Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Description
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Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYEUQDXDKNDX-DFLSAPQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458196 | |
| Record name | Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53008-65-4 | |
| Record name | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53008-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside | |
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Foundational & Exploratory
"Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" synthesis and characterization
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Monosaccharides
In the intricate field of glycoscience, the synthesis of complex oligosaccharides and glycoconjugates is paramount for advancements in drug discovery, vaccine development, and fundamental biological research.[1] The journey to these complex structures invariably begins with meticulously crafted monosaccharide building blocks. Among these, Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside stands out as a key intermediate. Its strategic value lies in the differential protection of its hydroxyl groups: the "permanent" benzyl ethers at positions 2, 3, and 4 offer robust stability across a wide array of reaction conditions, while the free hydroxyl at C-6 and the methyl glycoside at the anomeric C-1 position provide orthogonal handles for further chemical modification.[2] This guide provides a comprehensive overview of the multi-step synthesis and rigorous characterization of this vital glucopyranoside building block, grounded in established chemical principles and field-proven methodologies.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside is a classic exercise in protecting group chemistry. A logical retrosynthetic approach reveals a multi-step pathway starting from the abundant and inexpensive D-glucose.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis, therefore, involves four key transformations:
-
Fischer Glycosylation: Introduction of the anomeric methyl group.
-
Acetal Protection: Regioselective protection of the C-4 and C-6 hydroxyls using a benzylidene acetal. This is a critical step that directs the subsequent benzylation.
-
Benzylation: Installation of the stable benzyl ether protecting groups at the remaining C-2 and C-3 positions.
-
Reductive Acetal Opening: Regioselective cleavage of the benzylidene acetal to liberate the C-6 hydroxyl group while leaving a benzyl ether at C-4.
This strategic sequence ensures that each hydroxyl group is addressed in a controlled manner, minimizing the formation of undesired isomers and simplifying purification.
Synthetic Methodologies and Experimental Protocols
Step 1: Fischer Glycosylation of D-Glucose
The synthesis commences with the acid-catalyzed reaction of D-glucose with methanol. This classic Fischer glycosylation is an equilibrium process that yields a mixture of anomers and ring forms (pyranosides and furanosides).[3][4] By employing extended reaction times, the equilibrium is driven towards the thermodynamically more stable α-pyranoside product.[4]
Protocol 3.1: Synthesis of Methyl α-D-glucopyranoside
-
Suspend D-glucose (100 g, 0.555 mol) in anhydrous methanol (1 L).
-
Add acetyl chloride (5 mL) dropwise while stirring. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which serves as the acid catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the dissolution of glucose.
-
Cool the reaction to room temperature. A white crystalline solid should precipitate.
-
Neutralize the solution by adding solid sodium carbonate until effervescence ceases.
-
Filter the mixture and wash the collected solid with cold methanol.
-
Concentrate the filtrate to approximately half its volume and cool to induce further precipitation.
-
Combine the solids and dry under vacuum to yield Methyl α-D-glucopyranoside.
Step 2: Regioselective Protection via Benzylidene Acetal Formation
To differentiate the hydroxyl groups, the C-4 and C-6 positions are protected as a benzylidene acetal. This reaction takes advantage of the favorable formation of a six-membered cyclic acetal between the C-4 hydroxyl and the sterically accessible primary C-6 hydroxyl.
Protocol 3.2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
To a suspension of Methyl α-D-glucopyranoside (50 g, 0.257 mol) in anhydrous N,N-dimethylformamide (DMF, 250 mL), add benzaldehyde dimethyl acetal (50 mL, 0.334 mol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 1 g).
-
Heat the mixture to 60 °C under reduced pressure (to remove the methanol byproduct and drive the reaction to completion).
-
After 2-3 hours, or once thin-layer chromatography (TLC) indicates consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction by adding triethylamine (5 mL).
-
Pour the mixture into a vigorously stirred ice-water solution (1 L).
-
Collect the resulting white precipitate by filtration, wash thoroughly with water and then with cold hexane.
-
Dry the solid under vacuum. The product is typically used in the next step without further purification.
Step 3: Benzylation of C-2 and C-3 Hydroxyls
With the C-4 and C-6 positions masked, the remaining hydroxyl groups at C-2 and C-3 are available for benzylation. The Williamson ether synthesis, employing a strong base like sodium hydride (NaH) to deprotonate the alcohols followed by reaction with benzyl bromide, is a highly effective method.[5]
Protocol 3.3: Synthesis of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside
-
Add a 60% dispersion of sodium hydride (NaH) in mineral oil (12.4 g, 0.31 mol) to a flame-dried, three-neck flask under an argon atmosphere. Wash the NaH with anhydrous hexane (3 x 50 mL) to remove the mineral oil.
-
Add anhydrous DMF (300 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 4,6-O-benzylidene-α-D-glucopyranoside (35 g, 0.124 mol) in anhydrous DMF (150 mL) to the NaH suspension. Stir for 1 hour at 0 °C.
-
Add benzyl bromide (35 mL, 0.298 mol) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol (20 mL), followed by water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/hexane mixture to yield the desired product as a white crystalline solid.
Step 4: Reductive Opening of the Benzylidene Acetal
The final and most crucial step is the regioselective reductive opening of the benzylidene acetal. This reaction unmasks the C-6 hydroxyl while simultaneously forming a benzyl ether at the C-4 position. The choice of Lewis acid and hydride source is critical for controlling the regioselectivity.[6][7] Reagent systems like sodium cyanoborohydride (NaBH₃CN) with an acid catalyst tend to favor the formation of the 4-O-benzyl ether by cleaving the C6-O bond, which is sterically more accessible for hydride attack.[7][8]
Caption: Experimental workflow for the final reductive opening step.
Protocol 3.4: Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside
-
Dissolve Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (20 g, 43.2 mmol) and sodium cyanoborohydride (NaBH₃CN, 8.1 g, 129.6 mmol) in anhydrous tetrahydrofuran (THF, 400 mL) containing 4Å molecular sieves.
-
Stir the mixture under an argon atmosphere.
-
Prepare a saturated solution of HCl in anhydrous diethyl ether. Add this ethereal HCl solution dropwise to the reaction mixture until gas evolution ceases and the solution becomes acidic (check with pH paper).
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of methanol until gas evolution stops.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to a syrup.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the title compound as a clear, colorless oil.
Purification and Characterization
Rigorous purification and characterization are essential to validate the identity and purity of the final product.
Purification
Silica gel column chromatography is the standard method for purifying the final product. A solvent system with a gradient of ethyl acetate in hexane or toluene is typically effective for separating the desired product from any starting material or byproducts, such as the regioisomeric 6-O-benzyl ether.[9]
Characterization
A combination of spectroscopic and physical methods is used to confirm the structure of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside.
Table 1: Summary of Characterization Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ, ppm) | ~7.40-7.20 (m, 15H, Ar-H), 4.98-4.60 (m, 7H, H-1, 3x PhCH ₂), 4.10 (t, 1H), 3.80-3.60 (m, 4H), 3.55 (t, 1H), 3.38 (s, 3H, OCH ₃), ~2.40 (br s, 1H, OH ).[9] |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ, ppm) | ~138.5, 138.2, 137.9 (Ar-C), ~128.5-127.7 (Ar-CH), 98.2 (C-1), 82.1, 79.8, 77.8, 75.8, 75.1, 73.5 (Sugar C & PhC H₂), 71.0 (C-5), 62.3 (C-6), 55.3 (OC H₃). |
| HRMS (ESI) | [M+Na]⁺ | Calculated for C₂₈H₃₂O₆Na: 487.2091; Found: ~487.2098.[9] |
| Optical Rotation | [α]D²⁰ (c=1, CHCl₃) | +39° to +41°.[9] |
-
¹H NMR Spectroscopy: The proton NMR spectrum is key for structural confirmation. The complex multiplet between 7.40-7.20 ppm integrates to 15 protons, corresponding to the three benzyl groups. The anomeric proton (H-1) typically appears as a doublet around 4.6-4.8 ppm with a small coupling constant (J ≈ 3.5 Hz), characteristic of an α-anomer. The singlet at ~3.38 ppm confirms the presence of the anomeric methyl group. The broad singlet for the C-6 hydroxyl proton is also a key diagnostic peak.
-
¹³C NMR Spectroscopy: The carbon spectrum shows the expected number of signals. The anomeric carbon (C-1) resonates around 98 ppm. The signal for the primary carbon C-6 appears at a lower field (~62 ppm) compared to its benzylated counterpart, confirming the free hydroxyl group at this position.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule.[10][11][12] The observed mass for the sodium adduct ([M+Na]⁺) should match the calculated value to within a few parts per million (ppm).[9]
-
Optical Rotation: The specific rotation is a physical constant that confirms the enantiomeric purity and overall configuration of the chiral molecule.
Conclusion
The multi-step synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside is a well-established and reliable pathway that provides access to a highly valuable building block for glycosylation chemistry. The strategic use of protecting groups, particularly the benzylidene acetal as a precursor to the 4-O-benzyl ether and free 6-OH, is a testament to the elegance and power of synthetic carbohydrate chemistry. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for researchers in academia and industry, enabling the robust production of this intermediate for the synthesis of complex carbohydrates essential for advancing drug development and the broader field of glycoscience.
References
-
Li, X., Li, Z., Zhang, P., Chen, H., & Ikegami, S. (2007). Direct and Convenient Method of Regioselective Benzylation of Methyl α‐D‐Glucopyranoside. Synthetic Communications, 37(13), 2139-2146. [Link]
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Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-1373. [Link]
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Reddy, B. G., & Vankar, Y. D. (2006). A highly regio- and chemoselective reductive cleavage of benzylidene acetals with EtAlCl2-Et3SiH. Tetrahedron Letters, 47(46), 8195-8199. [Link]
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Fischer, E. (1893). Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400-2412. [Link]
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Haese, C., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 27(19), 6267. [Link]
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Wikipedia contributors. (2023). Fischer glycosidation. Wikipedia, The Free Encyclopedia. [Link]
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Mandal, P. K., & Misra, A. K. (2014). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 10, 1427-1432. [Link]
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Garegg, P. J. (1984). Some aspects of the selective protection and deprotection of hydroxyl groups. Pure and Applied Chemistry, 56(7), 845-858. [Link]
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Demchenko, A. V., et al. (2022). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside. Organic & Biomolecular Chemistry, 20(1), 15-19. [Link]
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Gelin, M., et al. (2012). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 77(17), 7179-7187. [Link]
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Tamara, S., & Heck, A. J. (2022). High-Resolution Native Mass Spectrometry. Chemical Reviews, 122(8), 7269-7326. [Link]
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Wang, Y., et al. (2018). Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. Carbohydrate Research, 466, 28-34. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Chemical Properties of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is a pivotal, partially protected monosaccharide derivative that serves as a versatile building block in the sophisticated realm of carbohydrate chemistry. Its strategic placement of three benzyl ether protecting groups on the C2, C3, and C4 hydroxyls, while leaving the primary C6 hydroxyl group free, makes it an invaluable intermediate for the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. The benzyl groups offer robust stability across a wide range of reaction conditions, yet they can be readily removed under mild hydrogenolysis conditions. This unique structural arrangement allows for selective chemical manipulation of the C6 position, providing a gateway to a diverse array of carbohydrate structures. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, tailored for professionals in chemical research and pharmaceutical development.
Physicochemical Properties: A Summary
This compound is typically a white to off-white crystalline solid. A compilation of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 53008-65-4 | [1][2][3][4] |
| Molecular Formula | C₂₈H₃₂O₆ | [1][3][4][5] |
| Molecular Weight | 464.55 g/mol | [1][2][3][4] |
| Appearance | White to almost white powder or crystal | [2][4] |
| Melting Point | 66-70 °C | |
| Optical Rotation | [α]²⁰/D +23° to +26° (c=1 in CHCl₃) | |
| Solubility | Soluble in DMSO, MeOH, DMF, DCM, EtOAc | [6] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions | [2][4] |
Synthesis and Purification: Navigating the Challenges of Regioselectivity
The synthesis of this compound presents a significant challenge in regioselective protection of the poly-hydroxyl system of a monosaccharide. Direct partial benzylation of methyl α-D-glucopyranoside often results in a mixture of isomers, including the 2,3,6- and 2,4,6-tri-O-benzylated products, alongside the desired 2,3,4-isomer and the fully benzylated compound.[7]
A more strategic and controlled approach involves a multi-step synthesis commencing from a precursor where the C4 and C6 hydroxyl groups are temporarily protected. A common and effective strategy utilizes methyl 4,6-O-benzylidene-α-D-glucopyranoside as the starting material. This method ensures the selective benzylation of the C2 and C3 hydroxyls, followed by the removal of the benzylidene acetal to liberate the C4 and C6 hydroxyls. The primary C6 hydroxyl can then be selectively protected, allowing for the final benzylation of the C4 hydroxyl.
A Strategic Multi-Step Synthesis Protocol
This protocol outlines a reliable pathway to this compound:
Step 1: Benzylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add benzyl bromide (BnBr) or benzyl chloride (BnCl) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Remove the DMF under reduced pressure. Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, wash sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.
Step 2: Reductive Opening of the Benzylidene Acetal
-
Dissolve the product from Step 1 in a suitable solvent such as a mixture of dichloromethane and methanol.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), and an acid catalyst, such as trifluoroacetic acid (TFA) or hydrogen chloride in diethyl ether, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to yield this compound.
Caption: Strategic synthesis of the target compound.
Purification
Purification of this compound and its intermediates is typically achieved by silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from starting materials, reagents, and any isomeric byproducts. The progress of the separation can be monitored by TLC.
Spectroscopic Characterization
A thorough characterization of this compound is crucial for confirming its identity and purity. The following sections detail its expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a series of distinct signals. The anomeric proton (H-1) typically appears as a doublet around 4.61 ppm with a coupling constant (J) of approximately 3.6 Hz, which is characteristic of an α-anomeric configuration. The methyl protons of the methoxy group (OCH₃) resonate as a singlet around 3.39 ppm. The protons of the pyranose ring appear in the region of 3.4 to 4.3 ppm. The benzylic protons (CH₂Ph) show multiple signals, often as overlapping multiplets, between 4.55 and 5.05 ppm. The aromatic protons of the benzyl groups are observed as a complex multiplet in the range of 7.25 to 7.40 ppm.
¹³C NMR (100.6 MHz, CDCl₃): In the carbon NMR spectrum, the anomeric carbon (C-1) is typically found at approximately 98.19 ppm. The carbon of the methoxy group (OCH₃) resonates around 55.20 ppm. The carbons of the pyranose ring (C-2 to C-5) appear in the range of 68 to 83 ppm, while the C-6 carbon is observed at a higher field, around 63.02 ppm. The benzylic carbons (CH₂Ph) are found in the region of 73 to 76 ppm. The aromatic carbons of the benzyl groups show signals between 127 and 139 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl group at C6. Characteristic C-H stretching vibrations of the aromatic rings and the aliphatic backbone are observed around 3100-2850 cm⁻¹. Strong C-O stretching bands for the ether linkages are expected in the 1150-1050 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the molecule. For C₂₈H₃₂O₆, the expected exact mass for the sodium adduct [M+Na]⁺ is approximately 487.2097 m/z. The fragmentation pattern in the mass spectrum would likely show losses of benzyl groups (91 Da) and benzyloxy groups (107 Da).
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of its single free primary hydroxyl group at the C6 position. This allows for a range of selective chemical transformations.
Reactions at the C6-Hydroxyl Group
The C6-hydroxyl group can undergo a variety of reactions, including:
-
Esterification: It can be readily acylated to form esters. For example, reaction with acetic anhydride in the presence of a base like pyridine yields the corresponding 6-O-acetyl derivative.
-
Etherification: The hydroxyl group can be converted into an ether, for instance, by reaction with an alkyl halide under Williamson ether synthesis conditions.
-
Oxidation: Selective oxidation of the primary alcohol at C6 can be achieved using reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant to yield the corresponding glucuronic acid derivative.
-
Glycosylation: The C6-hydroxyl group can act as a nucleophile in glycosylation reactions, allowing for the formation of a 1→6 glycosidic linkage with a suitable glycosyl donor. This is a key step in the synthesis of various oligosaccharides.
Caption: Reactivity of the C6-hydroxyl group.
Role in Oligosaccharide Synthesis
This compound is a valuable glycosyl acceptor in the synthesis of oligosaccharides. Its free C6-hydroxyl group can be coupled with a variety of activated glycosyl donors to form 1→6 linked disaccharides. Following the coupling reaction, the benzyl protecting groups can be removed by catalytic hydrogenolysis to yield the deprotected oligosaccharide. This strategy is fundamental in the stepwise synthesis of complex carbohydrate chains found in nature.
Conclusion
This compound is a cornerstone intermediate in modern carbohydrate synthesis. Its well-defined structure with a single reactive site allows for precise chemical manipulations, making it an indispensable tool for researchers and scientists in the pharmaceutical and materials science industries. A thorough understanding of its synthesis, purification, characterization, and reactivity is essential for its effective utilization in the construction of complex and biologically significant molecules. The strategic application of this building block will continue to fuel advancements in glycoscience and the development of novel carbohydrate-based therapeutics.
References
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- Silva, A. M., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. ARKIVOC, 2012(vi), 185-193.
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- BenchChem. (2025). Application Notes: Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. BenchChem.
- Koto, S., et al. (1982). A simple and efficient synthesis of 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Bulletin of the Chemical Society of Japan, 55(11), 3665-3666.
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Chemdad. (n.d.). This compound. Seven Chongqing Chemdad Co., Ltd.. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Properties and Applications
Introduction
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is a pivotal intermediate in the field of glycoscience, particularly valued in synthetic organic chemistry and pharmaceutical development. Its structure is strategically designed: the anomeric position is protected by a methyl group, while the hydroxyl groups at positions 2, 3, and 4 are masked with stable benzyl ethers. This configuration deliberately leaves the primary hydroxyl group at the C-6 position accessible for subsequent chemical modifications. This unique structural feature makes it an exceptionally useful building block, or glycosyl acceptor, for the synthesis of complex oligosaccharides, glycoconjugates, and glycosylated drug molecules.[1][2] This guide provides a comprehensive overview of its core physical properties, synthetic considerations, and key applications for professionals in research and drug development.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These parameters are critical for its identification, quality assessment, and appropriate use in experimental design. The observed variance in melting point is typical for crystalline organic solids and can be influenced by residual solvents or polymorphic forms.
| Property | Value | Source(s) |
| CAS Number | 53008-65-4 | [1][3][4] |
| Molecular Formula | C₂₈H₃₂O₆ | [1][4] |
| Molecular Weight | 464.55 g/mol | [3][4] |
| Appearance | White to light brown crystalline solid, powder, or lumps | [1][3] |
| Melting Point | 50 - 70 °C | [1][3][5][6] |
| Optical Rotation | [α]²⁰/D +23° to +26° (c=1 in CHCl₃) | [1][5] |
| Purity (Typical) | ≥98% (HPLC/¹H-NMR) | [3][5] |
Solubility Profile
The three benzyl groups confer significant lipophilicity to the molecule, rendering it soluble in a range of common organic solvents but insoluble in water. This solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.
| Solvent | Abbreviation | Qualitative Solubility | Source(s) |
| Dichloromethane | DCM | Soluble | [3] |
| Chloroform | CHCl₃ | Soluble (used for optical rotation) | [1] |
| Ethyl Acetate | EtOAc | Soluble | [3] |
| Dimethylformamide | DMF | Soluble | [3] |
| Methanol | MeOH | Soluble | [3] |
| Dimethyl Sulfoxide | DMSO | Soluble | [3] |
Expert Insight: The solubility in polar aprotic solvents like DMF and DMSO makes it highly compatible with common reaction conditions used for glycosylation and other modifications. Its solubility in chlorinated solvents and ethyl acetate is advantageous for post-reaction work-up and purification by silica gel chromatography.
Spectroscopic Characterization: Key Identifiers
While a publicly available reference spectrum is not consistently reported in the literature, the identity and purity of this compound are routinely confirmed by standard spectroscopic methods.[3][7] A researcher skilled in the art would expect the following characteristic features:
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A complex multiplet signal between δ 7.20-7.40 ppm corresponding to the 15 protons of the three benzyl groups.
-
Benzylic Protons (CH₂): A series of signals, typically appearing as doublets or multiplets, between δ 4.50-5.10 ppm, integrating to 6 protons (3 x OCH₂Ph).
-
Anomeric Proton (H-1): A characteristic doublet around δ 4.80 ppm with a small coupling constant (J ≈ 3.5 Hz), indicative of the α-anomeric configuration.
-
Pyranose Ring Protons (H-2 to H-5): A group of complex, overlapping multiplets typically found between δ 3.50-4.20 ppm.
-
Methyl Protons (OCH₃): A sharp singlet integrating to 3 protons, usually located around δ 3.40 ppm.
-
Hydroxymethyl Protons (H-6a, H-6b): Signals corresponding to the two protons on C-6, often appearing as multiplets. The free hydroxyl group allows for D₂O exchange, which can help in signal assignment.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the δ 127-139 ppm region.
-
Anomeric Carbon (C-1): A distinct signal around δ 98-100 ppm.
-
Pyranose Ring Carbons (C-2 to C-5): Signals typically in the δ 70-85 ppm range.
-
Hydroxymethyl Carbon (C-6): A signal for the primary alcohol carbon, typically around δ 62 ppm.
-
Benzylic Carbons (OCH₂Ph): Signals for the three benzylic carbons, usually found around δ 73-75 ppm.
-
Methyl Carbon (OCH₃): A signal for the anomeric methyl group, typically around δ 55 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ from the free C-6 hydroxyl group.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Overtones in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: Strong, characteristic bands in the 1150-1000 cm⁻¹ region, typical for ethers and alcohols.
-
Synthetic Strategy and Purification
The synthesis of selectively protected monosaccharides like this compound is a non-trivial process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most common strategies start from the inexpensive and readily available Methyl-α-D-glucopyranoside.
General Synthetic Approach: The preparation typically involves a regioselective protection strategy. One common conceptual pathway is the selective deprotection of a per-benzylated precursor, Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. The primary benzyl ether at C-6 is more labile to certain reaction conditions than the secondary ethers at C-2, C-3, and C-4, allowing for its selective removal. Alternatively, direct regioselective benzylation of Methyl-α-D-glucopyranoside can be attempted, though this often yields a mixture of products requiring careful chromatographic separation.[8]
Purification: Purification is almost exclusively achieved by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from starting material, per-benzylated byproducts, and other isomers.
Conceptual Synthesis Workflow
Caption: General synthetic strategies for preparing the target molecule.
Applications in Research and Drug Development
The utility of this compound stems directly from its unique pattern of protecting groups, making it a valuable tool for:
-
Synthetic Chemistry: It is a cornerstone building block for the synthesis of complex carbohydrates. The free hydroxyl group at C-6 serves as a nucleophilic handle for chain elongation, allowing for the creation of specific glycosidic linkages found in biologically active natural products.[1][2]
-
Pharmaceutical Development: In drug discovery, glycosylation is a key strategy to improve the pharmacokinetic properties of a molecule, such as enhancing its solubility, bioavailability, and target specificity. This compound serves as a precursor to introduce specific glucose moieties onto drug candidates.[2]
-
Biochemical Research: It is used in the synthesis of custom carbohydrate ligands to study enzyme-substrate interactions, helping to elucidate the mechanisms of glycosidases and glycosyltransferases, which are important therapeutic targets.[2]
-
Material Science: Benzylated sugars, including this compound, are explored as precursors in the development of novel biodegradable polymers and liquid crystals, contributing to the field of sustainable materials.[1]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and purity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures vary by supplier but are generally cold, ranging from 2-8°C to as low as -20°C for long-term stability.[6]
-
Safety:
-
GHS Hazard Statements: H413 - May cause long lasting harmful effects to aquatic life.[9]
-
Precautionary Statements: P273 - Avoid release to the environment; P501 - Dispose of contents/container in accordance with local/regional/national/international regulations.[3][9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
-
Conclusion
This compound is more than just a protected sugar; it is a sophisticated synthetic tool that provides chemists with a reliable and versatile platform for advanced carbohydrate synthesis. Its well-defined physical properties, combined with its strategic design, ensure its continued importance in the discovery of new therapeutics, the study of complex biological systems, and the innovation of advanced materials. This guide provides the core technical information necessary for researchers to effectively incorporate this valuable building block into their scientific endeavors.
References
- Buskas, T., & Oscarson, S. (2000). Regioselective reductive ring opening of benzylidene acetals of derivatives of methyl α-D-glucopyranoside. Carbohydrate Research, 329(2), 355-361.
-
AnanChem LLC. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11190476, this compound. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Safety and Hazards for this compound. Retrieved January 14, 2026, from [Link]
-
Bhardwaj, M., et al. (2024). Phytochemical Screening and Antidiabetic Efficacy of Balanites aegyptiaca Seed Extract and Their Silver Nanoparticles on Muscle and Pancreatic Cell Lines. ACS Omega. (Note: This article identifies the compound in a natural extract via UPLC-MS, confirming its existence and characterization in a research context). Retrieved from [Link]
-
Haudrechy, A., et al. (2018). Convergent Stereocontrolled Synthesis of Substituted exo-Glycals. Journal of Organic Chemistry. (Note: This paper mentions the use of the title compound as a starting material, demonstrating its application in complex synthesis). Retrieved from [Link]
-
Carl ROTH. (n.d.). Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside. Retrieved January 14, 2026, from [Link]
-
CliniSciences. (n.d.). This compound [53008-65-4]. Retrieved January 14, 2026, from [Link]
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The Synthetic Cornerstone: A Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
For correspondence: Senior Application Scientist, Gemini Laboratories
Abstract: Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside (CAS No. 53008-65-4) stands as a pivotal intermediate in the intricate field of glycoscience. Its unique structural feature—a free primary hydroxyl group at the C6 position with all other hydroxyls masked by robust benzyl ethers—renders it an invaluable building block for the synthesis of complex oligosaccharides and glycoconjugates. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, tailored for researchers and professionals in carbohydrate chemistry and drug development.
Introduction: Strategic Importance in Glycochemistry
In the sophisticated art of oligosaccharide synthesis, the strategic use of protecting groups is paramount. The reactivity of the multiple hydroxyl groups on a monosaccharide must be carefully orchestrated to achieve the desired regioselective and stereoselective glycosidic bond formation. This compound emerges as a key player in this context. The benzyl ether protecting groups at the C2, C3, and C4 positions offer excellent stability across a wide range of reaction conditions, yet they can be cleanly removed under mild catalytic hydrogenation.
The true synthetic power of this molecule lies in its exposed primary hydroxyl group at the C6 position. Primary hydroxyls are inherently more nucleophilic and less sterically hindered than their secondary counterparts, allowing for highly regioselective glycosylation reactions. This makes this compound an ideal glycosyl acceptor for the construction of 1,6-linked oligosaccharides, which are prevalent in numerous biologically significant glycans.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | References |
| CAS Number | 53008-65-4 | [1][2][3][4] |
| Molecular Formula | C₂₈H₃₂O₆ | [1][2] |
| Molecular Weight | 464.55 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid or powder | [3][5] |
| Melting Point | 50-52 °C | [5] |
| Optical Rotation | [α]²⁰/D +23° to +26° (c=1 in CHCl₃) | [3] |
| Solubility | Soluble in DMSO, Methanol, DMF, Dichloromethane, Ethyl Acetate | [5] |
Characterization: The definitive identification of this compound relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available, fully assigned spectrum is elusive, commercial suppliers confirm the structure and purity (Min. 98%) by ¹H-NMR.[5] Researchers synthesizing this compound should expect a complex aromatic region (δ ~7.2-7.4 ppm) corresponding to the three benzyl groups, and characteristic signals for the glucopyranoside ring protons and the anomeric proton. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
A Validated Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high regioselectivity. The most reliable and commonly employed strategy involves a three-step sequence starting from the readily available methyl α-D-glucopyranoside.
Sources
An In-depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: A Cornerstone in Modern Glycochemistry
This guide provides a comprehensive overview of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry and pharmaceutical development. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and practical methodologies.
Core Molecular Attributes
This compound is a partially protected monosaccharide derivative of D-glucose. The strategic placement of benzyl ether protecting groups on the C2, C3, and C4 hydroxyls, along with the methyl glycoside at the anomeric position, leaves the C6 primary hydroxyl group selectively available for further chemical modification. This structural feature is paramount to its utility as a versatile building block in the synthesis of complex carbohydrates.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₂₈H₃₂O₆ | [1][2][3][4] |
| Molecular Weight | 464.56 g/mol | [1][2][4] |
| CAS Number | 53008-65-4 | [1][2][3] |
| Appearance | White to light brown powder or lumps | [1][3] |
| Melting Point | 65-67 °C | [1][2] |
| Optical Rotation | [α]20/D = +23° to +26° (c=1 in CHCl₃) | [1] |
| Purity | ≥90% (HPLC) to ≥99% (ELSD) | [1][2][3] |
| Storage Conditions | 2-8°C or ≤ -10 °C | [1][3] |
Strategic Importance in Synthesis
The unique arrangement of protecting groups in this compound makes it an indispensable tool in glycosylation chemistry. The benzyl groups offer robust protection under a wide range of reaction conditions, yet they can be readily removed via catalytic hydrogenation. The free hydroxyl group at the C6 position serves as a glycosyl acceptor, allowing for the regioselective formation of 1,6-glycosidic linkages, which are prevalent in many biologically significant oligosaccharides.
This strategic design allows for a modular and convergent approach to oligosaccharide synthesis, where complex structures can be assembled from smaller, well-defined building blocks. This is a cornerstone of modern glycochemistry, enabling the synthesis of molecules with precise structures for biological investigation.
Key Applications in Research and Development:
-
Synthetic Chemistry : It serves as a crucial intermediate in the multi-step synthesis of complex oligosaccharides and glycoconjugates.[1]
-
Pharmaceutical Development : This compound is utilized in the formulation and development of glycosylated drugs, which can lead to improved bioavailability and target specificity.[1]
-
Biochemical Research : It is a valuable tool for studying enzyme-substrate interactions, aiding in the elucidation of how enzymes recognize and process carbohydrates.[1]
Experimental Protocol: Synthesis of a Disaccharide Precursor
The following protocol details a representative application of this compound as a glycosyl acceptor in a glycosylation reaction. This procedure is a foundational method for the creation of a 1,6-linked disaccharide, a common motif in glycobiology.
Materials and Reagents:
-
This compound (Glycosyl Acceptor)
-
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Catalyst)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluent)
Step-by-Step Methodology:
-
Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.2 equivalents) and the glycosyl donor (1 equivalent) in anhydrous DCM.
-
Initiation : Cool the reaction mixture to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Catalysis : Slowly add a solution of TMSOTf (0.1 equivalents) in anhydrous DCM to the stirred reaction mixture. The addition should be dropwise to control the reaction rate and minimize side products.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.
-
Quenching : Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding triethylamine (Et₃N) to neutralize the acidic catalyst.
-
Workup : Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired disaccharide.
Causality Behind Experimental Choices:
-
Inert Atmosphere : Prevents moisture from interfering with the reaction, as both the glycosyl donor and the catalyst are sensitive to water.
-
Low Temperature : Controls the reactivity of the glycosyl donor and enhances the stereoselectivity of the glycosylation, favoring the formation of the desired alpha-linkage.
-
TMSOTf as a Catalyst : It is a powerful Lewis acid that activates the trichloroacetimidate leaving group on the glycosyl donor, facilitating the nucleophilic attack by the hydroxyl group of the acceptor.
-
Triethylamine Quench : Neutralizes the strong acid catalyst, preventing degradation of the newly formed glycosidic bond and other acid-labile protecting groups.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformation described in the experimental protocol, highlighting the roles of the donor, acceptor, and catalyst in the formation of the disaccharide.
Caption: Workflow of a typical glycosylation reaction.
Conclusion
This compound is a testament to the power of protective group chemistry in enabling the synthesis of complex biomolecules. Its well-defined structure and predictable reactivity have established it as an invaluable building block for both academic research and industrial applications in drug discovery and materials science. The methodologies outlined in this guide provide a framework for its effective utilization, underscoring the importance of understanding the underlying principles of reaction mechanisms and experimental design.
References
-
Sharma, G., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Structure, Stereochemistry, and Synthetic Utility
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the field of synthetic carbohydrate chemistry. We will delve into the nuanced structural features, stereochemical underpinnings, and strategic applications of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, a pivotal building block in modern glycoscience.
Section 1: Molecular Profile and Physicochemical Properties
This compound is a selectively protected monosaccharide that serves as a valuable intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules.[1] Its utility stems from a unique combination of stable protecting groups and a single, reactive hydroxyl group, allowing for precise chemical manipulations. The benzyl ethers provide robust protection under a wide array of reaction conditions, while the free primary alcohol at the C-6 position serves as a potent nucleophile or a site for further functionalization.[2][3]
The fundamental properties of this compound are summarized below, providing a baseline for its handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 53008-65-4 | [1][4][5] |
| Molecular Formula | C₂₈H₃₂O₆ | [1][4] |
| Molecular Weight | 464.56 g/mol | [1][4][5] |
| Appearance | White to light brown crystalline powder or lumps | [1][5] |
| Melting Point | 65-70 °C | [1][6] |
| Optical Rotation [α]²⁰/D | +23° to +26° (c=1 in CHCl₃) | [1][5] |
| IUPAC Name | [(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | [4] |
| Storage Conditions | Store at 2-8°C or colder (≤ -10°C), sealed in a dry environment | [1][5][7] |
Section 2: Elucidation of Structure and Stereochemistry
The reactivity and function of this compound are direct consequences of its three-dimensional architecture. A thorough understanding of its stereochemical features is paramount for its effective use in synthesis.
The Glucopyranose Core and the Anomeric Effect
The molecule is built upon a D-glucopyranose ring, which exists predominantly in the stable ⁴C₁ chair conformation. The defining stereochemical feature is the anomeric carbon (C-1). The "alpha" designation signifies that the C-1 methoxy group (–OCH₃) is in an axial orientation.
From a purely steric perspective, an equatorial position would be expected to be more stable. However, the axial preference is a classic manifestation of the anomeric effect .[8] This stereoelectronic phenomenon involves a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen (O-5) and the antibonding (σ*) orbital of the exocyclic C-1–O-Me bond.[9][10][11] This interaction is geometrically optimal when the substituent is axial, lending thermodynamic stability that outweighs the steric strain.[10][11] This effect is a cornerstone of carbohydrate chemistry, dictating conformational preferences and reactivity.[12]
The Strategic Role of Benzyl Ether Protecting Groups
The hydroxyl groups at positions C-2, C-3, and C-4 are masked as benzyl (Bn) ethers. The choice of benzyl groups is a deliberate and strategic one in multi-step carbohydrate synthesis for several reasons:
-
Stability: Benzyl ethers are exceptionally stable across a broad pH range, tolerating both strongly acidic and basic conditions where other protecting groups like acetals or esters might fail.[2] This robustness makes them "permanent" or "persistent" protecting groups, ideal for carrying through multiple synthetic steps.[2][3]
-
Orthogonality: They can be removed under conditions that do not affect most other functional groups. The standard method for deprotection is catalytic hydrogenation (e.g., H₂, Pd/C), a mild and highly efficient process.[2]
The C-6 Hydroxyl: The Site of Reactivity
The primary hydroxyl group at the C-6 position remains unprotected. This is the molecule's key reactive site, making it an excellent glycosyl acceptor . Its steric accessibility and inherent nucleophilicity allow it to readily attack an activated glycosyl donor, forming a new glycosidic bond. This selective protection scheme is what makes the compound a powerful tool for the regioselective synthesis of oligosaccharides containing 1→6 linkages.
Caption: Key structural features of the title compound.
Section 3: Synthesis and Purification
The synthesis of selectively protected carbohydrates is a non-trivial exercise that hinges on controlling the regioselectivity of protection and deprotection steps.[3] While direct partial benzylation of methyl α-D-glucopyranoside often yields a mixture of regioisomers, a more reliable and field-proven approach involves a sequence of protection, benzylation, and regioselective deprotection.
Synthetic Workflow: A Regioselective Approach
A robust and widely adopted strategy to synthesize the title compound with high regioselectivity proceeds via a benzylidene acetal intermediate. This workflow ensures that the C-4 and C-6 hydroxyls are protected simultaneously, allowing for the benzylation of the remaining C-2 and C-3 positions, followed by a regioselective reductive opening of the acetal ring.
Caption: A reliable synthetic workflow for the target molecule.
Detailed Experimental Protocol
The following protocol is a self-validating system, where the rationale behind each step is explained to ensure reproducibility and understanding.
Step 1: Formation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Protocol: To a suspension of methyl α-D-glucopyranoside (1.0 eq) in benzaldehyde (3.0 eq), add anhydrous zinc chloride (0.5 eq) portion-wise. Stir the mixture vigorously at room temperature for 4-6 hours until a thick paste forms. Pour the mixture into ice-cold water with stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with water and petroleum ether, and dried under vacuum.
-
Causality: Benzaldehyde reacts preferentially with the C-4 and C-6 hydroxyls to form a thermodynamically stable six-membered cyclic acetal. Zinc chloride acts as a Lewis acid catalyst to activate the aldehyde carbonyl for nucleophilic attack by the diol. The primary C-6 hydroxyl is generally more reactive than the secondary hydroxyls, facilitating the initial reaction.
Step 2: Benzylation of C-2 and C-3 Hydroxyls
-
Protocol: Suspend the dried benzylidene acetal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise under an inert atmosphere (e.g., Argon). Stir for 1 hour at 0°C. Add benzyl bromide (BnBr, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the free C-2 and C-3 hydroxyls to form alkoxides. These alkoxides are potent nucleophiles that readily displace the bromide from benzyl bromide in an Sₙ2 reaction, forming the stable benzyl ethers. DMF is an excellent polar aprotic solvent for this type of reaction.
Step 3: Reductive Opening of the Benzylidene Acetal
-
Protocol: Dissolve the crude product from Step 2 in anhydrous tetrahydrofuran (THF). Add sodium cyanoborohydride (NaBH₃CN, 3.0 eq). To this stirring solution, add freshly prepared ethereal HCl (2M solution) dropwise until gas evolution ceases and the solution becomes acidic. Monitor the reaction by TLC. Upon completion, neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Causality: This is a regioselective reductive opening. The mechanism involves protonation of one of the acetal oxygens by HCl, followed by hydride delivery from NaBH₃CN. The hydride attacks the C-6 position, leading to the formation of the C-4 benzyl ether and the desired free C-6 hydroxyl group. This regioselectivity is sterically and electronically controlled.
Step 4: Purification
-
Protocol: The final crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Fractions containing the pure product are identified by TLC, combined, and concentrated to yield this compound as a white solid.
-
Causality: Chromatography separates the desired product from any starting materials, by-products (e.g., the regioisomer with a free C-4 hydroxyl), and reagents based on differences in polarity.
Section 4: Applications in Glycosylation Chemistry
The primary application of this building block is as a glycosyl acceptor in the synthesis of complex carbohydrates.[1] The strategically placed C-6 hydroxyl group allows for the creation of 1→6 glycosidic linkages, which are prevalent in many biologically important glycans.
Caption: Role as an acceptor in a typical glycosylation reaction.
In a typical glycosylation reaction, a glycosyl donor (a sugar with an activated anomeric carbon, such as a trichloroacetimidate or a thioglycoside) is treated with a Lewis acid activator (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) in the presence of the glycosyl acceptor. The C-6 hydroxyl of our title compound attacks the electrophilic anomeric carbon of the donor, displacing the leaving group and forming the desired disaccharide. The stability of the benzyl ethers ensures they remain intact during this process. Subsequent global deprotection via hydrogenation yields the final, unprotected disaccharide.
References
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Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PubMed Central. [Link]
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Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Royal Society of Chemistry. [Link]
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An In-Depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Central Role of Protected Monosaccharides in Glycoscience
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity in the synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protected monosaccharides, Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside stands out as a pivotal building block. Its unique arrangement of benzyl ether protecting groups at the C-2, C-3, and C-4 positions, with a free hydroxyl group at C-6, makes it an exceptionally valuable glycosyl acceptor. This guide provides a comprehensive technical overview of its synthesis, detailed characterization, and strategic application in glycosylation reactions, offering field-proven insights for researchers in glycoscience and drug development.
Unveiling the Molecule: Properties and Significance
This compound is a synthetic derivative of D-glucose. The benzyl ether protecting groups are stable under a wide range of reaction conditions, yet they can be readily removed via catalytic hydrogenation. This stability allows for selective manipulation of the unprotected hydroxyl group, making it a cornerstone for the synthesis of complex carbohydrate structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Methyl 2,3,4-tris(phenylmethoxy)-α-D-glucopyranoside | [1] |
| CAS Number | 53008-65-4 | [1][2] |
| Molecular Formula | C₂₈H₃₂O₆ | [1][2] |
| Molecular Weight | 464.55 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 67 °C | [3] |
| Optical Rotation | [α]/D +23.0±2.0° (c = 1 in chloroform) | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the regioselective benzylation of a suitable precursor, most commonly Methyl α-D-glucopyranoside. The following protocol is a well-established method.
Reaction Principle
The synthesis hinges on the differential reactivity of the hydroxyl groups of Methyl α-D-glucopyranoside. While direct regioselective benzylation to leave the C-6 hydroxyl free is challenging, a common strategy involves the formation of a temporary protecting group at the C-6 and C-4 positions, followed by benzylation of the remaining hydroxyls and subsequent removal of the temporary group. However, a more direct, albeit less selective, approach involves the careful control of reaction conditions to favor the formation of the 2,3,4-tri-O-benzylated product. A more refined and reproducible approach involves a protection-benzylation-deprotection sequence.
Experimental Protocol
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloride (BnCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Methyl α-D-glucopyranoside in anhydrous DMF.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Benzylation: Benzyl chloride is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to 0 °C and the excess sodium hydride is cautiously quenched by the slow addition of methanol. The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.[4]
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.[5]
Caption: Synthetic workflow for this compound.
Characterization: Confirming the Structure
Unequivocal characterization of the synthesized this compound is crucial for its use in subsequent reactions. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the anomeric proton (H-1), the methoxy group protons, the protons of the pyranose ring, the benzylic protons, and the aromatic protons of the benzyl groups. |
| ¹³C NMR | Signals for the anomeric carbon (C-1), the methoxy carbon, the carbons of the pyranose ring, the benzylic carbons, and the aromatic carbons. |
| FTIR | Characteristic absorption bands for O-H stretching (if any unreacted starting material), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). |
| Mass Spec. | The molecular ion peak [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here are representative.
Application in Oligosaccharide Synthesis: A Versatile Glycosyl Acceptor
The primary utility of this compound lies in its role as a glycosyl acceptor in glycosylation reactions. The free hydroxyl group at the C-6 position serves as a nucleophile to attack an activated glycosyl donor, leading to the formation of a 1,6-glycosidic linkage.
The Glycosylation Reaction: A General Workflow
The glycosylation reaction typically involves the activation of a glycosyl donor, which possesses a good leaving group at the anomeric position, in the presence of the glycosyl acceptor (this compound).
Caption: General workflow for a glycosylation reaction using this compound as a glycosyl acceptor.
Deprotection: Unveiling the Final Oligosaccharide
Following the successful glycosylation, the benzyl ether protecting groups are typically removed in a final deprotection step to yield the target oligosaccharide. Catalytic hydrogenation is the most common method for this transformation.
Deprotection Protocol:
-
The protected oligosaccharide is dissolved in a suitable solvent system, such as a mixture of methanol and ethyl acetate.
-
A palladium on carbon (Pd/C) catalyst is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by TLC.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the deprotected oligosaccharide.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]
Conclusion and Future Perspectives
This compound is an indispensable tool in the field of synthetic carbohydrate chemistry. Its well-defined structure and the stability of its protecting groups allow for the controlled and predictable synthesis of complex oligosaccharides. As the demand for synthetic glycans for applications in drug discovery, vaccine development, and materials science continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Future research may focus on developing even more efficient and stereoselective methods for its synthesis and its application in automated glycan assembly.
References
- BenchChem. Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (URL: provided in search results)
- Demchenko, A. V., et al. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein J. Org. Chem. (URL: provided in search results)
- (PDF)
- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside - ResearchG
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PubChem. This compound. (URL: [Link])
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- Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC. (URL: provided in search results)
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- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC - NIH. (URL: provided in search results)
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A Technical Guide to the Solubility and Stability of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Abstract
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (CAS No. 53008-65-4) is a pivotal intermediate in synthetic carbohydrate chemistry, valued for its role in the construction of complex oligosaccharides and glycoconjugates.[1] The strategic placement of three benzyl ether protecting groups confers specific reactivity and physical properties, leaving the C6 primary hydroxyl group available for selective functionalization. A comprehensive understanding of its solubility and stability is not merely academic; it is a prerequisite for successful reaction design, purification, and long-term storage. This guide provides an in-depth analysis of these critical parameters, supported by field-proven experimental protocols and authoritative references, to empower researchers in drug development and the chemical sciences.
Physicochemical Properties Overview
-
IUPAC Name: Methyl 2,3,4-tris-O-(phenylmethyl)-α-D-glucopyranoside
-
CAS Number: 53008-65-4[2]
-
Molecular Formula: C₂₈H₃₂O₆[3]
-
Molecular Weight: 464.55 g/mol [3]
Solubility Profile: A Dichotomy of Polarity
The solubility of Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is dictated by the interplay between its hydrophobic and hydrophilic regions. The three bulky, nonpolar benzyl groups dominate the molecular surface, rendering the compound largely hydrophobic. The core pyranose ring and the free C6 hydroxyl group contribute a minor hydrophilic character. This structure results in excellent solubility in many common organic solvents but poor solubility in aqueous and nonpolar aliphatic solvents.
Qualitative Solubility Data
| Solvent | Class | Expected Solubility | Rationale & Supporting Evidence |
| Chloroform (CHCl₃) | Chlorinated | High | The polarity is well-suited for the benzylated carbohydrate. Frequently used as a solvent for reactions and NMR analysis.[4] |
| Dichloromethane (DCM) | Chlorinated | High | Similar to chloroform, it is an excellent solvent for moderately polar organic compounds. |
| Ethyl Acetate (EtOAc) | Ester | Moderate to High | A common solvent for chromatography and extraction of this class of compounds. |
| Tetrahydrofuran (THF) | Ether | Moderate to High | A versatile polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Toluene | Aromatic | Moderate | The aromatic nature of toluene interacts favorably with the benzyl protecting groups. |
| Methanol (MeOH) | Polar Protic | Low to Moderate | The polarity of methanol is higher, leading to reduced solubility compared to chlorinated solvents. A related, more heavily benzylated compound is soluble in methanol.[6] |
| Water | Aqueous | Insoluble | The dominant hydrophobic character of the benzyl groups prevents dissolution in water. |
| Hexane / Heptane | Aliphatic | Insoluble | The compound is too polar to dissolve in nonpolar alkane solvents. Hexane is often used as an anti-solvent for precipitation.[7] |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
To move beyond qualitative estimates, determining the equilibrium (thermodynamic) solubility is essential for applications like crystallization and formulation. The Shake-Flask method is the gold standard for this purpose.[7]
Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a reproducible and accurate solubility value. The extended agitation time is critical to overcome kinetic barriers to dissolution.
Methodology:
-
Preparation: Add an excess amount of crystalline Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to a series of vials, each containing a known volume of the desired solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate vigorously for a minimum of 24-48 hours. A preliminary time-course study is recommended to confirm that equilibrium is reached (i.e., the concentration in solution does not change between 24 and 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered sample under reduced pressure or a stream of nitrogen until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute.
-
Chromatographic Method (HPLC): Dilute the filtered sample with a suitable mobile phase and analyze by HPLC with a UV or ELSD detector against a pre-calibrated standard curve. This method is more sensitive and accurate.
-
-
Calculation: Express the solubility in desired units, such as mg/mL or mol/L.
Self-Validation: The protocol's integrity is maintained by running replicates (n=3) to ensure precision and by visually confirming the presence of excess solid in each vial before sampling.
Visualization: Solubility Determination Workflow
Caption: A standardized workflow for determining equilibrium solubility.
Stability Profile: Navigating Chemical Liabilities
The stability of Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is a function of its two primary structural motifs: the anomeric methyl glycoside and the benzyl ethers . These groups exhibit distinct sensitivities to chemical and physical stress.
pH Stability
-
Acidic Conditions (pH < 6): The compound is most vulnerable to acid-catalyzed hydrolysis of the anomeric methyl glycosidic bond.[8] The reaction proceeds via protonation of the glycosidic oxygen, followed by rate-determining heterolysis to form a resonance-stabilized oxocarbenium ion and methanol.[9] This degradation pathway is accelerated by lower pH and higher temperatures.[10] The benzyl ethers are generally stable under mildly acidic conditions but can be cleaved by strong protic or Lewis acids.[11]
-
Neutral Conditions (pH ≈ 7): The compound is generally stable.
-
Alkaline Conditions (pH > 8): Both the glycosidic linkage and the benzyl ethers are highly stable under basic conditions.[12][13] This stability is a cornerstone of their utility in synthetic strategies that require base-mediated reactions elsewhere in the molecule.
Chemical Stability and Debenzylation Pathways
The benzyl ethers, while robust, are designed to be removable under specific conditions. Understanding these deprotection pathways is synonymous with understanding the compound's chemical instability.
-
Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl ethers.[12] Treatment with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) reductively cleaves the C-O benzyl bond to yield toluene and the free hydroxyl group.[14] This method is clean and high-yielding but is incompatible with other reducible functional groups like alkenes, alkynes, or azides.[15]
-
Oxidative Cleavage: Certain oxidizing agents can selectively remove benzyl ethers. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a classic reagent for this purpose, particularly effective for p-methoxybenzyl (PMB) ethers, but it can also cleave standard benzyl ethers, often facilitated by photoirradiation.[11][16]
Thermal and Photostability
-
Thermal Stability: As a crystalline solid with a melting point of ~67°C, the compound is thermally stable under standard storage and handling conditions. At elevated temperatures, particularly in solution, the rate of acid-catalyzed hydrolysis will increase significantly.[10]
-
Photostability: Aromatic compounds containing benzyl groups can be sensitive to light, particularly UV irradiation.[17] Prolonged exposure can induce photochemical reactions, potentially leading to the formation of radical species and cleavage of the benzyl ethers.[18] Therefore, the compound should be protected from light.
Recommended Storage Conditions
Based on the stability profile, the following storage conditions are recommended to ensure long-term integrity:
-
Temperature: Store in a cool environment, with supplier recommendations ranging from 2-8°C to freezer storage at -20°C.[2][4]
-
Atmosphere: Store in a tightly sealed container to protect from moisture, which could facilitate hydrolysis if acidic impurities are present.
-
Light: Store in an amber vial or in the dark to prevent photochemical degradation.[18]
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and pathways, which is a critical step in drug development.[13]
Causality: This protocol systematically exposes the compound to harsh conditions exceeding those of accelerated stability testing. By creating a degradation profile, one can develop stability-indicating analytical methods and predict the compound's behavior under various manufacturing, formulation, and storage scenarios.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress (Solution): Keep one vial of the stock solution as is.
-
-
Incubation: Place the acidic, basic, and thermal vials in a water bath at 60°C. Keep the oxidative stress vial at room temperature. A control vial (stock solution) should be stored at 4°C.
-
Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 8, 24, 48 hours).
-
Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the t=0 and control samples) by a stability-indicating method, typically reverse-phase HPLC with a UV/Vis or Mass Spectrometry (MS) detector.[19]
-
Evaluation: Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. MS detection can be used to identify the mass of degradation products, helping to elucidate the degradation pathway (e.g., loss of a methyl group, loss of a benzyl group).
Visualization: Forced Degradation Workflow
Caption: A systematic approach to assessing chemical stability under stress.
Conclusion and Key Insights
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is a moderately polar, hydrophobic compound with high solubility in chlorinated and other common polar aprotic organic solvents. Its stability is robust under neutral and basic conditions, making it an ideal intermediate for a wide range of synthetic transformations. The primary liabilities are the anomeric glycosidic bond, which is susceptible to acid-catalyzed hydrolysis, and the benzyl ether groups, which can be intentionally cleaved under specific reductive or oxidative conditions. For optimal preservation, the compound should be stored in a cool, dark, and dry environment. The protocols provided herein offer a validated framework for researchers to quantitatively assess solubility and systematically probe the stability landscape of this and other critical carbohydrate intermediates.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Timell, T. E. (1964). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. Canadian Journal of Chemistry, 42(6), 1456-1472. Retrieved from [Link]
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Mandal, S., et al. (2018). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 14, 237-241. Retrieved from [Link]
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Leichnitz, D., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853-858. Retrieved from [Link]
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Wanninayake, A. S., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Molecules, 27(13), 3998. Retrieved from [Link]
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Mandal, S., et al. (2018). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PubMed Central (PMC). Retrieved from [Link]
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Bessa, L. C. B. A., et al. (2022). Experimental Data and Thermodynamic Modeling of Fructose Solubility in Glycerol. PubMed Central (PMC). Retrieved from [Link]
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Leichnitz, D., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central (PMC). Retrieved from [Link]
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Namchuk, M. N., & Withers, S. G. (1995). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Biochemistry, 34(49), 16194-16202. Retrieved from [Link]
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Wagner, A., et al. (2021). Developing Catalysts for the Hydrolysis of Glycosidic Bonds in Oligosaccharides Using a Spectrophotometric Screening Assay. ACS Catalysis, 11(17), 10835-10842. Retrieved from [Link]
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Fiveable. (n.d.). Methyl Glucoside Definition. Retrieved from [Link]
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Wianowska, D., & Gil, M. (2014). Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction. Analytical and Bioanalytical Chemistry, 406(15), 3743-3750. Retrieved from [Link]
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Pellis, A., et al. (2016). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. Biomacromolecules, 17(5), 1747-1755. Retrieved from [Link]
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McKay, M. J., & Nguyen, H. M. (2014). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central (PMC). Retrieved from [Link]
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Max Planck Institute of Colloids and Interfaces. (2016). Vlsg-4-Protecting Groups I. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 14.1: Detection of Carbohydrates Lab Procedure. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Molecules, 28(24), 8035. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. Retrieved from [Link]
- American Chemical Society. (2023). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society.
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Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. Retrieved from [Link]
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Shimadzu. (n.d.). Monosaccharide Composition Analysis. Retrieved from [Link]
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Yu, B., & Li, B. (2022). Hydrogen bond activated glycosylation under mild conditions. PubMed Central (PMC). Retrieved from [Link]
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Al-Dhaheri, A., et al. (2015). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. American Journal of Food and Nutrition, 3(1), 18-23. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Introduction
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is a pivotal intermediate in synthetic carbohydrate chemistry. Its protected hydroxyl groups at the 2, 3, and 4 positions allow for selective functionalization of the anomeric center and the primary 6-hydroxyl group, making it a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] Such molecules are at the forefront of drug development and biochemical research, where they play crucial roles in cell recognition, signaling, and immune responses.
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a senior application scientist, the goal is not merely to present data but to provide a field-proven interpretation that will aid researchers in the unambiguous identification and quality assessment of this important compound.
Molecular Structure and Properties
A foundational understanding of the molecule's physical and chemical properties is paramount before delving into its spectroscopic data.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₂O₆ | [2][3] |
| Molecular Weight | 464.55 g/mol | [3][4] |
| CAS Number | 53008-65-4 | [2][3] |
| Appearance | White to light brown powder/crystal | |
| Melting Point | 65-70 °C | |
| Optical Rotation | [α]²⁰/D = +23° to +26° (c=1 in CHCl₃) |
Synthesis Overview: A Plausible Experimental Protocol
While various synthetic routes exist, a common and effective method for the preparation of this compound involves the regioselective benzylation of Methyl α-D-glucopyranoside. The following protocol is a representative example based on established methodologies in carbohydrate chemistry.
Experimental Protocol: Synthesis of this compound
-
Preparation: To a stirred suspension of sodium hydride (NaH, 4.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), a solution of Methyl α-D-glucopyranoside (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.
-
Benzylation: After the initial reaction subsides, benzyl bromide (BnBr, 3.5 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of methanol, followed by water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound as a white solid.
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for gaining structural insights through fragmentation analysis.
Expected Molecular Ion:
-
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the compound is expected to be detected as its sodium adduct, [M+Na]⁺, at m/z 487.21.[5] It may also be observed as the protonated molecule, [M+H]⁺, at m/z 465.23.
Plausible Fragmentation Pathway:
The fragmentation of glycosides in the mass spectrometer is highly dependent on the ionization method and collision energy. For benzylated glycosides, characteristic fragmentation involves the cleavage of the glycosidic bond and the loss of benzyl groups.
Caption: Plausible ESI-MS/MS fragmentation of this compound.
The initial fragmentation would likely involve the loss of a benzyl group, either as benzyl alcohol (108 Da) or a benzyl radical (91 Da). Subsequent fragmentations would involve further losses of benzyl groups and rearrangements of the pyranose ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
¹H NMR Data for Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (300 MHz, CDCl₃) [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.37-7.20 | m | 15H | Aromatic protons (3 x C₆H₅) |
| 4.81-4.10 | m | 7H | H-1, 3 x CH ₂Ph |
| 4.10 | dd | 1H | H-3 |
| 3.74-3.69 | m | 3H | H-5, H-6a, H-6b |
| 3.69 | dd | 1H | H-4 |
| 3.43 | dd | 1H | H-2 |
| 3.33 | s | 3H | OCH₃ |
| 2.36 | s | 1H | 3-OH |
Causality Behind Expected Shifts for this compound:
For the title compound, one would expect the chemical shifts of the pyranose ring protons to differ due to the change in the benzylation pattern. Specifically, the proton at C-6 would be in a different chemical environment due to the free hydroxyl group, likely shifting it to a higher field (lower ppm) compared to the fully benzylated analog. The anomeric proton (H-1) in the alpha configuration is expected to appear as a doublet with a small coupling constant (J₁,₂ ≈ 3-4 Hz).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
¹³C NMR Data for Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (75 MHz, CDCl₃) [5]
| Chemical Shift (δ, ppm) | Assignment |
| 138.3, 137.7, 137.7 | Quaternary aromatic carbons (C-ipso of Bn) |
| 128.5-127.5 | Aromatic carbons (CH of Bn) |
| 97.4 | Anomeric carbon (C-1) |
| 79.3, 77.3, 74.5, 73.5, 73.4, 73.0, 69.5, 68.3 | Pyranose ring carbons and Benzyl CH₂ carbons |
| 55.1 | Methoxy carbon (OCH₃) |
Expertise in Spectral Interpretation:
In the ¹³C NMR spectrum of this compound, the anomeric carbon (C-1) is expected to resonate at approximately 98-100 ppm, characteristic of an α-glucoside. The carbons bearing the benzyl ether groups (C-2, C-3, and C-4) will be found in the 70-85 ppm region, along with the benzylic carbons (CH₂Ph). The C-6 carbon, bearing a free hydroxyl group, would be expected at a higher field (around 62 ppm) compared to a benzylated C-6.
Conclusion: A Self-Validating System for Compound Identification
The combination of mass spectrometry and NMR spectroscopy provides a robust and self-validating system for the identification and purity assessment of this compound. Mass spectrometry confirms the molecular weight, while ¹H and ¹³C NMR provide a detailed fingerprint of the molecular structure. By carefully analyzing the chemical shifts, coupling constants, and integration in the NMR spectra, and by correlating this with the expected molecular ion and fragmentation patterns in the mass spectrum, researchers can be highly confident in the identity and quality of their synthesized material. This multi-faceted analytical approach is indispensable in the fields of drug discovery and development, where the precise structure of a molecule dictates its biological activity.
References
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De Meo, C., et al. (2005). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of methyl-alpha-D-glucopyranoside. Retrieved from [Link]
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The Strategic Utility of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside in Modern Carbohydrate Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the intricate field of carbohydrate chemistry, where the precise construction of complex oligosaccharides and glycoconjugates is paramount, the selection of appropriately protected monosaccharide building blocks is a critical determinant of synthetic success. Among the arsenal of such synthons, Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside stands out as a versatile and strategically valuable intermediate. Its unique pattern of protecting groups, featuring a free primary hydroxyl group at the C-6 position, offers a gateway to a multitude of synthetic transformations, making it an indispensable tool for the assembly of complex, biologically relevant molecules. This guide provides a comprehensive overview of this building block, from its synthesis and inherent challenges to its strategic application in glycosylation reactions, underpinned by mechanistic insights and detailed experimental protocols.
Physicochemical Properties and Structural Attributes
This compound is a white to light brown crystalline solid, characterized by its benzyl ether protecting groups at the C-2, C-3, and C-4 positions. These benzyl groups are known for their stability across a wide range of reaction conditions, yet they can be readily removed under mild conditions via catalytic hydrogenation. This stability-lability balance is a key feature that underpins their utility in multi-step synthetic campaigns. The anomeric methyl group provides a stable linkage that prevents anomerization during synthetic manipulations of other parts of the molecule.
| Property | Value | Reference(s) |
| CAS Number | 53008-65-4 | [1] |
| Molecular Formula | C₂₈H₃₂O₆ | [1] |
| Molecular Weight | 464.55 g/mol | [1] |
| Melting Point | 65-70 °C | [1][2] |
| Optical Rotation | [α]²⁰/D +23° to +26° (c=1 in CHCl₃) | [2] |
| Appearance | White to light brown powder | [2] |
The most critical structural feature of this building block is the presence of a single, sterically accessible primary hydroxyl group at the C-6 position. This nucleophilic site serves as a handle for the regioselective introduction of a wide variety of functional groups and for the formation of 6-O-glycosidic linkages, which are prevalent in numerous biologically active natural products.
The Challenge of Regioselective Synthesis
The direct and high-yielding synthesis of this compound presents a significant challenge in carbohydrate chemistry. The all-equatorial arrangement of the hydroxyl groups at C-2, C-3, and C-4 in the glucopyranoside ring leads to similar reactivities, making regioselective protection difficult.
A common approach to the synthesis of partially benzylated glucopyranosides is the direct benzylation of methyl α-D-glucopyranoside using a strong base, such as sodium hydride (NaH), and benzyl bromide or chloride. However, this method often results in a mixture of products, including the per-benzylated compound (Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside) and various tri-, di-, and mono-benzylated isomers.[2]
A seminal study by Koto et al. in 1972 demonstrated that the controlled addition of NaH to a mixture of methyl α-D-glucopyranoside and benzyl chloride leads to the preferential formation of Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.[3] A later reinvestigation of this protocol confirmed the formation of a product mixture, with the 2,4,6-isomer being the major product, alongside the 2,3,6-isomer and the fully benzylated product.[2] While the 2,3,4-isomer is also formed, it is typically a minor component of the reaction mixture, necessitating careful chromatographic separation for its isolation.
start -> mixture [xlabel="Direct Benzylation", headlabel=<
NaH, BnCl Δ
]; mixture -> product1; mixture -> product2; mixture -> product3; mixture -> product4; product3 -> separation; } Caption: Synthetic challenge in the direct benzylation of methyl α-D-glucopyranoside.
An alternative, albeit longer, synthetic strategy involves a protection-deprotection sequence. For instance, one could protect the C-6 hydroxyl group with a temporary protecting group, such as a trityl (Tr) or silyl ether, followed by benzylation of the remaining hydroxyl groups at C-2, C-3, and C-4. Subsequent selective removal of the C-6 protecting group would then yield the desired building block. This approach offers better regioselectivity at the cost of additional synthetic steps.
Application as a Strategic Glycosyl Acceptor
The primary utility of this compound lies in its role as a glycosyl acceptor, leveraging its free C-6 hydroxyl group for the formation of 1,6-glycosidic linkages. This is a crucial transformation in the synthesis of a vast array of biologically important oligosaccharides, including components of bacterial cell walls, plant-derived natural products, and human glycans.
Mechanistic Considerations in Glycosylation
The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor, the promoter system, the solvent, and the reactivity of the glycosyl acceptor. The benzyl ether protecting groups at C-2, C-3, and C-4 of our building block are considered "non-participating" groups. Unlike acyl protecting groups (e.g., acetyl or benzoyl) at the C-2 position, which can form an oxonium ion intermediate that directs the incoming nucleophile to the β-face (1,2-trans glycosylation), non-participating groups do not directly influence the stereochemistry at the anomeric center of the glycosyl donor.
However, the electronic properties of the benzyl ethers do play a role. As electron-donating groups, they increase the overall reactivity of the molecule, making it a good nucleophile (a so-called "armed" acceptor). The stereoselectivity of the glycosylation is therefore primarily determined by the glycosyl donor and the reaction conditions. For instance, the use of a glycosyl donor with a participating group at its C-2 position will generally lead to a 1,2-trans glycosidic linkage, regardless of the acceptor. Conversely, achieving a 1,2-cis linkage often requires the use of a donor with a non-participating C-2 protecting group and careful control of the reaction conditions to favor either an SN2-like displacement or the formation of a glycosyl cation intermediate that is selectively attacked from one face.[4][5]
Exemplary Protocol: Synthesis of a 1,6-Linked Disaccharide
A concrete example of the utility of this compound as a glycosyl acceptor is the synthesis of METHYL-2,3,4-TRI-O-BENZYL-6-O-(2,3,4-TRI-O-BENZYL-6-DEOXY-ALPHA-D-GLUCOPYRANOSYL)-ALPHA-D-GLUCOPYRANOSIDE.[6] In this synthesis, our building block is coupled with a glycosyl donor derived from 6-deoxy-glucose.
Materials:
-
This compound (Glycosyl Acceptor)
-
2,3,4-Tri-O-benzyl-6-deoxy-alpha-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Promoter)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor and activated molecular sieves in anhydrous DCM.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add a solution of the glycosyl donor in anhydrous DCM to the reaction mixture.
-
Add a catalytic amount of TMSOTf dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired disaccharide.
Further Transformations and Deprotection
Following the successful glycosylation at the C-6 position, the newly formed disaccharide can be further elaborated or subjected to global deprotection to yield the final target oligosaccharide. The three benzyl ethers and the anomeric methyl group can be removed under various conditions.
Deprotection Strategies:
-
Hydrogenolysis: The most common method for the removal of benzyl ethers is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). This method is generally high-yielding and clean.
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can also be used to cleave benzyl ethers, although this method is less common for complex carbohydrates.
-
Acidic Hydrolysis: The anomeric methyl glycoside can be cleaved under acidic conditions to liberate the anomeric hydroxyl group, which can then be used for further glycosylation reactions or converted to other anomeric functionalities.
The choice of deprotection strategy will depend on the presence of other functional groups in the molecule. For instance, if the oligosaccharide contains other reducible groups such as alkynes or azides, catalytic hydrogenolysis may not be a suitable option for benzyl ether removal.
Conclusion
This compound is a testament to the power of strategic protecting group chemistry in the synthesis of complex carbohydrates. While its regioselective synthesis remains a challenge that requires careful consideration of reaction conditions and purification strategies, its utility as a C-6 hydroxyl-free building block is undisputed. It provides a reliable and versatile platform for the construction of 1,6-glycosidic linkages, which are central to the architecture of numerous biologically significant molecules. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and strategic application of this building block is essential for the successful design and execution of complex oligosaccharide and glycoconjugate syntheses.
References
-
Demchenko, A. V., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]
-
Koto, S., Takebe, Y., & Zen, S. (1972). The Synthesis of Methyl 2,4,6-Tri-O-benzyl-α-D-glucopyranoside. Bulletin of the Chemical Society of Japan, 45(1), 291-293. [Link]
- Codée, J. D. C., et al. (2005). 1 Stereoselective Glycosylations – Additions to Oxocarbenium Ions.
-
Hoang, K. L. M., & Liu, X. W. (2014). The intriguing dual-directing effect of 2-cyanobenzyl ether for a highly stereospecific glycosylation reaction. Nature communications, 5, 5051. [Link]
-
Bandyopadhyay, P., & Mandal, M. (2021). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 17, 1845-1897. [Link]
-
A new approach for preparing methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-alpha-D-glucopyranoside. (2014). ResearchGate. [Link]
-
METHYL-2,3,4-TRI-O-BENZYL-6-O-(2,3,4-TRI-O-BENZYL-6-O-METHYL-ALPHA-D-GLUCOPYRANOSYL)-ALPHA-D-GLUCOPYRANOSIDE. SpectraBase. [Link]
-
METHYL-3,4-DI-O-BENZYL-2-O-METHYL-6-O-(2,3,4,6-TETRA-O-BENZYL-ALPHA-D-GLUCOPYRANOSYL)-ALPHA-D-GLUCOPYRANOSIDE. SpectraBase. [Link]
-
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. MDPI. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central. [Link]
-
A Simple Synthesis of Methyl 2,3,6- And 2,4,6-Tri-O-Benzyl-Α-D-Mannosides. ResearchGate. [Link]
-
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra. Semantic Scholar. [Link]
-
Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4 -O- Acyl and 4 -O- Pentafluorobenzoyl Groups and the Role of 6 -O- Substituents in Glucosyl and Galactosyl Donors. ResearchGate. [Link]
- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ...
-
METHYL-2,3,4-TRI-O-BENZYL-6-O-(2,3,4-TRI-O-BENZYL-6-DEOXY-ALPHA-D-GLUCOPYRANOSYL)-ALPHA-D-GLUCOPYRANOSIDE. SpectraBase. [Link]
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Methodological & Application
Application Note & Protocol: A Multi-Step Strategy for the Regiospecific Synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, a crucial intermediate in carbohydrate chemistry and the development of glycoconjugates and oligosaccharides. Direct regioselective benzylation of methyl α-D-glucopyranoside is notoriously challenging due to the similar reactivity of the secondary hydroxyl groups at the C-2, C-3, and C-4 positions. To achieve high purity and yield of the desired 2,3,4-tri-O-benzyl isomer, this guide details a robust, four-step synthetic pathway. The strategy involves initial protection of the C-4 and C-6 hydroxyls, benzylation of the remaining free hydroxyls, regioselective opening of the protecting group, and final benzylation of the newly freed hydroxyl group. This method provides a reliable and scalable route for researchers in synthetic organic chemistry and drug discovery.
Introduction: The Challenge of Regioselective Protection
The benzyl ether is a cornerstone protecting group in carbohydrate synthesis, prized for its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] However, the synthesis of partially benzylated carbohydrates, such as the title compound, presents a significant synthetic hurdle. The D-glucose framework possesses a trans-trans-trans, all-equatorial arrangement of its secondary hydroxyls (C-2, C-3, C-4), resulting in very slight differences in their reactivity.[2]
Direct partial benzylation of methyl α-D-glucopyranoside often results in a complex mixture of di-, tri-, and tetra-benzylated products, necessitating difficult chromatographic separations and leading to low yields of any single isomer.[2][3] To circumvent this, a more controlled and strategic approach is required. The protocol outlined herein employs a well-established multi-step sequence that leverages a temporary protecting group to ensure the regiospecific introduction of benzyl ethers, leading to the desired product in high purity.
This pathway can be summarized in four key stages:
-
Acetal Protection: Formation of a 4,6-O-benzylidene acetal to mask the C-4 and C-6 hydroxyls.
-
Initial Benzylation: Benzylation of the now-exposed C-2 and C-3 hydroxyls.
-
Regioselective Acetal Opening: Reductive cleavage of the benzylidene acetal to yield a 6-O-benzyl ether and a free C-4 hydroxyl.
-
Final Benzylation: Benzylation of the remaining C-4 hydroxyl to afford the target compound.
Overall Synthetic Scheme
A four-step synthetic route from Methyl α-D-glucopyranoside to this compound.
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is a water-reactive and flammable solid; handle with extreme care under an inert atmosphere. Benzyl bromide is a lachrymator and should be handled with caution.
This initial step protects the primary C-6 hydroxyl and the C-4 hydroxyl simultaneously, leveraging their cis-relationship in the chair conformation for efficient acetal formation.[4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Methyl α-D-glucopyranoside (1) | 194.18 | 10.0 g | 51.5 | 1.0 |
| Benzaldehyde | 106.12 | 16.4 mL | 161 | 3.1 |
| Zinc Chloride (fused) | 136.30 | 7.0 g | 51.3 | ~1.0 |
| Methanol | - | As needed | - | - |
| Water | - | ~700 mL | - | - |
| Hexane | - | ~50 mL | - | - |
Protocol:
-
To a 250 mL round-bottom flask, add methyl α-D-glucopyranoside (10.0 g) and freshly fused, powdered zinc chloride (7.0 g).
-
Add benzaldehyde (16.4 mL) to the flask and stir the mixture vigorously at room temperature for 24-48 hours. The mixture will become a thick, pale-yellow paste.
-
Slowly pour the reaction mixture into 700 mL of cold water with vigorous stirring. A white precipitate will form.
-
Stir for an additional 30 minutes, then add hexane (50 mL) to help extract excess benzaldehyde and stir for another 15 minutes.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold hexane.
-
Dry the solid under vacuum. Recrystallization from ethanol or chloroform/ether can be performed if necessary to yield pure Methyl 4,6-O-benzylidene-α-D-glucopyranoside (2).[4] Typical yields are in the range of 60-70%.
With the C-4 and C-6 positions blocked, the C-2 and C-3 hydroxyls are benzylated using the classical Williamson ether synthesis conditions.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Compound 2 | 282.29 | 10.0 g | 35.4 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 (NaH) | 2.97 g | 74.4 | 2.1 |
| Benzyl Bromide | 171.04 | 8.8 mL | 74.4 | 2.1 |
| Anhydrous DMF | - | 100 mL | - | - |
| Methanol | - | ~10 mL | - | - |
| Ethyl Acetate & Water | - | As needed | - | - |
Protocol:
-
Wash the sodium hydride (2.97 g) with anhydrous hexane three times to remove mineral oil, decanting the hexane carefully each time under an argon or nitrogen atmosphere.
-
Suspend the oil-free NaH in anhydrous DMF (50 mL) in a flame-dried, three-neck flask equipped with a dropping funnel and argon inlet. Cool the suspension to 0 °C in an ice bath.
-
Dissolve compound 2 (10.0 g) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the alkoxides.
-
Add benzyl bromide (8.8 mL) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol (~10 mL).
-
Pour the mixture into ice water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside (3). Purification by column chromatography (e.g., hexane/ethyl acetate gradient) affords the pure product.
This step involves the regioselective reductive opening of the benzylidene acetal. The choice of reducing agent and Lewis acid is critical for controlling whether the 4-OH or 6-OH is liberated. Reagents like NaBH₃-I₂ or triethylsilane (Et₃SiH) with a Lewis acid typically favor cleavage to give the 6-O-benzyl ether and a free 4-OH.[6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Compound 3 | 462.53 | 10.0 g | 21.6 | 1.0 |
| Triethylsilane (Et₃SiH) | 116.28 | 6.9 mL | 43.2 | 2.0 |
| Iodine (I₂) | 253.81 | 5.5 g | 21.7 | 1.0 |
| Anhydrous Acetonitrile | - | 100 mL | - | - |
| Saturated Na₂S₂O₃ soln. | - | As needed | - | - |
Protocol:
-
Dissolve compound 3 (10.0 g) in anhydrous acetonitrile (100 mL) in a round-bottom flask under an argon atmosphere and cool to 0 °C.
-
Add triethylsilane (6.9 mL) to the solution.
-
Add molecular iodine (5.5 g) portion-wise over 15 minutes, ensuring the temperature remains close to 0 °C.
-
Stir the reaction at 0-5 °C for 10-30 minutes.[7] The reaction is typically very fast. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of iodine disappears.
-
Dilute with water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to isolate Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside (4), which has a free hydroxyl at the C-4 position.
The final step is a standard benzylation of the remaining C-4 hydroxyl group to yield the target product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Compound 4 | 464.55 | 5.0 g | 10.8 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 (NaH) | 0.52 g | 12.9 | 1.2 |
| Benzyl Bromide | 171.04 | 1.5 mL | 12.9 | 1.2 |
| Anhydrous DMF | - | 50 mL | - | - |
Protocol:
-
Following the procedure outlined in Step 2, suspend oil-free NaH (0.52 g) in anhydrous DMF (25 mL) at 0 °C under argon.
-
Add a solution of compound 4 (5.0 g) in anhydrous DMF (25 mL) dropwise.
-
Stir at 0 °C for 1 hour.
-
Add benzyl bromide (1.5 mL) dropwise, then allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.
-
Quench, extract, and wash the reaction as described in Step 2.
-
After concentration, purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the final product, this compound (5), as a clear oil or white solid.
Reaction Mechanism & Workflow Visualization
The core chemical transformation is the Williamson ether synthesis, where a deprotonated hydroxyl group (alkoxide) acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to form an ether linkage.
Diagram 1: Overall Synthetic Workflow
A flowchart illustrating the four-step synthetic pathway.
Diagram 2: Mechanism of Benzylation (Williamson Ether Synthesis)
Key steps in the base-mediated SN2 reaction for ether formation.
Characterization of the Final Product
The identity and purity of this compound (5) should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| TLC | Single spot in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 4:1). |
| ¹H NMR (400 MHz, CDCl₃) | Diagnostic peaks include the anomeric proton (H-1) as a doublet around δ 4.8 ppm, the methyl group of the glycoside as a singlet around δ 3.4 ppm, and multiple aromatic protons from the benzyl groups between δ 7.2-7.4 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | Expect signals for the anomeric carbon (C-1) around δ 98 ppm, the methyl carbon around δ 55 ppm, and aromatic carbons between δ 127-139 ppm. |
| Mass Spec (ESI) | Calculated for C₃₄H₃₆O₆Na [M+Na]⁺. The observed mass should match the calculated value. |
Troubleshooting
-
Incomplete Reaction (Benzylation): Ensure NaH is fresh and free of oil. Use truly anhydrous DMF. If the reaction stalls, a slight warming to 40-50 °C or the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can facilitate the reaction.
-
Low Yield in Acetal Opening: The reaction is very fast; prolonged reaction times can lead to side products. Ensure efficient quenching once the starting material is consumed. The purity of the iodine and triethylsilane is also important.
-
Mixture of Products: Incomplete reaction at any stage will lead to a mixture. Ensure each step goes to completion as monitored by TLC before proceeding. Purification by column chromatography is critical after each step to ensure the purity of the subsequent starting material.
References
-
Li, X., Li, Z., Zhang, P., Chen, H., & Ikegami, S. (2007). Direct and Convenient Method of Regioselective Benzylation of Methyl α‐D‐Glucopyranoside. Synthetic Communications, 37(13), 2219-2227. [Link]
-
Hanessian, S., & Plessas, N. R. (1969). The reaction of N-bromosuccinimide with methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives. A synthesis of methyl 6-bromo-6-deoxy-α-D-glucopyranoside derivatives. Organic Syntheses, 49, 81. [Link]
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate research, 346(12), 1358–1368. [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two new reagents for O-benzylation. Journal of the American Chemical Society, 117(11), 3302-3303. [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). [Link]
-
D'Andreamatteo, M., & Taylor, M. S. (2014). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 91(11), 1993-1996. [Link]
-
Demchenko, A. V., & Wolfert, M. A. (2018). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein journal of organic chemistry, 14, 133–138. [Link]
-
Lipták, A., Jodál, I., & Nánási, P. (1975). Regioselective reductive cleavage of carbohydrate 4,6-O-benzylidene acetals with LiAlH4-AlCl3. Carbohydrate Research, 44(1), 1-11. [Link]
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
Application Note: A Strategic Approach to the Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside
Abstract
This document provides a detailed, field-proven protocol for the synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside, a valuable glycosyl acceptor for advanced carbohydrate chemistry. The direct, regioselective benzylation of methyl α-D-glucopyranoside is notoriously challenging, often resulting in a complex mixture of partially and fully benzylated products.[1] To circumvent these issues, this guide presents a robust and reliable multi-step strategy. The protocol leverages the temporary protection of the C4 and C6 hydroxyls as a benzylidene acetal, followed by the benzylation of the remaining C2 and C3 hydroxyls. The final step involves a regioselective reductive opening of the benzylidene ring to yield the desired 4-O-benzyl ether, leaving the C6 hydroxyl group available for subsequent glycosylation reactions. This method ensures high yields and purity, providing researchers with a dependable pathway to this critical building block.
Introduction: The Rationale for Strategic Protection
In the intricate field of oligosaccharide synthesis, the strategic use of protecting groups is paramount. Benzyl ethers are among the most widely used protecting groups for hydroxyl functionalities due to their stability across a broad range of reaction conditions and their facile removal via catalytic hydrogenation.[2] The target molecule, Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside, is a key synthetic intermediate, specifically designed to act as a glycosyl acceptor at the primary C6 hydroxyl position.
Attempting to synthesize this molecule through direct partial benzylation of methyl α-D-glucopyranoside is impractical for achieving high purity and yield. The subtle differences in the reactivity of the secondary hydroxyl groups at the C2, C3, and C4 positions, combined with the higher reactivity of the primary C6 hydroxyl, invariably lead to a mixture of isomers that are difficult to separate.[1] Our proposed three-step synthesis, outlined below, provides a logical and validated pathway that guarantees regiochemical control.
Figure 1: Overall synthetic workflow for Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside.
Mechanism of Benzylation: The Williamson Ether Synthesis
The core transformation in this protocol is the benzylation of hydroxyl groups, which proceeds via the Williamson ether synthesis.[3][4] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the alcohol's hydroxyl group. The hydride ion (H⁻) acts as a powerful base, abstracting the acidic proton (H⁺) to form a highly nucleophilic alkoxide ion (RO⁻) and releasing hydrogen gas (H₂).[6]
-
Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide). This attack occurs from the backside relative to the leaving group (bromide ion), leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).[4]
-
Displacement: The attack occurs in a single, concerted step, where the C-O bond is formed simultaneously as the C-Br bond is broken, displacing the bromide ion and forming the stable benzyl ether.[3]
Figure 2: Simplified mechanism of the Williamson ether synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Notes |
| Methyl α-D-glucopyranoside | 97-30-3 | 194.18 | Dry thoroughly before use. |
| Benzaldehyde dimethyl acetal | 1125-88-8 | 152.19 | Reagent grade. |
| Camphorsulfonic acid (CSA) | 3144-16-9 | 232.30 | Catalytic amount. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade. |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 | Highly reactive with water.[7] |
| Benzyl Bromide (BnBr) | 100-39-0 | 171.04 | Lachrymator, handle in a fume hood.[8][9] |
| Sodium cyanoborohydride (NaCNBH₃) | 25895-60-7 | 62.84 | Toxic, handle with care. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, inhibitor-free. |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous grade. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS grade. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade. |
| Hexanes | 110-54-3 | 86.18 | ACS grade. |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS grade. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh for column chromatography. |
Safety Precautions
-
Sodium Hydride (NaH): A highly water-reactive solid. It liberates flammable hydrogen gas upon contact with water or alcohols, which can ignite spontaneously.[7] All reactions involving NaH must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles, and nitrile gloves.[10] Quench residual NaH slowly and carefully with isopropanol or methanol at 0 °C.
-
Benzyl Bromide (BnBr): A potent lachrymator (tear-inducing agent) and is toxic.[8] Always handle this reagent in a well-ventilated chemical fume hood.[9][11] Avoid inhalation of vapors and contact with skin and eyes.
-
Anhydrous Solvents: The use of dry solvents and glassware is critical for the success of reactions involving NaH. Glassware should be oven- or flame-dried before use.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This step protects the C4 and C6 hydroxyls, which readily form a cyclic acetal due to their favorable stereochemical arrangement.
-
To a flame-dried round-bottom flask under an argon atmosphere, add methyl α-D-glucopyranoside (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5 mL per gram).
-
Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphorsulfonic acid (CSA, ~0.05 eq).[12]
-
Heat the mixture to 60-70 °C under vacuum (using a water aspirator is sufficient) for 2-4 hours to drive the reaction by removing the methanol byproduct.
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM). The product will have a higher Rf value than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a few drops of triethylamine.
-
Pour the reaction mixture into a vigorously stirred mixture of ice water and hexane. A white precipitate will form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and then cold hexane to remove excess benzaldehyde.[13]
-
Dry the white solid under high vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Synthesis of Methyl 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside
With the C4 and C6 positions blocked, the C2 and C3 hydroxyls are selectively benzylated using the Williamson ether synthesis.
-
Suspend the dried Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous THF or DMF in a flame-dried, three-neck flask equipped with a dropping funnel and an argon inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 2.5 eq) portion-wise over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour. Hydrogen gas evolution will be observed.
-
Re-cool the mixture to 0 °C. Add benzyl bromide (2.5 eq) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC (e.g., 20% EtOAc in Hexanes). The product will have a significantly higher Rf value.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and adding methanol dropwise until gas evolution ceases.
-
Pour the mixture into water and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the product as a white solid or viscous oil.
Step 3: Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside
This final step involves the regioselective reductive opening of the benzylidene acetal. The use of a hydride reagent in the presence of a Lewis or protic acid preferentially delivers a hydride to the C6 oxygen, opening the ring to leave a benzyl ether at C4 and a free hydroxyl at C6.
-
Dissolve the purified product from Step 2 (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Add sodium cyanoborohydride (NaCNBH₃, 3.0-4.0 eq).
-
Cool the mixture to 0 °C.
-
Prepare a solution of ethereal HCl (e.g., 2M solution). Slowly add this solution dropwise to the reaction mixture while vigorously stirring. The key is to maintain a slightly acidic pH. The addition generates HCl gas in situ, which protonates the acetal, making it susceptible to hydride attack.
-
Monitor the progress of the reaction by TLC (e.g., 30% EtOAc in Hexanes). Two regioisomers may form, but the 4-O-benzyl product is typically major.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography. A careful separation is required to isolate the desired Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside from its 6-O-benzyl isomer.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Step 1 Yield | 85-95% |
| Step 2 Yield | 80-90% |
| Step 3 Yield | 60-75% (of the desired 4-O-benzyl isomer) |
| Final Appearance | Colorless oil or low-melting solid. |
| Purity | >95% after chromatography, as determined by ¹H NMR. |
| TLC (Final) | Rf ≈ 0.4 in 30% Ethyl Acetate / Hexanes (highly system dependent). |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Step 2 (Benzylation) | Incomplete deprotonation due to wet reagents/glassware or inactive NaH. | Ensure all glassware is rigorously dried. Use a fresh, unopened container of NaH. Use anhydrous grade solvents. |
| Incomplete Reaction in Step 2 | Insufficient reagent or reaction time. Steric hindrance. | Add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the SN2 reaction. Increase reaction temperature to 40-50 °C if necessary, but monitor for side reactions. |
| Mixture of Products in Step 3 | Poor regioselectivity during reductive opening. | Control the rate of acid addition carefully. Maintain a low temperature (0 °C or below). Other reagent systems like BH₃·THF with a Lewis acid can be explored for different selectivity. |
| Difficult Purification | Co-elution of starting material, product, or byproducts. Over-spotting on TLC plates. | Use a long chromatography column for better separation.[14] Employ a shallow solvent gradient (e.g., starting with 5% EtOAc/Hex and increasing by 1-2% increments). Double-check fractions by TLC. |
References
- Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central.
- Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D. Organic Syntheses.
- Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. ResearchGate.
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
- Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. National Institutes of Health (NIH).
-
The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]
-
Hazard Summary: Sodium Hydride. New Jersey Department of Health. Available at: [Link]
- Process for benzylation of monoglycosides. Google Patents.
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Strategic approach for purification of glycosides from the natural sources. ResearchGate. Available at: [Link]
Sources
- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
The Strategic Application of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside as a Glycosyl Acceptor in Disaccharide Synthesis
Introduction: Navigating the Complex Terrain of Chemical Glycosylation
In the intricate field of synthetic carbohydrate chemistry, the construction of the glycosidic bond is the paramount challenge. The stereoselective formation of this linkage is the cornerstone of synthesizing complex oligosaccharides and glycoconjugates, molecules that are central to a myriad of biological processes. The choice of glycosyl donor, acceptor, and the specific arrangement of protecting groups are critical variables that dictate the success of a glycosylation reaction. This guide provides an in-depth technical overview of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside , a versatile and strategically important glycosyl acceptor, for researchers, scientists, and professionals in drug development.
This document will elucidate the rationale behind its use, provide detailed protocols for its application in glycosylation reactions, and discuss the characterization of the resulting products. The focus will be on providing not just a methodology, but a comprehensive understanding of the chemical principles at play.
The Glycosyl Acceptor: A Profile of this compound
This compound is a derivative of methyl alpha-D-glucopyranoside where the hydroxyl groups at positions 2, 3, and 4 are protected as benzyl ethers. This leaves the primary hydroxyl group at the C-6 position available for glycosylation.
Molecular Structure:
-
Chemical Formula: C₂₈H₃₂O₆
-
Molecular Weight: 464.55 g/mol
-
CAS Number: 53008-65-4[1]
The strategic placement of the benzyl protecting groups is key to the utility of this molecule. Benzyl ethers are known as "arming" protecting groups in carbohydrate chemistry.[2] Unlike electron-withdrawing groups (e.g., acetyl esters) which decrease the nucleophilicity of nearby hydroxyl groups, the electron-donating nature of benzyl groups enhances the reactivity of the remaining free hydroxyl. In this case, the 6-OH group is rendered a more potent nucleophile, facilitating its attack on an activated glycosyl donor.
Furthermore, benzyl groups are stable under a wide range of reaction conditions, yet can be removed under relatively mild conditions (e.g., catalytic hydrogenation), making them ideal for multi-step synthetic sequences.
Synthesis and Purification of the Glycosyl Acceptor
While commercially available, an in-house synthesis of this compound can be achieved. A common strategy involves the regioselective benzylation of methyl-α-D-glucopyranoside. However, achieving selective protection can be challenging, often leading to a mixture of products that require careful chromatographic separation. An improved approach involves a sequence of protection, purification, and deprotection steps to ensure high purity of the desired acceptor.
A detailed protocol for the synthesis of the regioisomeric Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside highlights the complexities and the chromatographic techniques required, which are analogous for the synthesis of the title compound.[3] Purification is typically achieved by silica gel column chromatography, carefully selecting solvent systems to separate the desired product from other isomers and the per-benzylated product.[3]
Application in Glycosylation: Formation of a β-(1→6)-Linked Disaccharide
The primary application of this compound is as a nucleophile (the glycosyl acceptor) in a glycosylation reaction to form a (1→6)-linked disaccharide. The following protocol is a representative example, adapted from established methodologies for similar acceptors, detailing the coupling of this acceptor with a per-acetylated galactopyranosyl bromide donor.
Experimental Workflow
Caption: Workflow for the glycosylation of this compound.
Detailed Protocol
This protocol describes the synthesis of Methyl O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranoside .
Materials:
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor)
-
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (Donor)
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Activated 4 Å Molecular Sieves
-
Anhydrous Dichloromethane (DCM)
-
Celite
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (1.0 eq) and 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (1.2 eq) in anhydrous dichloromethane.
-
Add freshly activated, crushed 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.5 eq) and a catalytic amount of Silver trifluoromethanesulfonate (0.1 eq) to the stirred suspension. Note: The reaction mixture may turn dark.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. The separation of anomers may be challenging and require careful fractionation.[4]
-
Expected Results and Data
The following table summarizes typical data for this type of glycosylation reaction. The yield and stereoselectivity are influenced by various factors including the purity of reactants, the efficiency of the activation, and the reaction conditions.
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Stereoselectivity (β:α) | >10:1 |
| TLC (Hexane:EtOAc 2:1) | Product Rf ≈ 0.4 |
| Appearance | White solid or foam |
The high β-selectivity is attributed to the presence of the participating acetyl group at the C-2 position of the galactopyranosyl donor. This group forms a cyclic acyloxonium ion intermediate, which shields the α-face of the anomeric carbon, directing the nucleophilic attack of the acceptor's 6-OH group to the β-face.
Characterization of the Disaccharide Product
Thorough characterization of the synthesized disaccharide is crucial to confirm its structure and purity. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the disaccharide.
Key Diagnostic Signals in ¹H NMR (in CDCl₃):
-
Anomeric Protons: The proton on the anomeric carbon (H-1') of the newly formed glycosidic linkage is a key diagnostic signal. For a β-linkage, this will appear as a doublet with a coupling constant (³JH1',H2') of approximately 8 Hz. The H-1 proton of the glucopyranoside residue will remain a doublet with a smaller coupling constant (³JH1,H2 ≈ 3.5 Hz), characteristic of an α-anomer.
-
Benzyl Protons: Multiple signals in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl protecting groups.
-
Acetyl Protons: Several singlets in the δ 1.9-2.1 ppm region corresponding to the four acetyl groups.
-
Methyl Protons: A singlet around δ 3.4 ppm for the methyl group of the glucoside.
Key Diagnostic Signals in ¹³C NMR (in CDCl₃):
-
Anomeric Carbons: The anomeric carbon of the β-linked galactose (C-1') will appear around δ 101 ppm. The anomeric carbon of the α-linked glucose (C-1) will be found around δ 98 ppm.
-
C-6 of Glucose: A downfield shift of the C-6 carbon of the glucose residue (to ~δ 69 ppm) compared to the starting acceptor, indicating glycosylation at this position.
-
Carbonyl Carbons: Signals around δ 170 ppm corresponding to the carbonyl carbons of the acetyl groups.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product. The expected mass for the sodium adduct of the product [M+Na]⁺ can be calculated and compared to the experimental value.
Mechanism of Glycosylation
The glycosylation reaction proceeds through a series of steps involving the activation of the glycosyl donor and subsequent nucleophilic attack by the acceptor.
Caption: Simplified mechanism of the glycosylation reaction.
-
Activation of the Donor: The Lewis acidic promoter system (NIS/AgOTf) activates the glycosyl bromide, facilitating the departure of the bromide leaving group.
-
Formation of the Acyloxonium Ion: The neighboring acetyl group at C-2 of the galactose donor participates in the reaction, forming a five-membered acyloxonium ion intermediate. This intermediate is crucial for stereocontrol.
-
Nucleophilic Attack: The "armed" and therefore highly nucleophilic 6-OH group of the this compound attacks the anomeric carbon of the acyloxonium ion.
-
Stereoselective Product Formation: The attack occurs from the face opposite to the bulky acyloxonium ring, leading to the exclusive formation of the 1,2-trans glycosidic linkage, which in this case is the β-anomer.
Conclusion
This compound is a valuable building block in synthetic carbohydrate chemistry. Its strategic protecting group pattern, featuring "arming" benzyl ethers, enhances the nucleophilicity of the C-6 hydroxyl group, making it an effective glycosyl acceptor. The protocols and principles outlined in this guide demonstrate its utility in the stereoselective synthesis of β-(1→6)-linked disaccharides. A thorough understanding of the interplay between protecting groups, activators, and reaction conditions, as detailed herein, is essential for the successful application of this and similar reagents in the synthesis of complex carbohydrates for research and drug development.
References
- Fraser-Reid, B., & Madsen, R. (2000). Trivalent Glycoside Donors. In Glycoscience (pp. 559-586). Springer, Berlin, Heidelberg.
- Codée, J. D. C., Litjens, R. E. J. N., & van der Marel, G. A. (2005). The Chemistry of Glycosyl Trichloroacetimidates. In Carbohydrate-Based Drug Discovery (pp. 397-434). Wiley-VCH Verlag GmbH & Co. KGaA.
- Demchenko, A. V. (Ed.). (2008). Handbook of chemical glycosylation: advances in stereoselectivity and therapeutic relevance. John Wiley & Sons.
-
Kovensky, J., & Legg, D. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside. Molecules, 26(11), 3169. [Link]
-
Miyai, K., & Jeanloz, R. W. (1972). Synthesis of a β-D-linked disaccharide from dimeric tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride. Carbohydrate Research, 21(1), 45-53. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Guo, J., & Wu, B. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 17(8), 9380-9407. [Link]
- Codée, J. D., van der Marel, G. A., & Overkleeft, H. S. (2011). Chemical Glycosylation: An Overview. In The Sugar Code (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
- Fraser-Reid, B., Udodong, U. E., Wu, Z., Ottosson, H., Merritt, J. R., Rao, C. S., ... & Lopez, J. C. (1992). n-Pentenyl glycosides in organic chemistry: a contemporary example of serendipity. Synlett, 1992(12), 927-942.
- Veeneman, G. H., van Leeuwen, S. H., & van Boom, J. H. (1990). N-Iodosuccinimide-promoted glycosylations of thioglycosides. Tetrahedron Letters, 31(9), 1331-1334.
- Crich, D., & Sun, S. (1996). A new method for the stereocontrolled synthesis of β-mannopyranosides. Journal of the American Chemical Society, 118(44), 10904-10905.
-
van der Marel, G. A., Codée, J. D. C., & Overkleeft, H. S. (2021). Guidelines for O-Glycoside Formation from First Principles. ACS Central Science, 7(9), 1478-1492. [Link]
-
PubChem. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Koeman, F. A. W., van den Berg, A. J. J., & Kamerling, J. P. (1992). The separation by liquid chromatography (under elevated pressure) of phenyl, benzyl, and O-nitrophenyl glycosides of oligosaccharides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Utility of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside in Advanced Glycoconjugate Synthesis
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside. It serves as a pivotal glycosyl acceptor, primarily leveraging its single, reactive hydroxyl group at the C-6 position for the stereo- and regioselective construction of complex glycoconjugates. We will explore the underlying chemical principles, provide detailed, field-tested protocols for glycosylation and subsequent deprotection, and offer expert insights into the rationale behind critical experimental parameters.
Foundational Principles: Why This Building Block is a Glycochemist's Asset
This compound is a partially protected monosaccharide derivative of immense value in synthetic carbohydrate chemistry.[1] Its utility is rooted in a deliberately designed structural asymmetry:
-
"Permanent" Protection: The hydroxyl groups at the C-2, C-3, and C-4 positions are masked as benzyl ethers. Benzyl ethers are renowned for their stability across a broad spectrum of reaction conditions, including mildly acidic and basic environments, making them ideal "permanent" protecting groups during a multi-step synthesis.[2]
-
Anomeric Lock: The methyl group at the anomeric (C-1) position provides a stable alpha-glycoside, preventing anomerization or undesired reactions at this center.
-
Strategic Nucleophile: The key to its function lies in the single, unprotected primary hydroxyl group at the C-6 position. This free -OH group serves as a potent and specific nucleophile, ready to react with an activated glycosyl donor to form a new glycosidic bond.
This strategic arrangement allows for precise chemical modifications at the C-6 position without disturbing the rest of the molecule, making it an essential building block for synthesizing oligosaccharides, glycolipids, and other vital glycoconjugates.[1]
Physicochemical Data Summary
For effective experimental planning, handling, and storage, the key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 53008-65-4 | [3] |
| Molecular Formula | C₂₈H₃₂O₆ | [3] |
| Molecular Weight | 464.55 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [3][4] |
| Melting Point | 67-70 °C | [3][5] |
| Optical Activity | [α]/D ~+23° to +26° (c=1, CHCl₃) | [3] |
| Storage | Store at 2-8°C or in a freezer under -20°C, sealed in a dry environment. | [3] |
Core Application Workflow: From Building Block to Deprotected Disaccharide
The primary application involves a two-stage process: (1) the coupling of our title compound (the glycosyl acceptor) with a suitably activated glycosyl donor, followed by (2) the global deprotection of the benzyl ethers to reveal the final glycoconjugate.
Caption: Overall workflow for glycoconjugate synthesis.
Protocol I: Synthesis of a Disaccharide via Glycosylation
This protocol details the coupling of this compound with a generic, per-benzoylated glucosyl trichloroacetimidate donor.
Causality and Expertise: The choice of a trichloroacetimidate donor is strategic; it is highly reactive upon activation with a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is conducted at low temperatures (-40°C to -20°C) to control the reaction rate and enhance stereoselectivity. Molecular sieves are critical for maintaining anhydrous conditions, as any trace of water will hydrolyze the activated donor and quench the reaction.
Materials
-
This compound (Acceptor)
-
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl trichloroacetimidate (Donor)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen). Add activated 4 Å molecular sieves.
-
Reactant Dissolution: Allow the flask to cool to room temperature. Add this compound (1.0 equivalent) and the glycosyl donor (1.2 equivalents). Dissolve the solids in anhydrous DCM.
-
Equilibration: Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any residual moisture.
-
Initiation of Reaction: Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Catalyst Addition: Slowly add a solution of TMSOTf (0.1 equivalents) in anhydrous DCM dropwise via syringe.
-
Expert Insight: A catalytic amount is sufficient. Excess Lewis acid can lead to side reactions, including degradation of the sugar units.
-
-
Reaction Monitoring: Stir the reaction at -40°C to -20°C. Monitor the progress by Thin Layer Chromatography (TLC), checking for the consumption of the acceptor. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench by adding triethylamine or pyridine (a few drops) to neutralize the acidic catalyst.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 10% to 30% Ethyl Acetate in Hexane) to isolate the protected disaccharide.
Caption: Step-wise workflow for the glycosylation protocol.
Protocol II: Global Deprotection via Catalytic Hydrogenation
This protocol describes the removal of all benzyl ether protecting groups from the disaccharide synthesized in Protocol I to yield the final, unprotected glycoconjugate.
Causality and Expertise: Catalytic hydrogenation is the most common and efficient method for cleaving benzyl ethers.[6] The reaction involves heterogeneous catalysis with Palladium on Carbon (Pd/C). Hydrogen gas is used as the hydrogen source. The choice of solvent is crucial; a mixture like THF/Methanol or Ethyl Acetate/Methanol is often used to ensure the solubility of both the protected starting material and the highly polar unprotected product. Acetic acid is sometimes added to prevent catalyst poisoning, especially if sulfur-containing reagents were used in previous steps.
Materials
-
Protected Disaccharide
-
Palladium on Carbon (10% Pd/C)
-
Solvent system (e.g., Tetrahydrofuran/Methanol 1:1)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite™ for filtration
Step-by-Step Methodology
-
Dissolution: Dissolve the protected disaccharide in the chosen solvent system in a thick-walled reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10-20% by weight of the substrate) to the solution under an inert atmosphere.
-
Trustworthiness & Safety: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care, never adding it to a hot solvent.
-
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask. Evacuate the flask with a vacuum pump and backfill with H₂ from the balloon. Repeat this purge-and-fill cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere (balloon pressure) at room temperature.
-
Monitoring: Monitor the reaction by TLC or Mass Spectrometry. The disappearance of the UV-active, aromatic starting material and the appearance of a new, highly polar spot at the baseline (which does not move from the origin in non-polar solvent systems) indicates reaction completion. This can take from a few hours to overnight.
-
Filtration and Isolation:
-
Carefully purge the flask with an inert gas (Argon or Nitrogen).
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.
-
Expert Insight: The Celite pad prevents the fine palladium particles from passing through the filter paper. Wash the pad thoroughly with methanol to ensure all the polar product is collected.
-
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected glycoconjugate. Further purification, if necessary, can be achieved by size-exclusion chromatography or reverse-phase HPLC.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Glycosylation fails or low yield | 1. Wet reagents/solvents. 2. Inactive catalyst. 3. Donor decomposed. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly activated molecular sieves. 2. Use a fresh bottle of TMSOTf. 3. Synthesize or purchase a fresh batch of the glycosyl donor. |
| Multiple products in glycosylation | 1. Anomerization of the donor. 2. Side reactions due to excess catalyst or high temperature. | 1. Control temperature carefully. Some donors/acceptors require specific conditions to favor one anomer. 2. Use the minimum effective amount of catalyst (0.05-0.1 eq.) and maintain low temperatures. |
| Incomplete deprotection | 1. Catalyst poisoning. 2. Insufficient catalyst or H₂ pressure. 3. Poor solubility of starting material. | 1. If sulfur was used previously, pass the compound through a short silica plug first. Add a drop of acetic acid to the reaction. 2. Increase catalyst loading or use a proper hydrogenation apparatus for higher pressure. 3. Change the solvent system (e.g., add more THF or Ethyl Acetate). |
| Product is lost during deprotection work-up | The deprotected sugar is highly polar and water-soluble. | Avoid aqueous work-ups after filtration. Ensure the Celite pad is washed thoroughly with a polar solvent like methanol to recover all the product. |
References
-
Koval'ov, E. P., & Ben, R. N. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Retrieved from [Link]
-
Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Retrieved from [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Retrieved from [Link]
-
ResearchGate. (2019). Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D-methylglucoside. Retrieved from [Link]
-
Chemdad Co. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1995). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Use of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside in the Synthesis of SGLT2 Inhibitors
Introduction: The Challenge of Synthesizing Modern Antidiabetic Agents
The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus.[1] These drugs, including well-known agents like Dapagliflozin, Canagliflozin, and Empagliflozin, function by a novel mechanism: they inhibit the reabsorption of glucose in the kidney's proximal tubules, thereby promoting its excretion in urine and lowering blood glucose levels.[1][2]
The molecular architecture of these inhibitors presents a significant synthetic challenge. They are C-aryl glucosides, a class of compounds where a sugar moiety is linked to an aromatic ring system via a carbon-carbon bond. This C-glycosidic linkage is critical for their therapeutic success. The natural lead compound, Phlorizin, is an O-glycoside and suffers from poor metabolic stability due to enzymatic cleavage of the O-glycosidic bond in the gastrointestinal tract.[1][3][4] The C-glycoside structure of modern SGLT2 inhibitors confers high resistance to such enzymatic hydrolysis, ensuring oral bioavailability and therapeutic efficacy.[4]
The synthesis of these C-glycosides requires a robust and versatile starting material for the glucose core. Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside has emerged as a cornerstone intermediate in this field.[5][6] Its utility stems from the strategic placement of benzyl (Bn) protecting groups on the C2, C3, and C4 hydroxyls. These benzyl ethers are exceptionally stable under a wide range of acidic and basic conditions, allowing for extensive modification of the aglycone portion and the anomeric center without compromising the integrity of the pyranose ring.[7] Concurrently, the free hydroxyl group at the C6 position (after initial protection and selective deprotection steps) and the anomeric methyl group provide two key handles for the subsequent chemical transformations required to build the final drug molecule.
This document provides a detailed guide for researchers and drug development professionals on the application of this compound in the synthesis of SGLT2 inhibitors, focusing on the underlying chemical principles, step-by-step protocols, and critical process considerations.
Physicochemical Properties of the Key Intermediate
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₂O₆ | [5][8] |
| Molecular Weight | 464.56 g/mol | [5][8] |
| Appearance | White to light brown powder | [5] |
| Melting Point | 65 °C | [5] |
| Optical Rotation | [α]20/D = +23 to +26° (c=1 in CHCl₃) | [5] |
| CAS Number | 53008-65-4 | [5][9] |
| Purity | ≥ 99% (ELSD) / ≥90% (HPLC) | [5][9] |
| Storage Conditions | Store at ≤ -10 °C | [5] |
Overall Synthetic Strategy: A Modular Approach
The synthesis of C-aryl glucoside SGLT2 inhibitors from this compound is a multi-step process that can be logically divided into four key stages. This modular approach allows for the convergent assembly of the complex final molecule from two main fragments: the glucose core (glycosyl donor) and the aromatic system (aglycone).
Caption: General workflow for SGLT2 inhibitor synthesis.
The causality behind this strategy is rooted in protecting group chemistry. The benzyl ethers on the glucose core are robust and "orthogonal" to the conditions required for generating the highly reactive aryl organometallic species, preventing unwanted side reactions. This ensures that the crucial C-C bond formation occurs specifically at the anomeric center.
Key Experimental Protocols and Mechanistic Insights
This section details the protocols for the most critical transformations in the synthetic sequence.
Protocol 1: Preparation of the Glycosyl Donor (Protected Gluconolactone)
The anomeric methyl group must be converted into an electrophilic center to facilitate the nucleophilic attack by the aryl species. A common and effective strategy is the oxidation of the parent sugar to the corresponding gluconolactone.
Rationale: The cyclic ester (lactone) carbonyl group is highly electrophilic and susceptible to nucleophilic addition, making it an ideal precursor for forming the C-glycosidic bond.[1][3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP) or TEMPO/BAIB oxidation system
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise to the stirred solution. Note: Alternative oxidation systems like TEMPO/BAIB can also be employed for a milder, more scalable reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,3,4-Tri-O-benzyl-D-glucono-1,5-lactone.
Protocol 2: The Crucial C-Glycosylation Step
This is the core reaction where the sugar and aromatic moieties are joined. It typically involves the generation of a potent aryl nucleophile (an aryllithium or Grignard reagent) which then attacks the protected gluconolactone.[1][2][3]
Rationale: The halogen-metal exchange (e.g., using n-butyllithium on an aryl bromide) creates a highly polarized carbon-metal bond, rendering the aryl carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl of the lactone.
Caption: Nucleophilic addition in C-glycosylation.
Materials:
-
Protected Gluconolactone (from Protocol 1)
-
Appropriate aryl halide (e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane for Dapagliflozin synthesis)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous Methanol (MeOH)
-
Methanesulfonic acid (MsOH)
Step-by-Step Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve the aryl halide (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
In a separate flask, dissolve the protected gluconolactone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lactone solution to the aryllithium solution via cannula. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of anhydrous methanol containing methanesulfonic acid (approx. 4.0 eq). This step simultaneously neutralizes the reaction and forms the methyl hemiketal, which is often more stable for the subsequent reduction.[2]
-
Allow the reaction to warm to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is often carried forward to the next step without extensive purification.
Protocol 3: Stereoselective Reduction and Global Deprotection
The hemiketal formed in the previous step must be reduced to the final methylene group at the anomeric position. This reduction is often highly stereoselective. The final step involves the removal of all benzyl protecting groups to unveil the final SGLT2 inhibitor.
Rationale (Reduction): The use of a silane reducing agent (e.g., triethylsilane, Et₃SiH) in the presence of a Lewis acid (e.g., BF₃·OEt₂) proceeds via an oxocarbenium ion intermediate. The hydride from the silane preferentially attacks from the axial direction to yield the desired equatorial C-aryl glucoside, a stereochemical outcome often governed by the kinetic anomeric effect.[1]
Rationale (Deprotection): Catalytic hydrogenation is the most common method for cleaving benzyl ethers.[10] The palladium catalyst facilitates the reaction of hydrogen gas with the benzyl groups, reducing them to toluene and liberating the free hydroxyl groups.[11][12]
Materials (Reduction & Deprotection):
-
Crude hemiketal from Protocol 2
-
Anhydrous DCM or Acetonitrile
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Palladium on carbon (Pd/C, 10 wt. %) or Pearlman's catalyst (Pd(OH)₂/C)[10]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
Step-by-Step Procedure:
-
Reduction: a. Dissolve the crude hemiketal (1.0 eq) in anhydrous DCM/acetonitrile and cool to -78 °C. b. Add triethylsilane (2.0-3.0 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (2.0-3.0 eq). c. Stir the reaction at low temperature, allowing it to slowly warm to room temperature over several hours. Monitor by TLC. d. Quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
-
Deprotection (Catalytic Hydrogenation): a. Dissolve the protected C-aryl glucoside (1.0 eq) in a suitable solvent such as methanol or ethanol. b. Carefully add the Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.[10] c. Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon three times. d. Replace the inert atmosphere with hydrogen gas (using a balloon or a pressurized system) and stir the reaction vigorously at room temperature. e. Monitor the reaction by TLC or LC-MS. The reaction can take from a few hours to overnight. f. Upon completion, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol. g. Concentrate the filtrate under reduced pressure. The residue is the final, deprotected SGLT2 inhibitor, which can be purified by crystallization or chromatography.
Troubleshooting and Process Optimization
| Symptom | Probable Cause(s) | Suggested Solution(s) | Reference(s) |
| Low yield in C-glycosylation | Incomplete formation of the aryllithium reagent due to moisture or improper temperature control. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Maintain a strict temperature of -78 °C during lithiation. | [1] |
| Incomplete debenzylation | Catalyst poisoning or insufficient catalyst loading. Presence of functional groups sensitive to reduction. | Use fresh, high-quality catalyst (Pearlman's catalyst can be more effective). Increase catalyst loading or hydrogen pressure. For sensitive substrates, consider catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium formate. | [10][12] |
| Poor stereoselectivity in reduction | Sub-optimal choice of Lewis acid or reducing agent. | Screen different Lewis acids (e.g., AlCl₃) or silane reagents. Temperature control is critical; maintain low temperatures to enhance selectivity. | |
| Side-reactions during lithiation | The organolithium reagent reacts with other electrophilic sites on the aglycone. | Consider using a Grignard reagent or employing alternative C-H activation/glycosylation strategies if the aglycone is incompatible. | [1][13] |
Safety Considerations
-
Organolithium Reagents (n-BuLi): Extremely pyrophoric and react violently with water. Must be handled under a strict inert atmosphere using proper syringe techniques.
-
Sodium Hydride (NaH): Flammable solid that reacts with water to produce hydrogen gas. Handle in a fume hood away from moisture.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform in a well-ventilated area, use appropriate equipment, and ensure the catalyst is not exposed to air while dry and saturated with hydrogen.
-
Benzylating Agents (BnBr/BnCl): These are lachrymators and toxic. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
References
- Benchchem. (n.d.). Technical Support Center: Deprotection of Benzylated Sugars.
- Chem-Impex. (n.d.). Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside.
- Zhang, Y., et al. (n.d.). Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.
- Shang, M., et al. (2023). C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. Journal of the American Chemical Society.
- Malig, T. C., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 426-446.
- PubChem. (n.d.). This compound.
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- Xie, Y., et al. (2020). Exploring and applying the substrate promiscuity of a C-glycosyltransferase in the chemo-enzymatic synthesis of bioactive C-glycosides.
- Various Authors. (2014).
- Boltje, T. J., et al. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside.
- Various Authors. (2024). Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry.
- Shang, M., et al. (2023). C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. Journal of the American Chemical Society.
- Ohtake, Y., & Yakura, T. (2023). Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. Heterocycles, 106(11), 1777-1801.
- Elmore, C. S., et al. (2014). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 687-94.
- Various Authors. (2024). Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13.
- Google Patents. (n.d.). CN103980263A - New synthesis process of canagliflozin.
- Xie, Y., et al. (2020). Exploring and applying the substrate promiscuity of a C-glycosyltransferase in the chemo-enzymatic synthesis of bioactive C-glycosides.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4284-4287.
- Guchhait, G., & Misra, A. K. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 1849-1855.
- Google Patents. (n.d.).
- Wang, Y., et al. (2024). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Medicinal Chemistry.
- MedKoo Biosciences. (n.d.). Canagliflozin Synthetic Routes.
- Wikipedia. (n.d.). Methyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranosid.
- PubChem. (n.d.). Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-alpha-D-glucopyranoside.
- Balkanski, S., et al. (2021).
- Google Patents. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Glycoconjugate Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Reddy, L. R., et al. (2018). Synthesis of Benzyl C-Analogues of Dapagliflozin as Potential SGLT2 Inhibitors. ChemistrySelect, 3(13), 3737-3740.
- Various Authors. (2024). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside.
- Reddy, G. J., et al. (2019). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 131(1).
- Balkanski, S., et al. (2021).
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The Strategic Utility of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside in Modern Drug Discovery
In the intricate landscape of medicinal chemistry and drug discovery, the strategic manipulation of molecular architecture is paramount. Carbohydrates, with their inherent chirality and dense functionalization, offer a rich scaffold for the development of novel therapeutics. Among the vast arsenal of synthetic building blocks, Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside stands out as a cornerstone intermediate. Its unique pattern of protecting groups provides a versatile platform for the synthesis of complex glycans, glycomimetics, and carbohydrate-based drugs. This guide delves into the practical applications and detailed protocols for leveraging this key molecule in a research and drug development setting.
The core utility of this compound lies in its selective protection. The benzyl ethers at positions 2, 3, and 4 are stable under a wide range of reaction conditions, yet can be removed under specific hydrogenolysis conditions. The methyl glycoside at the anomeric position (C-1) offers robust protection, leaving the primary hydroxyl group at C-6 as the principal site for chemical modification. This predictable reactivity is the foundation of its widespread use in complex oligosaccharide synthesis.
Core Applications in Drug Discovery
The primary application of this compound is as a glycosyl acceptor . This allows for the regioselective formation of a glycosidic linkage at the C-6 position, a crucial step in the assembly of oligosaccharides with diverse biological activities.
-
Bacterial Antigen Synthesis for Vaccine Development: Many bacterial cell surfaces are decorated with unique oligosaccharides that can be targeted by the immune system. The synthesis of these complex structures, or fragments thereof, is a key strategy in the development of carbohydrate-based vaccines. For instance, this building block has been instrumental in the synthesis of disaccharides containing 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a component of the lipopolysaccharide (LPS) of Gram-negative bacteria.[1][2][3][4]
-
Development of Glycomimetics and C-Glycosides: By modifying the carbohydrate scaffold, researchers can design glycomimetics that mimic the natural ligand of a biological target, often with improved stability and pharmacokinetic properties. The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is a prominent strategy to create non-hydrolyzable analogs of natural carbohydrates.[5]
-
Scaffolding for Novel Therapeutics: The glucose core can serve as a chiral scaffold for the presentation of various pharmacophores. This approach is particularly relevant in the design of inhibitors for carbohydrate-processing enzymes or lectins.
Experimental Protocols
The following protocols are representative of the common synthetic transformations involving this compound.
Protocol 1: Glycosylation at the C-6 Hydroxyl (as a Glycosyl Acceptor)
This protocol describes a general procedure for the glycosylation of this compound with a suitable glycosyl donor. The choice of donor, promoter, and reaction conditions is critical for achieving high yield and stereoselectivity.
Workflow for Glycosylation
Caption: General workflow for the glycosylation of the title compound.
Materials:
-
This compound (Acceptor)
-
Glycosyl Donor (e.g., a protected trichloroacetimidate or thioglycoside)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Triethylamine (for quenching)
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and the glycosyl donor (1.2-1.5 eq).
-
Add activated molecular sieves (4 Å).
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Slowly add the promoter (0.1-0.3 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter off the molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.
-
Characterize the product using NMR and mass spectrometry.
Data Summary: Typical Glycosylation Conditions
| Glycosyl Donor Type | Promoter | Typical Temperature (°C) | Stereochemical Outcome |
| Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | -40 to 0 | Dependent on protecting groups on the donor |
| Thioglycoside | NIS/TfOH, DMTST | -20 to 25 | Dependent on protecting groups on the donor |
| Glycosyl Halide | AgOTf, Hg(CN)₂ | 0 to 25 | Dependent on protecting groups on the donor |
Protocol 2: Global Deprotection of Benzyl and Methyl Ethers
Following the successful synthesis of the desired oligosaccharide, the removal of the protecting groups is necessary to yield the final, biologically active molecule. This protocol outlines a two-step deprotection sequence.
Workflow for Deprotection
Caption: A two-step global deprotection strategy.
Step 1: Debenzylation
Materials:
-
Protected Oligosaccharide
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or a mixture of MeOH and Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
Dissolve the protected oligosaccharide in MeOH or a suitable solvent mixture in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or Mass Spectrometry until all benzyl groups are cleaved.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with MeOH.
-
Combine the filtrates and concentrate under reduced pressure to yield the partially deprotected product.
Step 2: Removal of the Anomeric Methyl Group (if required)
The anomeric methyl group can be removed under acidic conditions, though care must be taken to avoid hydrolysis of other glycosidic bonds.
Materials:
-
Partially deprotected intermediate
-
Aqueous acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl))
Procedure:
-
Dissolve the intermediate from Step 1 in an aqueous acidic solution.
-
Heat the reaction mixture as required (e.g., 60-80 °C) while monitoring by TLC.
-
Upon completion, neutralize the reaction with a suitable base (e.g., Amberlite® resin or by careful addition of a basic solution).
-
Concentrate the solution and purify the final deprotected oligosaccharide, often by size-exclusion chromatography or reverse-phase HPLC.
Data Summary: Common Deprotection Methods
| Protecting Group | Reagents and Conditions | Notes |
| Benzyl (Bn) | H₂, Pd/C, MeOH/EtOAc | A common and effective method. |
| Benzyl (Bn) | Na, liquid NH₃ | Used when catalytic hydrogenation is not feasible. |
| Methyl (Me) Glycoside | Aqueous acid (e.g., TFA, HCl) | Conditions must be carefully controlled to avoid hydrolysis of other glycosidic bonds. |
Characterization
The structural integrity and purity of all intermediates and the final product must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the stereochemistry of the newly formed glycosidic linkage. 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Conclusion
This compound is a testament to the power of strategic protecting group chemistry in modern drug discovery. Its well-defined reactivity allows for the efficient and predictable synthesis of complex carbohydrate-based molecules that are at the forefront of vaccine development and the creation of novel therapeutics. The protocols and principles outlined in this guide provide a foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
-
Kosma, P. (2025). First and Stereoselective Synthesis of an α-(2→5)-Linked Disaccharide of 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo). Organic Letters. [Link]
-
Goto, T., et al. (2022). Synthesis of an Undecasaccharide Featuring an Oligomannosidic Heptasaccharide and a Bacterial Kdo-lipid A Backbone for Eliciting Neutralizing Antibodies to Mammalian Oligomannose on the HIV-1 Envelope Spike. Journal of the American Chemical Society. [Link]
-
Dorst, K. M., et al. (2025). Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. ChemistryOpen. [Link]
-
Praly, J.-P., et al. (2000). Convergent Stereocontrolled Synthesis of Substituted exo-Glycals by Stille Cross-Coupling of Halo-exo-glycals and Stannanes. ResearchGate. [Link]
-
Díaz, G., et al. (2014). Synthesis of Benzyl 2-Deoxy-C-Glycosides. PMC. [Link]
-
Sarkar, A., & Jayaraman, N. (2021). Editorial: Carbohydrate-Based Molecules in Medicinal Chemistry. PMC. [Link]
-
Haudrechy, A., & Sinaÿ, P. (1992). Cyclization of hydroxy enol ethers: A stereocontrolled approach to 3-deoxy-D-manno-2-octulosonic acid containing disaccharides. ResearchGate. [Link]
Sources
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- 3. Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzyl 2-Deoxy-C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protecting groups, the benzyl ether stands out for its robustness and reliability. Benzyl ethers exhibit remarkable stability across a wide spectrum of acidic and basic conditions, rendering them ideal as "permanent" protecting groups during multi-step synthetic campaigns.[1] The target molecule of this guide, Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, is a valuable intermediate where three of the four hydroxyl groups of methyl glucopyranoside are masked as benzyl ethers, leaving the C6 hydroxyl group available for further functionalization.
The culmination of many synthetic routes involving such protected monosaccharides is the efficient and clean removal of these benzyl groups to unveil the final, deprotected carbohydrate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of this compound to yield Methyl alpha-D-glucopyranoside. We will delve into the most prevalent and effective methodologies, offering detailed, step-by-step protocols, mechanistic insights, and practical considerations to ensure a high-yielding and successful deprotection.
Core Concepts in Benzyl Ether Deprotection
The cleavage of the benzylic C-O bond is most commonly and efficiently achieved through catalytic hydrogenation. This method relies on the use of a palladium catalyst in the presence of a hydrogen source. The choice of the hydrogen source delineates the two primary approaches:
-
Catalytic Hydrogenolysis: This classic method employs hydrogen gas (H₂) as the hydrogen source. It is a clean and well-established technique, typically affording high yields of the deprotected product.[2]
-
Catalytic Transfer Hydrogenation (CTH): This alternative approach utilizes a hydrogen donor molecule in lieu of gaseous hydrogen. Common hydrogen donors include formic acid, ammonium formate, and triethylsilane. CTH offers the significant advantage of avoiding the handling of flammable hydrogen gas, making it an operationally simpler and often faster alternative.[3][4]
The general mechanism for palladium-catalyzed debenzylation involves the oxidative addition of the benzyl ether to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium(II) intermediate to regenerate the catalyst and release the deprotected alcohol and toluene as a byproduct.
Experimental Protocols
This section provides detailed, field-proven protocols for the deprotection of this compound. The choice between catalytic hydrogenolysis and catalytic transfer hydrogenation will depend on the available laboratory equipment and safety considerations.
Method 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol is a robust and widely used method for complete debenzylation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), reagent grade
-
Ethyl acetate (EtOAc), reagent grade
-
Celite®
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Protocol:
-
Dissolution: In a suitable hydrogenation flask, dissolve this compound (e.g., 1.0 g, 2.15 mmol) in a mixture of ethyl acetate and methanol (1:1, 20 mL). The use of a solvent mixture ensures the solubility of both the starting material and the deprotected product.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, 10% w/w) to the solution.
-
Inerting the System: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas several times to remove any air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm or balloon pressure) and stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-24 hours). The deprotected product will have a significantly lower Rf value due to its increased polarity.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Methyl alpha-D-glucopyranoside.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography.
Method 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This protocol offers a convenient and efficient alternative to using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH), reagent grade
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 2.15 mmol) in methanol (20 mL).
-
Reagent Addition: To this solution, add 10% Pd/C (e.g., 200 mg, 20% w/w) followed by ammonium formate (e.g., 1.36 g, 21.5 mmol, 10 equivalents). The reaction is typically run with a stoichiometric excess of the hydrogen donor.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The excess ammonium formate is volatile and will be removed during this step.
-
Purification (if necessary): The resulting crude product can be purified as described in Method 1.
Data Presentation
| Parameter | Method 1: Catalytic Hydrogenolysis | Method 2: Catalytic Transfer Hydrogenation |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCO₂NH₄) |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Solvent | Ethyl Acetate/Methanol | Methanol |
| Temperature | Room Temperature | Reflux (approx. 65 °C) |
| Typical Reaction Time | 4-24 hours | 1-3 hours |
| Typical Yield | High | High |
| Safety Considerations | Requires handling of flammable H₂ gas | Avoids the use of H₂ gas |
Visualization of the Deprotection Process
Reaction Scheme
Caption: General scheme for the deprotection of this compound.
Experimental Workflow
Caption: A streamlined workflow for the deprotection of benzyl ethers via catalytic hydrogenation.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: The progress of the debenzylation can be easily followed by Thin Layer Chromatography (TLC). The starting material, being less polar due to the benzyl groups, will have a high Rf value. As the reaction proceeds, the more polar, deprotected product (Methyl alpha-D-glucopyranoside) will appear as a new spot with a much lower Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
-
Product Characterization: The identity and purity of the final product, Methyl alpha-D-glucopyranoside, should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the deprotected product. The disappearance of the aromatic proton signals (typically in the range of 7.2-7.4 ppm in the ¹H NMR spectrum) from the benzyl groups is a clear indication of a successful deprotection. The resulting spectra should match the known spectra of Methyl alpha-D-glucopyranoside.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product (C₇H₁₄O₆, MW: 194.18 g/mol ).
-
Conclusion
The deprotection of this compound is a critical step in many synthetic pathways. The choice between catalytic hydrogenolysis and catalytic transfer hydrogenation allows for flexibility based on available resources and safety protocols. By following the detailed protocols and analytical validation steps outlined in this application note, researchers can confidently and efficiently obtain the desired Methyl alpha-D-glucopyranoside in high yield and purity, paving the way for the next steps in their research and development endeavors.
References
-
Boons, G.-J., & Hale, K. J. (2000). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry (pp. 1-66). Wiley-VCH Verlag GmbH. [Link]
-
Chandrasekhar, S., Reddy, M. V., & Chandra, K. L. (2000). A mild and efficient method for the deprotection of benzylidene acetals and benzyl ethers in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 6, 33. [Link]
- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons.
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal: a safe and efficient method for catalytic hydrogenation. The Journal of Organic Chemistry, 72(17), 6599–6601.
-
PubChem. (n.d.). Methyl alpha-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
- Rao, Y. S. (1976). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 54(19), 3077-3082.
- Seeberger, P. H. (Ed.). (2007).
- Shon, Y.-S., & Lee, Y. C. (1993). A head-to-head comparison of benzyl and acetyl protecting groups in carbohydrate chemistry.
-
van der Vorm, S., Hansen, T., & van der Marel, G. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1085–1114. [Link]
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Application Notes & Protocols: Strategic Glycosylation Using Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside as a Glycosyl Acceptor
Abstract
In the sophisticated landscape of carbohydrate chemistry, the precise construction of glycosidic linkages is paramount for the synthesis of complex oligosaccharides and glycoconjugates, which are vital for drug discovery and glycobiology.[1][2] This technical guide provides an in-depth exploration of the reactions between Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, a cornerstone glycosyl acceptor, and various classes of glycosyl donors. We delve into the core principles governing these reactions, focusing on the influence of protecting groups, donor reactivity, and reaction conditions on stereochemical outcomes. Detailed, field-proven protocols for glycosylation using highly prevalent glycosyl trichloroacetimidate and thioglycoside donors are provided, complete with mechanistic insights and troubleshooting strategies. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to strategically synthesize complex carbohydrate structures.
Introduction: The Central Role of Glycosylation
Glycosylation, the enzymatic or chemical process that forms glycosidic bonds, is fundamental to a vast array of biological phenomena, including cell-cell recognition, immune responses, and disease pathogenesis.[1][3] The ability to chemically synthesize structurally defined oligosaccharides is therefore a critical enabling technology in the development of novel therapeutics, such as carbohydrate-based vaccines and targeted drug delivery systems.[1][4]
The success of chemical glycosylation hinges on the strategic interplay between a glycosyl donor and a glycosyl acceptor.[5] this compound has emerged as a widely utilized glycosyl acceptor due to its unique combination of properties.[6][7] Its C-6 hydroxyl group is sterically accessible for glycosylation, while the benzyl (Bn) ether protecting groups at the C-2, C-3, and C-4 positions offer stability and critically influence the reaction's stereochemical course. These benzyl groups are considered "non-participating," a feature essential for controlling the formation of specific anomeric linkages.[3][8]
This document serves as a comprehensive guide to employing this versatile acceptor in conjunction with common glycosyl donors, providing both the theoretical framework and practical protocols necessary for successful oligosaccharide synthesis.
Core Principles of Glycosylation Reactions
The Glycosyl Acceptor: this compound
The choice of a glycosyl acceptor is dictated by the desired final structure and the synthetic strategy. This compound offers several advantages:
-
Defined Reactivity: It presents a single, primary hydroxyl group at the C-6 position for reaction, eliminating the need for complex regioselective manipulations in this step.
-
Non-Participating Protecting Groups: The benzyl ethers at C-2, C-3, and C-4 are stable under a wide range of reaction conditions.[8] Crucially, the C-2 benzyl group does not engage in "neighboring group participation." This contrasts with acyl groups (like acetyl or benzoyl), which can form an intermediate acyloxonium ion that directs the incoming acceptor to the trans position.[3][9][10] The absence of this participation allows for greater flexibility in controlling the stereochemical outcome through other means, such as solvent effects and temperature.[3]
-
Reactivity Modulation: While benzyl ethers are considered electron-donating compared to electron-withdrawing ester groups, they still influence the nucleophilicity of the hydroxyl group.[11] Understanding this electronic effect is key to pairing the acceptor with a suitable donor.
The Glycosyl Donor and the "Armed-Disarmed" Principle
A glycosyl donor is a carbohydrate precursor containing a leaving group at the anomeric position.[4][5] Common classes of donors include glycosyl trichloroacetimidates, thioglycosides, and glycosyl halides, each requiring specific activators or promoters to initiate the reaction.[4][5][12]
The reactivity of a glycosyl donor is profoundly affected by its own protecting groups. This concept is elegantly captured by the "armed-disarmed" principle .
-
Armed Donors: These are highly reactive donors, typically protected with electron-donating groups like benzyl ethers. These groups increase the electron density at the anomeric center, stabilizing the developing positive charge of the oxocarbenium ion intermediate and facilitating the departure of the leaving group.
-
Disarmed Donors: These are less reactive donors, protected with electron-withdrawing groups such as acetyl or benzoyl esters.[9] These groups decrease electron density at the anomeric center, destabilizing the oxocarbenium ion and thus making the donor less reactive.[9]
This principle allows for chemoselective glycosylations, where an "armed" donor can be selectively activated in the presence of a "disarmed" donor, a powerful strategy in the assembly of complex oligosaccharides.[5]
Reaction Mechanisms and Stereochemical Control
The central goal of glycosylation is to control the formation of the new anomeric center, resulting in either a 1,2-cis or a 1,2-trans linkage relative to the C-2 substituent on the donor.
The general mechanism involves the activation of the donor's leaving group (LG) by a promoter, leading to the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.
Caption: General mechanism of a chemical glycosylation reaction.
-
Formation of 1,2-trans Glycosides: This is typically achieved by using a glycosyl donor with a participating group (e.g., an acetyl ester) at the C-2 position. The participating group forms a cyclic acyloxonium ion intermediate, which shields one face of the molecule, forcing the acceptor to attack from the opposite face.[3][10]
-
Formation of 1,2-cis Glycosides: Achieving 1,2-cis linkages is often more challenging.[13] It requires a non-participating group at C-2 of the donor (like a benzyl ether). In this case, the stereochemical outcome is a delicate balance of factors including the anomeric effect, solvent polarity, temperature, and the specific donor/acceptor pairing and promoter system used.[1][13] Reactions are often run at low temperatures in non-polar, ether-based solvents to favor the formation of the kinetic α-glycoside (for a gluco- or galacto-type donor).
Comparative Overview of Glycosylation Methods
The choice of glycosyl donor and activation system is critical for success. The following table summarizes common approaches for glycosylating an acceptor like this compound.
| Glycosyl Donor Class | Representative Donor Example | Promoter/Activator System | Typical Solvent | Key Characteristics & Expected Outcome |
| Glycosyl Trichloroacetimidate | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Catalytic TMSOTf or BF₃·OEt₂ | Dichloromethane (DCM), Diethyl Ether | Highly reliable and versatile; stereoselectivity is temperature and solvent dependent. Low temperatures in ether favor α-linkages.[14][15] |
| Thioglycoside | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | N-Iodosuccinimide (NIS) / cat. TfOH or TMSOTf | DCM / Diethyl Ether | Stable donors, allowing for orthogonal strategies. Activation is robust. Can be tuned for α or β outcomes.[10][16][17] |
| Glycosyl Halide | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Silver triflate (AgOTf), Silver(I) oxide | DCM, Toluene | The classical Koenigs-Knorr method. Highly reactive but can be less stable. Stereocontrol can be challenging.[18] |
| Glycosyl Phosphate | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl phosphate | Catalytic TMSOTf | Toluene, Acetonitrile | Stable, crystalline donors. Activation conditions are mild. Often provides good yields and selectivity.[5] |
Experimental Protocols
The following protocols provide step-by-step methodologies for two of the most common and reliable glycosylation reactions.
Workflow Overview
Caption: Standard workflow for a chemical glycosylation experiment.
Protocol 1: Glycosylation using a Trichloroacetimidate Donor
This protocol describes the reaction of this compound with a per-benzylated glucosyl trichloroacetimidate donor, promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf).[14]
Materials and Reagents:
-
This compound (Acceptor, 1.0 equiv.)
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (Donor, 1.2 equiv.)
-
Activated molecular sieves (4 Å, powdered)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 equiv.)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates, silica gel for column chromatography
Procedure:
-
Preparation: Add the acceptor (1.0 equiv) and donor (1.2 equiv) to a round-bottom flask. Co-evaporate with anhydrous toluene (3x) to remove residual water and dry under high vacuum for at least 1 hour. In a separate two-necked flask, add activated molecular sieves and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: Under an inert atmosphere, add anhydrous DCM to the flask containing the acceptor and donor to achieve a concentration of approximately 0.05 M. Transfer this solution via cannula to the flask containing the molecular sieves.
-
Initiation: Cool the reaction mixture to the desired temperature (typically -40 °C to 0 °C). Stir for 30 minutes. Slowly add TMSOTf (0.1-0.2 equiv) dropwise via syringe.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes. The disappearance of the donor is a key indicator.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine until the solution is neutral.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the desired disaccharide.
Troubleshooting:
-
Formation of hydrolyzed donor: This indicates the presence of water. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Formation of N-glycosyl trichloroacetamide: This byproduct can form from the rearrangement of the donor.[14][19] Using the "inverse procedure" (adding the donor slowly to a solution of the acceptor and promoter) can sometimes mitigate this.
-
Low yield or incomplete reaction: The donor may be insufficiently reactive or the promoter may have degraded. Use a fresh bottle of TMSOTf. A slightly higher temperature or more promoter may be required, but this can impact stereoselectivity.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol details the use of a phenyl thioglycoside donor, activated by the powerful NIS/TfOH promoter system.[16]
Materials and Reagents:
-
This compound (Acceptor, 1.0 equiv.)
-
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (Donor, 1.5 equiv.)
-
Activated molecular sieves (4 Å, powdered)
-
Anhydrous Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS, 1.5-2.0 equiv.)
-
Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv., as a stock solution in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Follow the same rigorous drying procedure for the acceptor, donor, and glassware as described in Protocol 1.
-
Reaction Setup: Under an inert atmosphere, dissolve the acceptor and donor in anhydrous DCM and transfer to the flask containing activated molecular sieves. Add solid NIS to the mixture.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -60 °C to -20 °C). Stir for 30 minutes. Add the catalytic amount of TfOH dropwise. A color change is often observed.
-
Monitoring: Monitor the reaction by TLC for the consumption of the acceptor. Thioglycoside reactions can sometimes be slower than those with trichloroacetimidates.
-
Quenching: Once complete, quench the reaction with saturated aqueous NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Filter through Celite®. Wash the organic layer with 10% aqueous Na₂S₂O₃ to remove excess iodine, followed by brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
Troubleshooting:
-
Sluggish reaction: The donor may be "disarmed" or sterically hindered. Increasing the amount of promoter or raising the temperature may be necessary. Ensure the NIS is of high quality.
-
Glycosyl fluoride byproduct: If TfOH is used with glassware that has been etched or is not perfectly dry, trace HF can be generated, leading to the formation of a stable glycosyl fluoride.
-
Complex mixture of products: The reaction conditions might be too harsh. Try reducing the amount of TfOH or running the reaction at a lower temperature.
Conclusion
This compound is a powerful and versatile building block in modern carbohydrate synthesis. Its well-defined reactivity and the non-participating nature of its benzyl protecting groups provide a reliable platform for constructing complex oligosaccharides. A thorough understanding of the interplay between the acceptor, the chosen glycosyl donor, and the reaction conditions is essential for achieving high yields and, most importantly, controlling the stereochemical outcome of the glycosidic linkage. The protocols and principles outlined in this guide offer a robust foundation for researchers to successfully employ this key acceptor in their synthetic endeavors, paving the way for advancements in glycobiology and the development of carbohydrate-based medicines.
References
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Mondal, M., & Patra, A. (2020). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Selective Glycosylation: Synthetic Methods and Catalysts. Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved January 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Recent Developments in Stereoselective Chemical Glycosylation. Retrieved January 14, 2026, from [Link]
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Fiveable. (n.d.). Glycosyl donor Definition. Retrieved January 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Glycosidation using thioglycoside donor. Glycoscience Protocols (GlycoPODv2). Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Glycosidation using trichloroacetimidate donor. Glycoscience Protocols (GlycoPODv2). Retrieved January 14, 2026, from [Link]
-
ACS Publications. (n.d.). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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UMSL Institutional Repository. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. Retrieved January 14, 2026, from [Link]
-
University of Birmingham. (n.d.). Stereoselective Glycosylation. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanistic pathways to account for the selectivity in glycosylations of benzylidene glucose donors. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Retrieved January 14, 2026, from [Link]
-
Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Thioglycoside activation strategies. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2024). Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. Retrieved January 14, 2026, from [Link]
-
UBC Library Open Collections. (n.d.). Synthesis of disaccharides as reference compounds. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chemical O‐Glycosylations: An Overview. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates. Chemical Communications. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Overview of initial glycosylations employing α-TCA donors 1-6. Retrieved January 14, 2026, from [Link]
-
White Rose Research Online. (n.d.). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Glycosyl Trichloroacetimidates. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (n.d.). Novel Approaches for the Synthesis and Activation of Thio- and Selenoglycoside Donors. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
PubMed. (2018). 2- O- N-Benzylcarbamoyl as a Protecting Group To Promote β-Selective Glycosylation and Its Applications in the Stereoselective Synthesis of Oligosaccharides. Retrieved January 14, 2026, from [Link]
-
Beilstein Journals. (n.d.). Intramolecular glycosylation. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.
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Application Notes and Protocols: The Strategic Use of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside in Modern Glycosylation
Introduction: The Architect's Choice in Carbohydrate Synthesis
In the intricate field of glycoscience, the synthesis of complex oligosaccharides is a formidable challenge, demanding precise control over reactivity and stereochemistry. Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside stands as a cornerstone glycosyl donor, a versatile and stable building block essential for the construction of biologically significant glycans.[1] Its utility is rooted in a strategic combination of a moderately reactive anomeric methyl group and robust, non-participating benzyl ether protecting groups.[1][2] This combination allows for its application in a wide array of synthetic strategies, from fundamental research on enzyme-substrate interactions to the development of novel glycosylated therapeutics where enhanced bioavailability and target specificity are paramount.[1] This guide provides an in-depth exploration of the principles and protocols governing the use of this key intermediate, offering researchers and drug development professionals a practical framework for its successful implementation in glycosylation reactions.
Part 1: Foundational Characteristics of the Donor
A thorough understanding of the donor's physical and chemical properties is the bedrock of predictable and reproducible glycosylation outcomes.
Physicochemical Properties
The properties of this compound make it a reliable and manageable reagent in a laboratory setting. It is a white crystalline solid at room temperature with good solubility in common organic solvents used for glycosylation, such as dichloromethane (DCM), toluene, and dimethylformamide (DMF).[1][3]
| Property | Value | Source(s) |
| CAS Number | 53008-65-4 | [1][4] |
| Molecular Formula | C₂₈H₃₂O₆ | [1][4] |
| Molecular Weight | 464.55 g/mol | [4][5] |
| Appearance | White to light brown crystalline solid/powder | [1][3] |
| Melting Point | 65-70 °C | [1] |
| Optical Rotation [α]D | +23° to +26° (c=1 in CHCl₃) | [1] |
| Storage Conditions | Store at ≤ -10 °C to 2-8°C | [1][5] |
Chemical Structure
The structure features three benzyl ether groups at the C2, C3, and C4 positions, a primary hydroxyl group at C6, and a methyl ether at the anomeric (C1) position. The alpha (α) configuration places the anomeric methoxy group in an axial orientation.
Part 2: The Mechanistic Underpinnings of Glycosylation
Successful glycosylation is not merely a matter of mixing reagents; it is an orchestration of reactivity and stereoelectronics. The choice of donor, acceptor, and activator dictates the reaction's course and outcome.[6]
The Role of Benzyl Protecting Groups
The three benzyl (Bn) ethers are not passive spectators in the reaction. Their function is multi-faceted and critical:
-
Chemical Stability: Benzyl ethers are robust and withstand a wide range of reaction conditions, including mildly acidic and basic environments, making them compatible with many subsequent synthetic steps.[2]
-
Non-Participation: Unlike acyl groups (e.g., acetyl, benzoyl), the ether oxygen at the C2 position is a poor nucleophile and cannot form a cyclic intermediate (an acyloxonium ion) with the anomeric center. This lack of "neighboring group participation" is essential for preventing the exclusive formation of 1,2-trans glycosides and opens pathways to the more challenging 1,2-cis linkages.[7][8]
-
Electronic Effects: As ether groups, they are considered electron-donating or "arming" protecting groups.[8] They increase the electron density on the pyranose ring, which helps to stabilize the transiently formed positively charged oxocarbenium ion intermediate, thereby increasing the donor's reactivity compared to donors with electron-withdrawing ("disarming") groups like esters.[8]
Activation of the Anomeric Methyl Glycoside
A glycosylation reaction involves the coupling of a glycosyl donor (electrophile) with a glycosyl acceptor (nucleophile).[6] The anomeric methoxy group of our donor is a poor leaving group. Therefore, it requires an "activator," typically a Lewis acid or a combination of reagents, to facilitate its departure and generate the key electrophilic intermediate, an oxocarbenium ion.[9][10] The acceptor's hydroxyl group then attacks this highly reactive species to form the new glycosidic bond.
The general mechanism proceeds as follows:
-
Activation: The Lewis Acid (Promoter) coordinates to the anomeric oxygen, making the methoxy group a better leaving group.
-
Formation of Oxocarbenium Ion: The activated methoxy group departs, and the ring oxygen's lone pair participates to form a resonance-stabilized oxocarbenium ion. This intermediate is planar at C1, C2, O5, and C5.
-
Nucleophilic Attack: The glycosyl acceptor (R'-OH) attacks the electrophilic anomeric carbon (C1). The stereochemical outcome (α or β) depends on factors like the solvent, temperature, and the specific nature of the donor and acceptor.[8]
Part 3: Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps and rationale. Anhydrous conditions are critical for success, as water can compete with the glycosyl acceptor, leading to hydrolysis of the donor.
General Laboratory Preparations
-
Glassware: All glassware must be oven-dried (120 °C) or flame-dried under vacuum and allowed to cool under an inert atmosphere (dry Argon or Nitrogen).
-
Solvents: Anhydrous solvents (e.g., Dichloromethane, Toluene) should be obtained from a solvent purification system or by distillation over an appropriate drying agent (e.g., CaH₂).
-
Reagents: The glycosyl donor, acceptor, and activators should be of high purity. The donor and acceptor should be dried under high vacuum for several hours before use.
-
Inert Atmosphere: Reactions are typically run under a positive pressure of Argon or Nitrogen using a manifold or balloon.
Protocol: General Glycosylation using a Thiophilic Promoter System
Methyl glycosides can be activated by various Lewis acids.[9] While thioglycosides are more common, promoters used for them, such as a combination of N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH), can also activate methyl glycosides, albeit under more forcing conditions. This protocol describes a general approach.
Materials:
-
This compound (Donor, 1.0 equiv)
-
Glycosyl Acceptor (1.2 - 1.5 equiv)
-
Activated Molecular Sieves (4 Å, powdered)
-
N-Iodosuccinimide (NIS, 1.5 - 2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) solution (e.g., 0.1 M in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (quenching agent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and freshly activated 4 Å molecular sieves under an Argon atmosphere.
-
Solvent Addition: Add anhydrous DCM via syringe to create a solution with a concentration of approximately 0.05-0.1 M with respect to the donor.
-
Equilibration: Stir the mixture at room temperature for 30-60 minutes to ensure thorough mixing and drying by the molecular sieves.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetonitrile or ice/salt).
-
Activator Addition: Add NIS (1.5 equiv) to the stirring mixture. After 5 minutes, add the catalytic amount of TfOH solution dropwise via syringe. The reaction mixture will typically turn dark yellow or brown.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The disappearance of the donor and the appearance of a new, higher Rf spot indicates product formation.
-
Quenching: Once the reaction is complete (or has ceased to progress), quench by adding triethylamine (2-3 equivalents relative to TfOH) to neutralize the acid.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the filter cake with additional DCM.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired glycoside.
Table of Common Activator Systems
While this guide focuses on a methyl glycoside, the principles of activation are broad. The choice of activator depends on the reactivity of both the donor and the acceptor.[11][12]
| Activator System | Typical Conditions | Notes |
| NIS / TfOH (cat.) | DCM, -40 °C to 0 °C | A common and powerful system for activating thio- and methyl glycosides.[10] |
| TMSOTf (cat.) | DCM, -78 °C to 0 °C | A highly effective Lewis acid; can be too reactive for sensitive substrates.[9] |
| BF₃·OEt₂ | DCM or Toluene, 0 °C to RT | A classic Lewis acid, generally requires stoichiometric amounts.[9] |
| AuBr₃ / AuCl₃ | DCM, RT | Gold salts have emerged as powerful catalysts for activating methyl glycosides.[13] |
| CuBr₂ / TfOH (cat.) | DCM, RT | Copper(II) bromide has been shown to be an effective promoter, especially with an acid additive.[11] |
Experimental Workflow Diagram
Part 4: Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A logical, cause-and-effect approach to troubleshooting is essential for success.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but crucial synthesis. As a key building block in glycoscience, the successful and high-purity synthesis of this molecule is paramount. This guide provides in-depth, field-proven insights into common problems, their underlying causes, and robust troubleshooting strategies.
Troubleshooting Guide & In-Depth Protocols
This section addresses the most critical challenges encountered during the synthesis, moving beyond simple procedural steps to explain the chemical principles at play.
Question 1: My reaction yields are consistently low, with significant amounts of unreacted starting material (Methyl α-D-glucopyranoside). What are the primary causes and how can I fix this?
Answer: Low conversion is a frequent issue stemming from several critical factors related to reaction setup and reagent quality. The core of this synthesis is a Williamson ether synthesis, which requires the quantitative generation of alkoxides from the hydroxyl groups of the sugar.
Core Causality:
-
Presence of Moisture: The most common culprit is residual water in the solvent, glassware, or starting material. The base, typically sodium hydride (NaH), will react preferentially with water rather than the alcohol functional groups of the sugar. This consumes the base and reduces the efficiency of the desired deprotonation.
-
Inactive or Insufficient Base: Sodium hydride is often supplied as a dispersion in mineral oil and can lose activity over time if not stored properly. Using an insufficient molar excess of the base will result in incomplete deprotonation of the multiple hydroxyl groups.[1]
-
Suboptimal Reaction Temperature: While initial deprotonation and the addition of benzyl chloride (BnCl) or benzyl bromide (BnBr) are often performed at 0°C to control the exothermic reaction, the subsequent displacement reaction requires sufficient thermal energy to proceed to completion.[1][2]
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Rigorous Anhydrous Technique:
-
Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents. N,N-Dimethylformamide (DMF) should be purchased anhydrous or dried over molecular sieves.
-
Ensure the starting Methyl α-D-glucopyranoside is thoroughly dried, for example, by co-evaporation with anhydrous toluene or drying under high vacuum.
-
-
Reagent Stoichiometry and Addition:
-
Use a molar excess of both the base and the benzylating agent to drive the reaction to completion. Refer to the table below for recommended ratios.
-
Add the sodium hydride portion-wise to the solution of the glucoside in anhydrous DMF at 0°C.[3] Allow the mixture to stir for at least 30-60 minutes at this temperature, or until hydrogen gas evolution ceases, to ensure complete alkoxide formation.
-
Add the benzyl halide dropwise at 0°C to prevent a rapid exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 25-40°C for 2-4 hours to ensure the reaction goes to completion.[2]
-
-
Reaction Monitoring:
-
Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common solvent system for TLC is Ethyl Acetate/Hexane (1:1). The starting material is polar and will have a low Rf, while the benzylated products will be much higher.
-
Question 2: My main problem is a complex product mixture containing multiple benzylated species. How can I improve the regioselectivity to favor the 2,3,4-tri-O-benzyl product?
Answer: This is the central challenge of this synthesis. The hydroxyl groups at the C2, C3, C4, and C6 positions of methyl glucopyranoside have similar nucleophilicity, leading to a statistical mixture of partially and fully benzylated products. The formation of the thermodynamically stable, per-benzylated Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is a significant competing reaction.[4]
Strategy 1: Direct but Controlled Partial Benzylation
While challenging, direct partial benzylation can be achieved with moderate success by carefully controlling stoichiometry and reaction time. However, achieving high purity of the desired 2,3,4-tri-O-benzyl isomer is difficult and often results in mixtures with the 2,3,6-tri-O-benzyl regioisomer.[4]
Strategy 2: High-Selectivity Synthesis via Protecting Groups (Recommended)
A more robust and reliable method involves a multi-step pathway that utilizes orthogonal protecting groups to differentiate the hydroxyls. The most common strategy involves the use of a benzylidene acetal to protect the C4 and C6 positions simultaneously.
Caption: High-selectivity workflow using a benzylidene acetal.
Detailed Protocol for High-Selectivity Synthesis:
-
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside[5]
-
Suspend Methyl α-D-glucopyranoside in benzaldehyde.
-
Add a catalytic amount of a Lewis acid (e.g., anhydrous Zinc Chloride).
-
Stir the mixture vigorously at room temperature under vacuum for several hours until a solid mass forms.
-
Triturate the solid with cold water and petroleum ether to remove excess benzaldehyde. Recrystallize from ethanol to yield the pure product.
-
-
Step 2: Benzylation of the C2 and C3 Positions
-
Dissolve the product from Step 1 in anhydrous DMF.
-
Following the procedure in Question 1, add NaH (2.2-2.5 eq.) at 0°C, followed by dropwise addition of Benzyl Bromide or Chloride (2.2-2.5 eq.).
-
Allow the reaction to proceed at room temperature until TLC shows full conversion.
-
Perform an aqueous work-up to isolate Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside.
-
-
Step 3: Reductive Opening of the Benzylidene Acetal
-
This is a key regioselective step. The reductive opening of the benzylidene acetal preferentially yields the 4-O-benzyl and the free 6-OH.
-
Dissolve the product from Step 2 in anhydrous Tetrahydrofuran (THF).
-
Add sodium cyanoborohydride (NaBH₃CN).
-
Slowly add ethereal HCl. The reaction is acidic and generates hydrogen gas; perform in a well-ventilated fume hood.
-
Monitor by TLC. Upon completion, quench carefully, perform an aqueous work-up, and purify by column chromatography to yield the target Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside .
-
Question 3: I am using Sodium Hydride (NaH) in DMF and observing unusual, UV-active byproducts that are difficult to characterize. What is happening?
Answer: This is an excellent and critical observation that points to a known but often overlooked side reaction. Sodium hydride is not just a strong base; it can also act as a source of hydride (H⁻), i.e., a reducing agent.[6][7] When used in solvents like DMF or acetonitrile, this dual reactivity can lead to the formation of unexpected and problematic byproducts.[8][9]
The Underlying Mechanism:
In the presence of an electrophile like benzyl bromide, NaH can react with the DMF solvent. This can lead to the formation of various byproducts that contaminate the final product. These side reactions consume your benzylating agent and complicate purification.[6]
Caption: Competing reaction pathways involving NaH in DMF.
Alternative, Cleaner Reaction Systems:
To avoid these complications, consider moving away from the NaH/DMF system.
-
Potassium Hydroxide (KOH) in Dioxane or DMSO: Using powdered KOH as the base can be a cleaner and less hazardous alternative to NaH.[10] The reaction is typically run at slightly elevated temperatures.
-
Phase-Transfer Catalysis (PTC): This is an excellent method for benzylation. The reaction is run in a two-phase system (e.g., toluene/water) with a strong base (e.g., 50% aq. NaOH) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) or tetrabutylammonium iodide (TBAI).[10][11] This method often provides high yields with simpler work-ups.[12]
| Parameter | NaH / DMF System | KOH / Dioxane System | PTC System (Toluene/aq. NaOH) |
| Base | Sodium Hydride (60% disp.) | Powdered Potassium Hydroxide | 50% aq. Sodium Hydroxide |
| Solvent | Anhydrous DMF | Anhydrous Dioxane | Toluene |
| Catalyst | None (or TBAI) | None | TBAHS or TBAI |
| Hazards | Flammable H₂ gas, pyrophoric | Caustic, hygroscopic base | Caustic, biphasic system |
| Side Reactions | High potential with solvent | Lower potential | Minimal |
| Work-up | Difficult (DMF removal) | Simpler | Simple phase separation |
Frequently Asked Questions (FAQs)
Q: How do I effectively purify the final product from the reaction mixture? A: Purification is almost always achieved by silica gel column chromatography. A gradient elution is recommended. Start with a non-polar solvent system like Hexane/Ethyl Acetate (9:1) to elute the highly non-polar per-benzylated byproduct first. Gradually increase the polarity to Hexane/Ethyl Acetate (e.g., 4:1 to 2:1) to elute the various tri-O-benzyl isomers. The desired 2,3,4-tri-O-benzyl product is typically a solid or a thick oil.[4][13]
Q: What analytical methods are used to confirm the structure and purity of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside? A: A combination of techniques is essential:
-
¹H and ¹³C NMR: This is the most definitive method to confirm the structure and regiochemistry by looking at the chemical shifts and coupling constants of the pyranose ring protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (464.55 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Optical Rotation: The specific rotation is a key physical property. For the α-anomer, it should be approximately [α]/D +23° to +26° (c=1, Chloroform).
Q: Can I de-benzylate my product to get the free sugar? A: Yes, the benzyl groups are typically removed by catalytic hydrogenation. This is commonly done using Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas.[14] Catalytic transfer hydrogenation using a hydrogen donor like triethylsilane or ammonium formate is a safer alternative that avoids handling hydrogen gas.[14][15]
References
- CN107365334B - Process for benzylation of monoglycosides - Google Patents.
-
Szeja, W., Fokt, I., & Grynkiewicz, G. (n.d.). Benzylation of sugar polyols by means of the PTC method. Research output: Contribution to journal › Article › peer-review. MD Anderson Cancer Center. Available at: [Link]
-
Hansen, M. F., et al. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Hansen, M. F., et al. (2021). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]
-
Hesek, D., et al. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Demchenko, A. V., et al. (2014). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside. Beilstein Journal of Organic Chemistry. PubMed Central. Available at: [Link]
-
Mishra, B., & Kumar, A. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]
-
Hesek, D., et al. (2009). Complications from dual roles of sodium hydride as a base and as a reducing agent. The Journal of Organic Chemistry. Available at: [Link]
-
Pathare, R. S., et al. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules. MDPI. Available at: [Link]
-
Hesek, D., et al. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. University of Notre Dame. Available at: [Link]
-
Hesek, D., et al. (2009). (A) Benzylation of compound 1. (B) The 1 H NMR spectrum of the unknown... ResearchGate. Available at: [Link]
-
Szeja, W., et al. (n.d.). Benzylation of sugar polyols by means of the PTC method. ResearchGate. Available at: [Link]
- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. Google Patents.
- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose... - Google Patents.
-
Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemdad. This compound. Available at: [Link]
Sources
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- 2. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Welcome to the dedicated support center for researchers working with benzylated glycosides. The purification of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside from its reaction mixture is a critical step that often presents significant challenges. Success requires a nuanced understanding of the potential side products and a systematic approach to separation. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The complexity of your crude mixture is directly tied to the specifics of your benzylation reaction. When synthesizing this compound from methyl α-D-glucopyranoside, you are performing a regioselective protection which is often incomplete or can proceed too far. The primary impurities are:
-
Per-benzylated product (Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside): This is arguably the most common byproduct, formed when the C6 primary hydroxyl group is also benzylated.[1] It is significantly less polar than your target compound.
-
Other Tri-O-benzyl Regioisomers: Depending on reaction conditions, you may form isomers such as methyl 2,3,6-tri-O-benzyl- or methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.[1] These isomers often have very similar polarities to your desired product, making separation challenging.
-
Incompletely Benzylated Products: Di-O-benzyl and mono-O-benzyl derivatives can be present if the reaction does not go to completion.[2] These are more polar than the target compound.
-
Unreacted Starting Material (Methyl α-D-glucopyranoside): A highly polar compound that should be easily separable.
-
Reagent-derived Byproducts: Dibenzyl ether can form from the self-condensation of benzyl chloride or bromide under basic conditions.[2] Residual benzyl alcohol may also be present.
Understanding these potential impurities is the foundation for developing an effective purification strategy, as each has a distinct polarity that can be exploited during chromatography.
Q2: How do I develop an effective Thin-Layer Chromatography (TLC) system to monitor my reaction and purification?
A2: TLC is your most critical tool for both monitoring the reaction's progress and guiding the purification. A well-chosen TLC system allows you to visualize the separation between your target compound and key impurities.
Core Principle: The goal is to find a solvent system where your desired product has a retention factor (Rf) of approximately 0.3-0.4. This Rf value typically provides the best resolution in column chromatography.
Recommended Solvent Systems to Screen:
-
Hexane / Ethyl Acetate
-
Toluene / Ethyl Acetate[1]
-
Dichloromethane / Ethyl Acetate
Step-by-Step TLC Development:
-
Start with a 7:3 or 8:2 ratio of the non-polar solvent (Hexane, Toluene) to the polar solvent (Ethyl Acetate).
-
Spot your crude mixture on a silica gel TLC plate. For comparison, it is best practice to also spot your starting material and, if available, a pure standard of the per-benzylated byproduct.
-
Develop the plate in a chamber saturated with the solvent vapor.
-
Visualize the spots. Since benzyl groups are excellent UV chromophores, the primary visualization method is a UV lamp at 254 nm.[3] Alternatively, you can use a chemical stain like iodine vapor or a p-anisaldehyde solution followed by heating.
-
Analyze the results. The less polar per-benzylated product will have the highest Rf, followed by your tri-O-benzyl product, then any di-O-benzyl isomers, and finally the highly polar starting material near the baseline. Adjust the solvent ratio until you achieve clear separation between the spot for your product and the spots for the impurities above and below it.
Q3: What is the most effective large-scale purification method for this compound?
A3: For purifying multigram quantities of this compound, flash column chromatography on silica gel is the industry-standard and most effective method.[1][2][4] The significant differences in polarity between the target compound and the major per-benzylated and di-benzylated impurities make this technique ideal.
Causality behind the choice:
-
Adsorption Mechanism: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; more polar compounds (with more free hydroxyl groups) adhere more strongly to the silica and elute later.
-
Efficiency: Flash chromatography, which uses pressure to increase the mobile phase flow rate, allows for rapid and high-resolution separation, which is crucial for preventing the diffusion of bands and ensuring pure fractions.
Recrystallization is generally not a viable primary purification method for this crude mixture due to the presence of multiple, often oily, byproducts with similar structures. It may, however, be used as a final polishing step if the product from the column is a solid and still contains minor impurities.
Q4: How can I be certain that my purified product is the correct α-anomer and not the β-anomer?
A4: The anomeric configuration is definitively confirmed using ¹H NMR spectroscopy by examining the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2).[5]
-
α-Anomer (Your Target): The H-1 proton is in an axial position, and H-2 is equatorial. The dihedral angle between them results in a small coupling constant (³JH1,H2) of approximately 2-4 Hz .[6] This will appear as a narrow doublet for the H-1 signal.
-
β-Anomer: Both H-1 and H-2 are in axial positions. This trans-diaxial relationship results in a large coupling constant (³JH1,H2) of approximately 7-9 Hz .[6]
Therefore, after purification, you must acquire a ¹H NMR spectrum. The anomeric proton signal for your α-product should be a doublet with a coupling constant of ~3.6 Hz.[7] The chemical shift for the methyl group (O-CH₃) is also a useful diagnostic, typically appearing as a singlet around 3.3-3.4 ppm.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Poor Separation on TLC: Spots for the desired product and an impurity (e.g., a regioisomer) are overlapping or "smeared" together. | Inappropriate Solvent System: The chosen mobile phase does not have the correct polarity or selectivity to resolve the compounds. | Systematically screen different solvent systems. If Hexane/EtOAc fails, try a Toluene/EtOAc system. Toluene's aromaticity can introduce different π-π interactions with your benzylated compounds, sometimes offering unique selectivity.[1] You can also try adding a small percentage (~0.5%) of a modifier like triethylamine for basic compounds or acetic acid for acidic impurities to improve spot shape. |
| Low Yield After Column Chromatography: The total mass of the purified product is significantly lower than expected from the crude mixture analysis. | 1. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 2. Improper Fraction Collection: Fractions containing the product were discarded, or the cuts between impurities and the product were too broad. | 1. Adhere to the 1:30 to 1:50 rule: Use at least 30-50 g of silica gel for every 1 g of crude material. 2. Collect smaller fractions when the product is eluting. Analyze every second or third fraction by TLC before combining them to ensure you are only pooling the pure fractions. |
| Product Elutes with the Solvent Front: Even in 100% non-polar solvent (e.g., Hexane), the product has a very high Rf. | Incorrect Product Identity: The major product of the reaction may be the non-polar per-benzylated compound, not the desired tri-O-benzyl product. | Confirm identity with ¹H NMR. The per-benzylated product will have four sets of benzyl proton signals and lack a free hydroxyl signal.[8] If confirmed, reaction conditions must be optimized to favor the tri-O-benzyl product. |
| Final Product is an Oil, Not a Solid: The product obtained after removing the solvent is a syrup or oil, but literature suggests it should be a solid. | Presence of Impurities: Even small amounts of isomeric impurities or residual solvent (like toluene) can inhibit crystallization. | Re-purify using a very shallow gradient on your column to try and separate the impurity. Ensure the product is dried under high vacuum for an extended period to remove all solvent traces. |
Key Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small sample (~1 mg) of your crude reaction mixture in a suitable solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of a silica gel TLC plate (e.g., Merck 60 F254). Make the spot as small as possible.
-
Development: Place the plate in a TLC chamber containing your chosen mobile phase (e.g., Hexane:Ethyl Acetate, 7:3). Ensure the chamber is saturated with solvent vapor by lining it with filter paper.[9] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate with a stream of air. Visualize the spots under a UV lamp (254 nm).[10] Circle the visible spots with a pencil. If needed, further visualization can be achieved by staining (e.g., placing the plate in a chamber with iodine crystals).[3]
-
Calculation: Measure the distance traveled by each spot and by the solvent front. Calculate the Rf value for each spot (Rf = distance of spot / distance of solvent front).
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 30-50 times the mass of your crude sample. Pack the column as a slurry in the least polar solvent you will use (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 95:5) to elute the highly non-polar impurities like dibenzyl ether and the per-benzylated glucoside.[1][2]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise or linear gradient fashion. The optimal gradient is determined from your TLC analysis.
-
Fraction Collection: Collect fractions continuously and monitor the elution profile using TLC.
-
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions that contain only your pure product. Remove the solvent under reduced pressure to yield the purified this compound.
Data & Visualization
Table 1: Typical Rf Values of Key Compounds
| Compound | Typical Solvent System | Approximate Rf | Polarity |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Hexane:EtOAc (7:3) | 0.6 - 0.7 | Low |
| Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside | Hexane:EtOAc (7:3) | 0.3 - 0.4 | Medium |
| Methyl Di-O-benzyl-α-D-glucopyranoside Isomers | Hexane:EtOAc (7:3) | 0.1 - 0.2 | High |
| Methyl α-D-glucopyranoside (Starting Material) | Hexane:EtOAc (7:3) | ~0.0 | Very High |
| Note: Rf values are approximate and can vary based on the specific TLC plate, temperature, and chamber saturation. |
Diagrams
Caption: General workflow for the purification of the target compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
G. G. T. de Souza, A. M. F. de Souza, M. C. S. de Mattos, Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, Journal of the Brazilian Chemical Society. ([Link])
-
M. E. Tate, C. T. Bishop, PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE, Canadian Journal of Chemistry. ([Link])
-
Human Metabolome Database, 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). ([Link])
-
Canadian Science Publishing, PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. ([Link])
-
ResearchGate, Synthesis of Benzyl 2-Deoxy- C -Glycosides. ([Link])
-
S. Jonke et al., Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates, Molecules. ([Link])
-
The Royal Society of Chemistry, Supporting information for '...' (Specific article title not provided). ([Link])
- Google Patents, CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. ()
- Google Patents, DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose .... ()
-
PubChem, this compound. ([Link])
-
C. A. Bush, NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity, Encyclopedia of Life Sciences. ([Link])
-
ResearchGate, Thin Layer chromatography for detection of Glycoside and Alkaloid compounds. ([Link])
-
Glycoscience Protocols, Thin-layer chromatography (TLC) of glycolipids. ([Link])
-
Chrom Tech, Inc., What Column Should I Use for Carbohydrate Analysis?. ([Link])
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- 10. researchgate.net [researchgate.net]
Byproducts in "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" synthesis and their removal.
Technical Support Center: Synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during this synthesis, with a specific focus on byproduct identification and removal.
Overview of the Synthesis
The preparation of this compound is a cornerstone in carbohydrate chemistry, providing a crucial building block for the synthesis of complex oligosaccharides and glycoconjugates. The most common route involves the selective benzylation of the hydroxyl groups at positions 2, 3, and 4 of Methyl alpha-D-glucopyranoside, leaving the 6-OH group free for subsequent glycosylation or modification.
The reaction is typically a Williamson ether synthesis, where the hydroxyl groups are deprotonated by a strong base (like sodium hydride, NaH) to form alkoxides, which then act as nucleophiles, attacking the electrophilic carbon of a benzylating agent (e.g., benzyl bromide, BnBr).[1][2][3][4][5] While effective, this reaction can be challenging to control, often leading to a mixture of products that complicates purification.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter. The solutions provided are based on established chemical principles and field-proven laboratory experience.
Q1: My TLC plate shows multiple spots after the reaction. What are these byproducts and why did they form?
Answer: This is the most common issue. The spots on your TLC plate typically correspond to the desired product, unreacted starting material, and several benzylation-related byproducts. Their formation is a direct consequence of the reaction mechanism and conditions.
-
Under-benzylated Species (Lower Rf spots): These are mono- and di-O-benzylated methyl glucopyranosides. They appear as spots with lower Rf values than the product because they are more polar due to the presence of free hydroxyl groups.
-
Causality: This occurs due to insufficient amounts of base or benzylating agent, or a reaction time that was too short. The hydroxyl groups at C-2, C-3, and C-4 have different reactivities, leading to a statistical mixture if the reaction does not go to completion.
-
-
Per-benzylated Product (Higher Rf spot): This is Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside. It has the highest Rf value as it is the least polar compound in the mixture.[6]
-
Causality: This byproduct forms when the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or if there is poor regioselectivity, causing the primary 6-OH group to be benzylated as well.
-
-
Reagent-derived Byproducts (Variable Rf):
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide or by reaction of the base with trace amounts of water. It is moderately polar.
-
Dibenzyl Ether: Formed by the reaction of a benzyl alkoxide (from benzyl alcohol) with another molecule of benzyl bromide.[7][8] It is non-polar and will have a high Rf value.
-
The diagram below illustrates the primary reaction pathway and the formation of key byproducts.
Caption: Reaction pathway and byproduct formation.
Q2: How can I effectively remove the under-benzylated byproducts?
Answer: Removing these more polar byproducts requires separating them from your slightly less polar desired product.
-
Chemical Approach (Driving the Reaction): The most efficient strategy is to prevent their formation in the first place. If a post-reaction TLC indicates significant amounts of starting material or mono/di-benzylated species, you can attempt to drive the reaction to completion.
-
Procedure: Cool the reaction mixture, carefully add another portion of the base (e.g., 0.2-0.5 equivalents of NaH), stir for 15-20 minutes, and then add another portion of benzyl bromide. Monitor again by TLC after 1-2 hours. Caution: This should be done carefully, as it can increase the formation of the per-benzylated byproduct.
-
-
Purification Approach (Chromatography): Flash column chromatography is the most reliable method for separation.[7][9]
-
Principle: The separation relies on the polarity difference. The under-benzylated compounds, with their free hydroxyl groups, will adhere more strongly to the silica gel and elute later than the desired tri-benzyl product.
-
Recommended Protocol: See Section 3 for a detailed Flash Chromatography Protocol. A typical starting solvent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
Q3: The per-benzylated (tetra-O-benzyl) byproduct is very close to my product on the TLC plate. How do I separate them?
Answer: This is a challenging separation due to the very similar polarities of the tri- and tetra-O-benzyl compounds.
-
Chromatography Optimization: Standard column chromatography may not be sufficient. You will need to use a shallow solvent gradient and potentially a less polar solvent system to increase resolution.
-
Solvent System: Switch from hexane/ethyl acetate to a less polar system like toluene/ethyl acetate or dichloromethane/hexane. Start with a very low percentage of the more polar solvent and increase it very slowly (e.g., a 0.5% gradient).[6]
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve separation.
-
-
Recrystallization: If the product is crystalline, recrystallization can be an effective method for removing small amounts of the more soluble tetra-O-benzyl impurity.
-
Procedure: After column chromatography, dissolve the product-rich fractions in a minimal amount of a hot solvent (e.g., ethanol or methanol). Allow it to cool slowly to room temperature, then cool further in a -20°C freezer to induce crystallization. The desired tri-O-benzyl product should preferentially crystallize, leaving the more soluble tetra-O-benzyl impurity in the mother liquor.
-
Q4: How do I remove residual benzyl alcohol and dibenzyl ether?
Answer: These non-polar, reagent-derived impurities can often be removed with a combination of techniques.
-
Aqueous Workup: During the workup, washing the organic layer with water or brine can remove a significant portion of the benzyl alcohol.[9][10]
-
High Vacuum: After concentrating the organic layer, placing the crude product under a high vacuum (using a diffusion or turbomolecular pump) for several hours can remove volatile impurities like benzyl alcohol and residual benzyl bromide.
-
Column Chromatography: Both benzyl alcohol and dibenzyl ether are effectively separated during flash chromatography. Dibenzyl ether is very non-polar and will elute very quickly with the solvent front (in the initial, low-polarity fractions). Benzyl alcohol is more polar than dibenzyl ether and will elute before your desired product in a typical hexane/ethyl acetate system.
| Compound | Typical Rf (Hexane:EtOAc 3:1) | Polarity | Removal Strategy |
| Dibenzyl Ether | ~0.9 | Very Low | Elutes first in column chromatography |
| Methyl 2,3,4,6-tetra-O-benzyl-glucoside | ~0.7 | Low | Careful chromatography, recrystallization |
| Methyl 2,3,4-Tri-O-benzyl-glucoside | ~0.5 (Target) | Medium | Target Product |
| Benzyl Alcohol | ~0.3 | Medium-High | Aqueous wash, high vacuum, column chromatography |
| Under-benzylated Species | <0.2 | High | Elutes last in column chromatography |
Table 1: Relative TLC mobility and removal strategies for product and common byproducts.
Key Experimental Protocols
Protocol 3.1: Flash Column Chromatography for Purification
This protocol is designed for the purification of crude this compound after aqueous workup.
Materials:
-
Crude product mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade
-
TLC plates, developing chamber, and visualization stain (e.g., p-anisaldehyde or potassium permanganate)
Procedure:
-
Determine Solvent System: On a TLC plate, test various ratios of Hexane:EtOAc to find a system that gives the target product an Rf of ~0.3-0.4. A common starting point is 4:1 or 3:1 Hexane:EtOAc.
-
Prepare the Column:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system (e.g., 9:1 Hexane:EtOAc). This will elute the very non-polar byproducts like dibenzyl ether.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., move to 4:1, then 3:1 Hexane:EtOAc). This "gradient elution" will help separate the tetra-benzyl byproduct from your target compound, and then elute your target compound from the more polar under-benzylated species.
-
-
Combine and Concentrate: Once the fractions containing the pure product are identified by TLC, combine them and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
The logic for this purification is visualized in the flowchart below.
Caption: Chromatographic separation workflow.
References
- BenchChem Technical Support. (2025).
- Filo. (2023).
- BenchChem Technical Support. (2025). Common byproducts in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose synthesis and removal.
- Roberts, F. C., & Wiggins, L. F. (1948). PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Science Publishing.
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Azza, S., et al. (2014). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
Technical Support Center: Synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Welcome to the technical support center for the synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block in carbohydrate chemistry. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and overcome common challenges.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a significant challenge in regioselectivity. The starting material, methyl α-D-glucopyranoside, has four hydroxyl groups (at C2, C3, C4, and C6) with similar reactivity. Achieving selective benzylation at the C2, C3, and C4 positions while leaving the C6 hydroxyl group unprotected requires careful control of reaction conditions. This guide will provide you with the knowledge to navigate these challenges and achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this synthesis?
A1: The most common byproducts are other benzylated isomers, including the fully benzylated Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside, various di-O-benzyl isomers, and other tri-O-benzyl isomers such as the 2,3,6- and 2,4,6-derivatives. The formation of these byproducts is due to the small differences in the reactivity of the hydroxyl groups.[1]
Q2: Why is it difficult to achieve selective benzylation at the C2, C3, and C4 positions?
A2: The hydroxyl groups at C2, C3, and C4 are all secondary alcohols, and their reactivity is quite similar. The primary alcohol at C6 is generally the most reactive due to less steric hindrance. Therefore, reactions often lead to a mixture of products. Achieving the desired 2,3,4-tri-O-benzyl isomer often relies on subtle differences in reactivity that can be influenced by reaction conditions or by using a protecting group strategy.
Q3: What is the general strategy for synthesizing this compound?
A3: A common approach is the direct selective benzylation of methyl α-D-glucopyranoside, although this can lead to mixtures. A more controlled, albeit longer, method involves a protection-deprotection sequence. This typically involves protecting the C6 hydroxyl group, benzylating the remaining hydroxyls, and then selectively deprotecting the C6 position.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material and a fully benzylated standard (if available), you can observe the formation of products. A typical eluent system for TLC is a mixture of hexane and ethyl acetate. The desired tri-O-benzyl product will have an Rf value between that of the starting material and the tetra-O-benzyl byproduct.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Formation of Multiple Byproducts: Non-selective benzylation will lead to a mixture of products, reducing the yield of the desired isomer.
-
Degradation of Reagents or Product: The base (e.g., sodium hydride) may be old and inactive, or the product may be unstable under the reaction or workup conditions.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the optimal reaction time. A slight increase in temperature may drive the reaction to completion, but be cautious as this can also decrease regioselectivity.
-
Control Stoichiometry: Carefully control the stoichiometry of the benzylating agent. Using slightly less than 3 equivalents of benzyl bromide can favor the formation of the tri-O-benzyl product over the tetra-O-benzyl byproduct.
-
Use Fresh Reagents: Ensure that the sodium hydride is fresh and highly reactive. Old NaH can be washed with dry hexanes to remove the mineral oil and any surface oxidation.
-
Purification Strategy: An efficient purification method, such as flash column chromatography with a shallow gradient, is crucial for isolating the desired product from a complex mixture.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Causes:
-
High Reaction Temperature: Higher temperatures tend to decrease the selectivity of the reaction.
-
Strongly Basic Conditions: While a strong base is necessary, excessively harsh conditions can lead to non-selective deprotonation and benzylation.
Solutions:
-
Temperature Control: Maintain a low and consistent reaction temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can improve selectivity.
-
Protecting Group Strategy: For the highest selectivity, consider a protecting group strategy. A common approach is to selectively protect the C6 hydroxyl with a bulky group like a trityl or silyl ether, then benzylate the remaining hydroxyls, and finally remove the C6 protecting group.
-
Use of a Phase-Transfer Catalyst: In some cases, the use of a phase-transfer catalyst can improve the selectivity of benzylation under milder basic conditions.
Problem 3: Difficulty in Purifying the Product
Possible Causes:
-
Co-elution of Isomers: The various tri-O-benzyl isomers can have very similar polarities, making them difficult to separate by standard column chromatography.
-
Presence of Benzyl Alcohol and Dibenzyl Ether: These byproducts from the benzylation reaction can contaminate the product fractions.
Solutions:
-
Optimize Chromatography Conditions: Use a long column and a very shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane) to improve the separation of isomers.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be an effective purification method.
-
Derivatization: In challenging cases, the mixture of isomers can be derivatized (e.g., by acetylating the free hydroxyl group), which may improve separability. The protecting group can then be removed after separation.
Experimental Protocols
Protocol 1: Direct Selective Benzylation of Methyl α-D-glucopyranoside
This protocol aims for the direct synthesis of the target compound but may result in a mixture of products requiring careful purification.
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (3.3 equivalents) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 1 hour, or until the evolution of hydrogen gas ceases.
-
Slowly add benzyl bromide (3.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Remove the DMF under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Prepare a silica gel column of appropriate size for the amount of crude product.
-
Equilibrate the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the equilibration solvent.
-
Load the sample onto the column.
-
Elute the column with a shallow gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor by TLC. The tetra-O-benzyl byproduct will elute first, followed by the desired tri-O-benzyl product, and then more polar byproducts.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualization of Key Processes
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Equivalents of NaH | 3.3 - 4.0 | To ensure deprotonation of the three target hydroxyl groups. |
| Equivalents of BnBr | 3.0 - 3.2 | A slight excess helps drive the reaction, but a large excess will favor tetra-benzylation. |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures generally favor higher regioselectivity. |
| Reaction Time | 12 - 24 hours | Sufficient time for the reaction to proceed to completion, monitor by TLC. |
Conclusion
The synthesis of this compound is a challenging yet achievable goal. By understanding the principles of regioselectivity, carefully controlling reaction parameters, and employing effective purification techniques, researchers can successfully obtain this valuable synthetic intermediate. This guide provides a foundation for troubleshooting and optimizing your synthetic efforts. For further in-depth understanding, we recommend consulting the referenced literature.
References
- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
- Taylor, C. M. (2000). Glycoscience: Chemistry and Chemical Biology I-III. Springer.
- Boons, G. J. (Ed.). (1998).
- Seeberger, P. H. (Ed.). (2007). Glycoscience: Chemistry and Chemical Biology. Springer.
-
An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. [Link]
Sources
Anomeric control in glycosylation reactions with "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside"
Welcome to the technical support center for glycosylation reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with glycosyl donors bearing a 2,3,4-Tri-O-benzyl-D-glucopyranosyl scaffold. While the specific compound "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" is technically a glycosyl acceptor due to its stable methyl glycoside, the principles of anomeric control discussed herein are directly applicable when a derivative with an active leaving group at the anomeric position (e.g., thioglycoside, imidate, or halide) is used as a glycosyl donor.
The central challenge with this class of donors is controlling the stereochemical outcome at the anomeric center. The benzyl ether at the C-2 position is a "non-participating" group; unlike an acetyl or benzoyl group, it cannot form a covalent intermediate to shield one face of the molecule during the reaction.[1] Consequently, anomeric selectivity is not predetermined by neighboring group participation and is instead governed by a delicate interplay of various reaction parameters.[2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high stereoselectivity in your glycosylation reactions.
Troubleshooting Guide: Common Issues & Solutions
Glycosylation reactions are notoriously sensitive, and poor anomeric selectivity or low yields can arise from multiple sources.[4][5] This section provides a systematic approach to identifying and resolving common problems.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Poor α:β Selectivity (Mixed Anomers) | 1. Suboptimal Solvent Choice: The solvent has a profound effect on the stereochemical outcome.[6] 2. Incorrect Temperature: Temperature dictates the balance between kinetic and thermodynamic control.[7][8] 3. Inappropriate Activator/Catalyst Concentration: The amount of acid catalyst can influence the reaction pathway.[9] | 1. Solvent Optimization: For α-selectivity , use ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), or 1,4-dioxane. These solvents can stabilize the transient oxocarbenium ion in a way that favors attack from the alpha face.[7][10] For β-selectivity , use nitrile solvents like acetonitrile (CH₃CN), which can form a transient α-nitrilium intermediate, blocking the alpha face and directing the acceptor to the beta face.[4][10] 2. Temperature Control: For the kinetically favored β-anomer , perform the reaction at low temperatures (e.g., -78 °C to -40 °C). For the thermodynamically favored α-anomer , higher temperatures (e.g., 0 °C to room temperature) may be beneficial, although this can also increase side reactions.[7][9][11] 3. Catalyst Titration: If using a catalytic acid like Triflic acid (TfOH), use the minimum amount required for activation (typically 0.1-0.2 eq). Excess acid can lead to anomerization of the product.[9] |
| Low or No Product Yield | 1. Moisture Contamination: Glycosylation reactions are extremely sensitive to water, which hydrolyzes the activated donor.[4][12][13] 2. Insufficient Donor Reactivity ("Disarmed" Donor): Electron-withdrawing groups elsewhere on the donor or acceptor can reduce reactivity.[14] 3. Inadequate Activation: The promoter system may be too weak, used in insufficient quantity, or degraded.[13] 4. Poor Acceptor Nucleophilicity: Steric hindrance or electronic effects on the acceptor can slow the reaction.[14] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Add freshly activated molecular sieves (3Å or 4Å) to the reaction mixture.[4] 2. Increase Reaction Forcing Conditions: If the system is disarmed, consider a more powerful activator system or a higher reaction temperature. However, be aware this may negatively impact selectivity.[8] 3. Verify Activator: Use a fresh bottle of the activator/promoter (e.g., NIS, TMSOTf). Ensure stoichiometric amounts are used where required (e.g., 1.5-2.0 eq NIS).[4] 4. Modify Acceptor/Donor Ratio: Use a slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[4] |
| Formation of Side Products (e.g., Glycal, Hydrolyzed Donor) | 1. Donor Instability: The activated donor intermediate is highly reactive and can undergo elimination to form a glycal or react with trace moisture.[15][16] 2. Reaction Temperature Too High: Higher temperatures can accelerate decomposition pathways.[11][17] | 1. Slow Addition of Activator: Add the activator solution dropwise at low temperature to maintain a low concentration of the reactive intermediate. Consider "pre-activation" protocols where applicable. 2. Optimize Temperature Profile: Start the reaction at a low temperature (e.g., -60 °C) and slowly warm it only as needed, monitoring by TLC. Isothermal conditions below the donor's decomposition temperature are ideal.[8][11] |
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for anomeric control with a 2-O-benzyl donor?
A1: With a non-participating C-2 benzyl group, the glycosylation proceeds through a transient oxocarbenium ion intermediate, which is nearly flat (sp² hybridized) at the anomeric carbon.[10] The stereochemical outcome is determined by the trajectory of the incoming acceptor nucleophile. Solvents play a direct role in influencing this trajectory.
-
Ethereal Solvents (Et₂O, Dioxane): These solvents can coordinate with the oxocarbenium ion. It is proposed that the solvent preferentially coordinates to the beta face, sterically hindering it and directing the acceptor to attack from the alpha face, yielding the α-glycoside.[7]
-
Nitrile Solvents (CH₃CN): Nitrile solvents can act as temporary nucleophiles, attacking the oxocarbenium ion from the less hindered alpha face to form a covalent α-nitrilium ion intermediate. The acceptor then displaces the nitrile via an Sₙ2-like reaction, resulting in inversion of configuration and formation of the β-glycoside.[7][10]
Illustrative Solvent Effects on Anomeric Selectivity
| Solvent System | Typical Outcome (for Gluco- configuration) | Mechanistic Rationale |
| Dichloromethane (DCM) / Diethyl Ether (Et₂O) | Predominantly α-anomer | Ether participation favors α-attack.[7] |
| Toluene / Dioxane | Predominantly α-anomer | Ethereal solvent participation.[7] |
| Dichloromethane (DCM) | Mixture of α and β | DCM is a non-coordinating solvent, leading to poor selectivity.[4] |
| Acetonitrile (CH₃CN) | Predominantly β-anomer | Formation of an α-nitrilium intermediate.[10] |
Q2: I am getting the opposite anomer to what I expect based on my solvent. What could be wrong?
A2: This is a common and frustrating issue. Several factors can override the expected solvent effect:
-
The Anomeric Effect: The α-anomer is often the thermodynamically more stable product due to the anomeric effect.[18] If your reaction is run at a higher temperature or for a very long time, the initial kinetically formed product may anomerize to the thermodynamic product.[7]
-
Activator/Counter-ion Effects: The counter-ion from the activator (e.g., triflate) can form a tight ion pair with the oxocarbenium ion. If this ion pair shields one face more effectively than the solvent can direct the reaction, unexpected selectivity can result.[19]
-
The Sₙ1/Sₙ2 Continuum: Glycosylation is not purely Sₙ1 or Sₙ2.[2][3] A highly reactive ("armed") donor and a strong nucleophile might favor a more Sₙ2-like pathway with inversion of configuration from the donor's anomeric stereochemistry, regardless of the solvent. Conversely, a less reactive system will be more Sₙ1-like and thus more heavily influenced by the solvent.
Q3: How do I establish a reliable experimental protocol for achieving α-selectivity?
A3: A robust protocol for α-glycosylation hinges on rigorous anhydrous technique and leveraging the directing effect of ethereal solvents.
General Protocol for α-Selective Glycosylation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and freshly activated 4Å molecular sieves to a flame-dried, round-bottom flask.
-
Solvent Addition: Add the anhydrous solvent system (e.g., a 1:1 to 1:4 mixture of DCM:Et₂O) via syringe.[7] The total concentration should be around 0.05-0.1 M.[4]
-
Reagent Addition: Add the glycosyl donor (1.2 eq) to the stirring mixture.
-
Cooling: Cool the flask to the desired starting temperature, typically -40 °C to -60 °C.
-
Activation: In a separate flame-dried flask, prepare a solution of the activator (e.g., N-Iodosuccinimide (NIS), 1.5 eq) and a catalytic amount of Triflic acid (TfOH, 0.1 eq) in the same anhydrous solvent.
-
Reaction Initiation: Add the activator solution dropwise to the cold, stirring mixture of donor and acceptor.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the donor is consumed, quench the reaction. For NIS/TfOH activation, add saturated aqueous sodium thiosulfate followed by saturated aqueous sodium bicarbonate. For acid-catalyzed reactions, add triethylamine or pyridine.[4]
-
Workup & Purification: Dilute with an organic solvent, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Q4: Can the protecting groups at C-3 and C-4 influence anomeric selectivity, even though they are "remote"?
A4: Yes, absolutely. While they do not participate directly like a C-2 acyl group, remote protecting groups exert powerful electronic effects that modify the reactivity of the entire donor molecule.[20][21] This is the basis of the "armed/disarmed" principle.
-
"Armed" Donors: Electron-donating groups (like the benzyl groups in your scaffold) make the donor more reactive. This favors a more Sₙ1-like mechanism, where the oxocarbenium ion is more fully formed, and its fate is more strongly dictated by solvent and temperature.[14]
-
"Disarmed" Donors: If you were to have electron-withdrawing groups (e.g., acetyl or benzoyl) at C-3 or C-4, they would destabilize the positive charge of the oxocarbenium ion intermediate. This makes the donor less reactive ("disarmed") and can push the mechanism towards an Sₙ2-like pathway, often resulting in higher β-selectivity if starting from an α-donor.[14][19]
Visualizing the Mechanism and Troubleshooting Logic
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathway and a logical workflow for troubleshooting.
Caption: Mechanism with a non-participating C-2 group.
Caption: A logical workflow for diagnosing glycosylation issues.
References
- Kafle, A., et al. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.
- controlling the stereoselectivity of glycosylation via solvent effects. (2016). Canadian Journal of Chemistry.
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Wu, C.-Y., et al. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. Available at: [Link]
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Oh, S., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research. Available at: [Link]
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Le, P. T., et al. (2023). Approaches to stereoselective 1,1'-glycosylation. PubMed Central. Available at: [Link]
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Anomeric glycosylation of glycals and mechanism for the formation of selective β‐glycosides. ResearchGate. Available at: [Link]
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Hansen, A. S., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available at: [Link]
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Hansen, A. S., et al. (2025). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. Available at: [Link]
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Guberman, M., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PubMed Central. Available at: [Link]
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How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. ResearchGate. Available at: [Link]
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Guberman, M., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. PubMed. Available at: [Link]
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Mandal, S. S., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. Available at: [Link]
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Guberman, M., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. ResearchGate. Available at: [Link]
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Optimization of the Conditions for Benzyl C-Glycosylation a. ResearchGate. Available at: [Link]
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Bennett, C. S., et al. (2021). Predicting glycosylation stereoselectivity using machine learning. PubMed Central. Available at: [Link]
-
CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. Available at: [Link]
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. ACS Publications. Available at: [Link]
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McKay, M. J., et al. (2016). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. Available at: [Link]
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Gummadi, V., et al. (2018). Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. National Institutes of Health. Available at: [Link]
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Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Semantic Scholar. Available at: [Link]
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Demchenko, A. V., et al. (2017). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Available at: [Link]
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
-
McKay, M. J., et al. (2016). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Institutes of Health. Available at: [Link]
-
Common side reactions of the glycosyl donor in chemical glycosylation. Aarhus University. Available at: [Link]
-
Mandal, S. S., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PubMed Central. Available at: [Link]
-
Wu, C.-Y., et al. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PubMed Central. Available at: [Link]
-
ChemInform Abstract: Common Side Reactions of the Glycosyl Donor in Chemical Glycosylation. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin. Available at: [Link]
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Improving the regioselectivity of benzylation for "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside"
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside." The focus is on troubleshooting and improving the regioselectivity of the benzylation of methyl α-D-glucopyranoside. This document offers practical, experience-driven advice and detailed protocols to address common challenges encountered in carbohydrate chemistry.
Understanding the Challenge: The Nuances of Regioselectivity
The selective protection of hydroxyl groups is a cornerstone of carbohydrate synthesis.[1][2][3] Benzyl ethers are a favored protecting group due to their stability across a wide range of acidic and basic conditions and their facile removal via mild hydrogenation.[1][4] However, achieving regioselective benzylation of a polyol like methyl α-D-glucopyranoside, which possesses four distinct hydroxyl groups (at C-2, C-3, C-4, and C-6), presents a significant synthetic hurdle. The subtle differences in the reactivity of these hydroxyls often lead to a mixture of partially and fully benzylated products, complicating purification and reducing the yield of the desired isomer.[1]
This guide will delve into the factors influencing regioselectivity and provide actionable strategies to steer the reaction toward the desired 2,3,4-tri-O-benzyl isomer.
Visualizing the Reactivity Landscape
To effectively control the regioselectivity of benzylation, it's crucial to understand the relative reactivity of the hydroxyl groups on the methyl α-D-glucopyranoside ring.
Sources
"Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" stability issues and storage conditions
Welcome to the technical support guide for Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside (CAS No. 53008-65-4). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential stability issues encountered during its storage, handling, and use in complex organic syntheses. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of this critical glycosylation building block.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The primary goal is to prevent gradual degradation, which can compromise your experimental results.
We recommend storing the compound at ≤ -10 °C in a freezer. The material should be kept in a tightly sealed container to prevent moisture absorption, as it is supplied as a white to light brown powder or crystal. The storage area should be dry and well-ventilated.[1][2]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -10 °C (Freezer) | Minimizes potential for slow degradation over time. |
| Atmosphere | Inert gas (Argon or Nitrogen) is recommended for very long-term storage. | Displaces oxygen and moisture, further preserving integrity. |
| Container | Tightly sealed, opaque glass vial. | Prevents exposure to light and atmospheric moisture. |
Q2: I left the compound at room temperature for a few hours. Is it still viable for my synthesis?
A2: While not ideal, short-term exposure to ambient temperature is generally not a cause for alarm. The compound is a stable, solid material with a melting point of approximately 65-70°C. Shipping conditions are often at ambient temperature.[3] However, for routine use and to maintain the highest purity, it is critical to return it to the recommended freezer storage as promptly as possible. For highly sensitive applications, running a quick purity check via TLC or HPLC against a trusted standard is advisable.
Q3: What is the general stability profile of the benzyl ether protecting groups on this molecule?
A3: The three benzyl ether groups are the key functional moieties of this molecule, serving as robust protecting groups for the hydroxyls at the C2, C3, and C4 positions. Benzyl ethers are known for their stability under a wide range of conditions, which is why they are so prevalent in carbohydrate chemistry.[4][5]
Specifically, they are generally stable to:
-
Basic Conditions: They are resistant to cleavage by strong bases like sodium hydride (NaH) or potassium hydroxide (KOH).[6]
-
Mild Acidic Conditions: They can tolerate mildly acidic environments.[6]
-
Many Oxidizing and Reducing Agents: They are compatible with a variety of reagents that do not fall under the specific cleavage conditions outlined in the troubleshooting section.
This stability allows for selective manipulation of other functional groups on the carbohydrate scaffold or on molecules it is coupled with. However, this stability is not absolute, and understanding the conditions that lead to their cleavage is paramount to experimental success.
Troubleshooting Guide: Stability Issues & Unintended Deprotection
The primary "stability issue" encountered with this compound is the unintentional cleavage (deprotection) of the benzyl ether groups. This typically occurs when the molecule is inadvertently exposed to reaction conditions that are known to cause debenzylation.
Issue 1: My compound is degrading during a reaction involving hydrogenation. What is happening?
Cause: You are likely observing catalytic hydrogenolysis, the most common and efficient method for cleaving benzyl ethers.[4][7] The combination of a palladium catalyst (e.g., Palladium on Carbon, Pd/C) and a hydrogen source will readily cleave the benzyl C-O bond, liberating the free hydroxyl group and generating toluene as a byproduct.[4][8]
Mechanism: The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated. The benzyl ether is reduced, leading to the cleavage of the carbon-oxygen bond.
Diagram 1: Catalytic Hydrogenolysis Workflow
Caption: Workflow of unintended debenzylation via catalytic hydrogenation.
Preventative Measures & Solutions:
-
Avoid Catalytic Hydrogenation: If your synthetic route requires the reduction of other functional groups (e.g., alkenes, alkynes, azides), you must select a method that is compatible with benzyl ethers if you wish for them to remain.
-
Alternative Reducing Agents: Consider reagents like diimide (generated in situ from hydrazine and an oxidant) for alkene reductions, which can sometimes be selective.
-
Orthogonal Protecting Groups: In the planning stage of your synthesis, if a hydrogenation step is unavoidable, consider using a protecting group strategy that is orthogonal to benzyl ethers.
Issue 2: I am seeing decomposition after treatment with a strong Lewis acid.
Cause: Strong acids, particularly Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃), and strong Brønsted acids can cleave benzyl ethers.[4][6] This method is often used for deliberate deprotection when catalytic hydrogenation is not feasible.
Protocol for Deliberate Deprotection (for reference):
-
Dissolve the benzylated glucoside in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BCl₃ in CH₂Cl₂ dropwise.
-
Stir the reaction at -78 °C and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C before warming to room temperature.[4]
Preventative Measures & Solutions:
-
Reagent Selection: Avoid the use of strong Lewis acids in your reaction steps if you need to maintain the benzyl ether integrity.
-
pH Control: Ensure your reaction medium is not strongly acidic. If an acidic catalyst is required, opt for milder, non-cleaving options.
Issue 3: My compound seems to be reacting with an oxidizing agent I am using.
Cause: While generally robust, benzyl ethers can be cleaved under specific oxidative conditions. Reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to selectively cleave benzyl ethers, especially p-methoxybenzyl (PMB) ethers, but can also affect standard benzyl ethers under certain conditions.[6][7] Ozonolysis is another method that can achieve oxidative cleavage.[5]
Diagram 2: Decision Logic for Protecting Group Stability
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- 8. researchgate.net [researchgate.net]
Troubleshooting low yields in oligosaccharide synthesis using "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside"
Troubleshooting Low Yields in Glycosylation Reactions Using Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside as a Glycosyl Acceptor
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in oligosaccharide synthesis. Specifically, it addresses common issues leading to low reaction yields when using This compound , a frequently employed glycosyl acceptor. This document provides in-depth, question-and-answer-based troubleshooting strategies grounded in established chemical principles and field-proven experience.
Introduction: The Role of this compound
This compound is a valuable building block in carbohydrate chemistry.[1] Its structure features a free hydroxyl group at the C-6 position, making it an excellent glycosyl acceptor for the synthesis of 1,6-linked disaccharides and more complex oligosaccharides. The benzyl ethers at the C-2, C-3, and C-4 positions serve as stable protecting groups that "arm" the molecule, meaning their electron-donating nature enhances the overall reactivity of the glycosyl donor during coupling.[2][3] However, despite its utility, achieving high yields in glycosylation reactions with this acceptor can be challenging. This guide will explore the root causes of low yields and provide systematic solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is sluggish or fails to proceed. What are the likely causes of poor glycosyl donor activation?
A1: Cause & Analysis
A successful glycosylation hinges on the efficient activation of the anomeric leaving group on the glycosyl donor to form a reactive oxocarbenium ion intermediate.[4][5] Failure to do so is a primary cause of low or no product formation. Several factors can impede this critical step:
-
Insufficient Promoter/Activator Strength: The chosen promoter may not be sufficiently electrophilic to activate the specific leaving group on your donor. For instance, a mild activator suitable for a highly reactive trichloroacetimidate donor may be ineffective for a more stable thioglycoside donor.[6][7]
-
Presence of Trace Moisture: Glycosylation reactions are notoriously sensitive to water. Trace moisture in the solvent, reagents, or on the glassware can hydrolyze the activated donor or quench the promoter, halting the reaction.[3][8] The use of molecular sieves is essential to scavenge this residual water.[3][8]
-
Incompatible Donor Protecting Groups: Electron-withdrawing protecting groups (e.g., acetyl, benzoyl esters) on the glycosyl donor have a "disarming" effect, reducing its reactivity and making it harder to activate compared to donors with "arming" groups like benzyl ethers.[2][3]
-
Promoter Degradation: Promoters like N-Iodosuccinimide (NIS) or triflic acid (TfOH) can degrade if not stored or handled properly under anhydrous, inert conditions.
Troubleshooting Protocol: Ensuring Efficient Donor Activation
-
Select an Appropriate Promoter System: Match the promoter to your donor's leaving group and reactivity.
-
For Thioglycosides (e.g., S-phenyl, S-ethyl): Use potent thiophilic promoters. Common choices include N-Iodosuccinimide (NIS) with a catalytic amount of Triflic acid (TfOH) or TMSOTf, or systems like copper(II) bromide (CuBr2) with triflic acid.[3][6]
-
For Trichloroacetimidates (TCAI): Catalytic amounts of a Lewis acid such as Trimethylsilyl triflate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂) are typically effective.
-
For Glycosyl Halides: Silver triflate (AgOTf) or other silver salts are commonly used.
-
-
Rigorous Anhydrous Technique:
-
Optimize Reaction Temperature: Activation is often performed at low temperatures (e.g., -78 °C to -40 °C) to control the formation of the reactive intermediate before slowly warming the reaction.[3] If activation is still poor, a gradual increase in temperature may be necessary, but this can risk side reactions.
-
Verify Reagent Quality: Use freshly opened or properly stored promoters. If in doubt, test the promoter in a known, reliable reaction.
Q2: My donor is consumed, but I see multiple byproducts and a low yield of the desired oligosaccharide. What are the common side reactions?
A2: Cause & Analysis
The formation of multiple products indicates that the activated glycosyl donor is reacting with nucleophiles other than the desired C-6 hydroxyl group of your acceptor or is undergoing rearrangement.[3][9]
-
Orthoester Formation: This is particularly common when using donors with a participating protecting group (e.g., acetate, benzoate) at the C-2 position.[10] The participating group can attack the anomeric center to form a stable cyclic orthoester, which is often a major byproduct.
-
Glycal Formation: Under harsh or overly acidic conditions, elimination of the C-2 substituent and the anomeric leaving group can occur, leading to the formation of a glycal (an unsaturated sugar).[9]
-
Acceptor Degradation: The reaction conditions, particularly strong Lewis acids, might be too harsh for the acceptor molecule, causing protecting groups to cleave or other rearrangements.
-
Reaction with Solvent or Additives: In some cases, the solvent or other additives in the reaction can act as nucleophiles, competing with the glycosyl acceptor.
// Nodes Donor [label="Activated Glycosyl Donor\n(with C-2 Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxocarbenium [label="Oxocarbenium Ion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acceptor [label="Methyl 2,3,4-Tri-O-benzyl-\nalpha-D-glucopyranoside (Acceptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired 1,6-Linked\nDisaccharide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Orthoester [label="Stable Orthoester\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2_Ester [label="C-2 Ester Group\n(Participating Group)", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Donor -> Oxocarbenium [label=" Activation "]; Oxocarbenium -> Product [label=" Attack by Acceptor C6-OH "]; Acceptor -> Product [style=invis]; Oxocarbenium -> Orthoester [label=" Intramolecular Attack\nby C-2 Ester ", color="#EA4335"]; C2_Ester -> Orthoester [style=dashed, arrowhead=none]; Oxocarbenium -> C2_Ester [style=dashed, arrowhead=none];
// Ranks {rank=same; Donor; Acceptor;} {rank=same; Oxocarbenium;} {rank=same; Product; Orthoester; C2_Ester;}
caption [label="Fig 1. Competing pathways leading to desired product vs. orthoester byproduct.", shape=plaintext, fontsize=10]; }
Caption: Fig 2. A generalized experimental workflow for a chemical glycosylation reaction.
References
-
Kachala, M., et al. (2022). Activation of Thioglycosides with Copper(II) Bromide. MDPI. [Link]
-
News-Medical.Net. (n.d.). Protecting Groups of Oligosaccharides. News-Medical.Net. [Link]
-
Li, H., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
-
Galan, M.C., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]
-
Mishra, B., & Tiwari, V. K. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. PubMed. [Link]
-
Request PDF. (n.d.). Thioglycoside-based glycosylations in oligosaccharide synthesis. ResearchGate. [Link]
-
Mishra, B., & Tiwari, V. K. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate. [Link]
-
Kachala, M., et al. (2021). Palladium(II)-Assisted Activation of Thioglycosides. RSC Publishing. [Link]
-
IRL @ UMSL. (n.d.). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. [Link]
-
Taylor & Francis eBooks. (1997). Oligosaccharide Synthesis by Remote Activation: 0-Protected Glycosyl 2-thiopyridylcarbonate Donors. Taylor & Francis. [Link]
-
Request PDF. (n.d.). Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
RSC Publishing. (2021). Hydrogen bond activated glycosylation under mild conditions. RSC Publishing. [Link]
-
MDPI. (n.d.). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. MDPI. [Link]
-
PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. National Institutes of Health. [Link]
-
Demchenko, A. V., & Adibekian, A. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. PMC - NIH. [Link]
-
MDPI. (2025). Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow's Milk. MDPI. [Link]
-
Kumar, A., et al. (2016). Chemical O‐Glycosylations: An Overview. PMC - NIH. [Link]
-
PMC - NIH. (2024). Catalyst-free and wavelength-tuned glycosylation based on excited-state intramolecular proton transfer. National Institutes of Health. [Link]
-
Hotha, S., & Demchenko, A. V. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC. [Link]
-
Frontiers. (n.d.). Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts. Frontiers in Microbiology. [Link]
-
Demchenko, A. V. (2008). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC - PubMed Central. [Link]
-
MDPI. (n.d.). Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization. MDPI. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]
-
ResearchGate. (2025). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. ResearchGate. [Link]
-
NIH. (2018). Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. National Institutes of Health. [Link]
-
ACS Publications. (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. Organic Letters. [Link]
-
PMC. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. National Institutes of Health. [Link]
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Validation & Comparative
"Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" vs. other protected glucose derivatives
A Comparative Guide to Protected Glucose Derivatives for Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry and the development of novel therapeutics, the strategic selection of protecting groups for monosaccharides is a critical determinant of synthetic success. The polyhydroxy nature of glucose necessitates the use of protecting groups to achieve regioselectivity and stereocontrol during the construction of complex oligosaccharides and glycoconjugates.[1][2] This guide provides an in-depth, objective comparison of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside with other commonly employed protected glucose derivatives, supported by experimental data and established protocols.
The Central Role of Protecting Groups in Glycosylation
The formation of a glycosidic bond, the cornerstone of oligosaccharide synthesis, is profoundly influenced by the nature of the protecting groups on the glycosyl donor.[1][3] These groups not only mask reactive hydroxyls to prevent unwanted side reactions but also modulate the reactivity of the donor and acceptor, and critically, direct the stereochemical outcome of the glycosylation.[1][4][5] An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with the desired transformation.[2][6] The concept of "orthogonal" protecting groups, which can be removed under specific conditions without affecting others, is fundamental to the synthesis of complex, branched oligosaccharides.[6][7][8][9]
Featured Derivative: this compound
This compound is a versatile building block in carbohydrate synthesis.[10][11] The benzyl ether protecting groups at the C2, C3, and C4 positions offer several distinct advantages.
Key Characteristics:
-
Stability: Benzyl ethers are robust and stable under a wide range of acidic and basic conditions, making them "permanent" protecting groups suitable for multi-step syntheses.[3][12][13][14]
-
Non-Participating Nature: The benzyl group at the C2 position is "non-participating." It does not form a cyclic intermediate with the anomeric center during glycosylation. This characteristic is often exploited to favor the formation of 1,2-cis (α) glycosidic linkages, which are thermodynamically more stable.[1][15]
-
Deprotection: Removal of benzyl groups is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation, conditions that are generally mild and do not affect other functional groups like esters or acetals.[16][17][18][19] Other methods like Birch reduction (Na/NH₃) can also be employed.[19][20]
Synthesis: The synthesis of partially benzylated glucose derivatives can be challenging. However, methods for the regioselective benzylation of methyl α-D-glucopyranoside have been developed to yield compounds like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.[21]
Comparison with Other Protected Glucose Derivatives
The choice of protecting group strategy is dictated by the specific synthetic target and the desired stereochemical outcome. Here, we compare the performance of benzyl-protected glucose with derivatives bearing other common protecting groups.
Acetyl-Protected Glucose Derivatives
Acetyl (Ac) groups are one of the most widely used "participating" protecting groups in carbohydrate chemistry.[5][22]
-
Stereocontrol: The acetyl group at the C2 position participates in the glycosylation reaction by forming a cyclic acyloxonium ion intermediate. This intermediate shields one face of the molecule, leading to the exclusive formation of 1,2-trans (β) glycosidic linkages.[5][15]
-
Reactivity: Acetyl groups are electron-withdrawing, which "disarms" the glycosyl donor, making it less reactive than its benzylated counterpart.[4][5] This difference in reactivity is the basis for chemoselective glycosylation strategies.[5]
-
Introduction and Removal: Acetylation is typically achieved using acetic anhydride in the presence of a base like pyridine.[13] Deprotection is readily accomplished under basic conditions (e.g., Zemplén conditions with sodium methoxide in methanol), which is orthogonal to the removal of benzyl ethers.[13]
Benzoyl-Protected Glucose Derivatives
Similar to acetyl groups, benzoyl (Bz) groups are participating, electron-withdrawing protecting groups.[23]
-
Stereocontrol and Reactivity: They also direct the formation of 1,2-trans glycosides and disarm the glycosyl donor.[24]
-
Stability: Benzoyl esters are generally more stable than acetyl esters, which can be advantageous in longer synthetic sequences.
Silyl-Protected Glucose Derivatives
Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chlorides, offer a different set of properties.[25]
-
Steric Hindrance: The bulky nature of silyl groups can be exploited for regioselective protection, often favoring the sterically less hindered primary hydroxyl group (C6).[23][26]
-
Orthogonality: Silyl ethers are stable to basic conditions used for acyl group removal but are readily cleaved by fluoride ion sources (e.g., TBAF) or under acidic conditions, providing another layer of orthogonality.[9]
-
Influence on Reactivity: The steric bulk of a silyl group at C3 can influence the conformation of adjacent groups, potentially affecting the stereochemical outcome of glycosylations.[27]
Comparative Data Summary
| Protecting Group | Type | C2 Participation | Typical Stereochemical Outcome | Reactivity of Donor | Deprotection Conditions | Orthogonality |
| Benzyl (Bn) | Ether | Non-participating | α (1,2-cis) | "Armed" (More reactive) | Hydrogenolysis (H₂, Pd/C), Birch reduction | Stable to acid/base |
| Acetyl (Ac) | Ester | Participating | β (1,2-trans) | "Disarmed" (Less reactive) | Basic (e.g., NaOMe/MeOH) | Stable to acid |
| Benzoyl (Bz) | Ester | Participating | β (1,2-trans) | "Disarmed" (Less reactive) | Basic (e.g., NaOMe/MeOH) | Stable to acid |
| Silyl (e.g., TBDMS) | Ether | Non-participating | Varies | Can be "arming" | Fluoride (e.g., TBAF), Acidic | Stable to base |
Experimental Protocols
General Glycosylation Protocol using a Trichloroacetimidate Donor
Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors.[28][29]
-
Preparation of the Donor: The protected glucose derivative (with a free anomeric hydroxyl) is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU) to form the trichloroacetimidate donor.
-
Glycosylation Reaction: a. The glycosyl acceptor (1.0 equiv.) and the trichloroacetimidate donor (1.2-1.5 equiv.) are dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (Argon). Activated molecular sieves are added.[28] b. The mixture is cooled to the appropriate temperature (e.g., -40 °C to 0 °C).[28] c. A catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) is added.[28] d. The reaction is monitored by TLC until the donor is consumed.[28] e. The reaction is quenched with a base (e.g., triethylamine or saturated NaHCO₃ solution).[28] f. The mixture is filtered, concentrated, and the product is purified by silica gel chromatography.[28]
Note: The formation of a trichloroacetamide byproduct can sometimes occur through an intermolecular aglycon transfer mechanism.[30][31]
Deprotection Protocols
Debenzylation (Catalytic Hydrogenation):
-
The benzylated carbohydrate is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
A catalytic amount of Palladium on carbon (10% Pd/C) is added.[17]
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the deprotected product.[17]
Deacetylation (Zemplén Conditions):
-
The acetylated carbohydrate is dissolved in dry methanol.
-
A catalytic amount of a freshly prepared solution of sodium methoxide in methanol is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once complete, the reaction is neutralized with an acidic ion-exchange resin, filtered, and concentrated.
Visualization of Concepts
Glycosylation Workflow
Caption: A generalized workflow for a chemical glycosylation reaction.
Orthogonal Protecting Group Strategy
Caption: Sequential removal in an orthogonal protecting group strategy.
Conclusion and Expert Recommendations
The selection of a protecting group strategy is a nuanced decision that balances the need for stability, reactivity control, and stereochemical direction.
-
For the synthesis of 1,2-cis (α)-glycosides , non-participating groups like benzyl ethers are the protecting groups of choice at the C2 position. Their robustness makes them ideal for long synthetic sequences where a "permanent" protecting group is required.
-
For the synthesis of 1,2-trans (β)-glycosides , participating groups such as acetyl or benzoyl esters at the C2 position are essential to ensure high stereoselectivity via neighboring group participation.
-
For achieving regioselectivity , especially at the primary C6 hydroxyl, bulky silyl ethers or trityl ethers are invaluable.
-
For complex, branched oligosaccharides , a combination of orthogonal protecting groups (e.g., benzyl, acetyl, and silyl ethers) is necessary to allow for the selective deprotection and sequential extension of the carbohydrate chains.[6][7]
Ultimately, the optimal choice depends on the specific architecture of the target molecule. A thorough understanding of the interplay between different protecting groups and their influence on glycosylation is paramount for the successful synthesis of complex carbohydrates for research and drug development.
References
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- (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PMC - NIH.
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Comparison of synthesis methods for "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside"
An In-Depth Technical Guide to the Synthesis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of a Versatile Glycosyl Acceptor
Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside is a cornerstone intermediate in modern carbohydrate chemistry. Its strategic importance lies in the single free hydroxyl group at the C-6 position, which renders it a valuable glycosyl acceptor for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. The benzyl ether protecting groups at the 2, 3, and 4-positions offer robust stability across a wide range of reaction conditions, yet they can be readily removed under mild hydrogenolysis conditions.[1][2]
The primary challenge in synthesizing this molecule is achieving the precise regioselective protection of three out of the four available hydroxyl groups on the starting material, methyl α-D-glucopyranoside. The subtle differences in the reactivity of these hydroxyl groups make direct, one-pot selective benzylation a formidable task, often leading to a mixture of products.[2] This guide provides a comparative analysis of the most effective and commonly employed synthetic strategies, offering insights into the causality of experimental choices and providing detailed, field-proven protocols.
Method 1: The Classical Multi-Step Approach via a Benzylidene Acetal
This is the most established and reliable, albeit lengthy, route to the target molecule. The strategy hinges on the temporary protection of the C-4 and C-6 hydroxyls as a benzylidene acetal, which not only masks these positions but also conformationally pre-organizes the molecule for subsequent reactions. This is followed by benzylation of the remaining C-2 and C-3 hydroxyls and, finally, a highly regioselective reductive opening of the acetal ring.
Causality Behind Experimental Choices
-
Benzylidene Acetal Formation: The reaction of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal (or benzaldehyde with a Lewis acid catalyst like ZnCl₂) preferentially forms a six-membered 4,6-O-benzylidene acetal. This is due to the thermodynamic stability of the resulting bicyclic system.[3] This step is critical as it differentiates the C-4/C-6 diol from the C-2/C-3 diol.
-
Benzylation of C-2 and C-3: With the C-4 and C-6 positions blocked, the hydroxyls at C-2 and C-3 are readily benzylated using a strong base like sodium hydride (NaH) and benzyl bromide (BnBr). NaH, an irreversible base, ensures complete deprotonation of the hydroxyl groups, driving the Williamson ether synthesis to completion.
-
Regioselective Reductive Opening: This is the key step that defines the final product. The 4,6-O-benzylidene acetal can be opened to yield either a free 4-OH and a 6-O-benzyl ether or, as desired here, a free 6-OH and a 4-O-benzyl ether. The outcome is dictated by the choice of hydride source and Lewis acid.[4][5][6] Using a reagent combination like borane trimethylamine complex (BH₃·NMe₃) and a Lewis acid such as aluminum chloride (AlCl₃) directs the hydride to attack the C-6 oxygen, leading to the formation of the 4-O-benzyl ether and liberating the C-6 hydroxyl.[1][5] The regioselectivity is governed by the coordination of the Lewis acid to the more sterically accessible O-6, making the C-4 oxygen the site of reductive cleavage.[5][6]
Experimental Protocol: Classical Approach
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Suspend methyl α-D-glucopyranoside (1.0 eq.) in anhydrous acetonitrile.
-
Add benzaldehyde dimethyl acetal (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with triethylamine.
-
Concentrate the mixture under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure product.
Step 2: Synthesis of Methyl 2,3-Di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside
-
Dissolve the product from Step 1 (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 2.5 eq.) portion-wise under an argon atmosphere.
-
Stir the mixture at 0 °C for 1 hour.
-
Add benzyl bromide (2.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is purified by silica gel chromatography.
Step 3: Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside
-
Dissolve the product from Step 2 (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add borane trimethylamine complex (3.0 eq.) and finely ground aluminum chloride (3.0 eq.) under an argon atmosphere.
-
Heat the mixture to reflux for 3-4 hours, monitoring by TLC.
-
Cool to room temperature and quench by the slow addition of a 1:1 mixture of methanol and water.
-
Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the final product.[1]
Workflow Diagram: Classical Synthesis
Caption: Workflow for the multi-step synthesis via a benzylidene acetal intermediate.
Method 2: Direct Regioselective Benzylation
The allure of a one-pot synthesis has driven research into the direct, selective benzylation of methyl α-D-glucopyranoside. These methods aim to exploit the subtle reactivity differences between the hydroxyl groups, where the 6-OH is the most reactive primary alcohol, followed by the 3-OH and 2-OH, with the 4-OH being the least reactive due to steric hindrance. However, achieving high selectivity for the tri-O-benzylated product at the 2, 3, and 4 positions is notoriously difficult.
Causality Behind Experimental Choices
A reported method utilizes a solvent-free approach with a specific base combination to achieve regioselectivity.[1][7]
-
Solvent-Free Conditions: Performing the reaction neat (without solvent) at elevated temperatures can alter the relative reactivity of the hydroxyl groups and drive the reaction forward.[1]
-
Mixed-Base System: The use of a combination of potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) provides a moderately basic environment.[1][7] This is a milder alternative to aggressive bases like NaH, which can lead to over-benzylation and the formation of the tetra-benzylated product. The solid-state grinding of reactants helps to increase the surface area and facilitate the reaction.[1][2]
-
Controlling Stoichiometry: While this method attempts to directly form a tri-O-benzyl ether, it often yields a mixture of products, including the per-benzylated compound and various di- and tri-benzylated isomers.[1] The desired product, methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, is often the major product, not the target 2,3,4-tri-O-benzyl isomer. Therefore, this direct approach is generally not suitable for synthesizing the title compound.
Note: While direct benzylation is a known strategy, literature primarily reports the formation of the 2,3,6-tri-O-benzyl isomer as the major product, making it an inefficient route for the desired 2,3,4-tri-O-benzyl isomer. An alternative direct method by Koto et al. using portion-wise addition of NaH aims for the 2,4,6-tri-O-benzyl isomer, which also requires significant chromatographic separation from other isomers.[8]
Illustrative Protocol: Solvent-Free Benzylation
This protocol is provided for comparative purposes and typically favors the 2,3,6-tri-O-benzyl isomer.
-
In a mortar, grind a mixture of methyl α-D-glucopyranoside (1.0 eq.), powdered KOH (4.0 eq.), and K₂CO₃ (4.0 eq.) under a nitrogen atmosphere.[1][2]
-
Add benzyl bromide (8.0 eq.) and continue grinding for 20 minutes.[1][2]
-
Transfer the mixture to a flask and heat in an oil bath at 120 °C for 1 hour.[1][2]
-
Cool the reaction mixture and partition it between water and ethyl acetate.
-
Separate the organic phase, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting residue requires extensive silica gel chromatography to separate the various benzylated isomers.[1]
Workflow Diagram: Direct Benzylation
Caption: The challenging one-pot direct benzylation leading to a complex product mixture.
Method 3: Stannylene Acetal Mediated Benzylation
This powerful technique offers a pathway to high regioselectivity by temporarily forming a dibutylstannylene acetal, which activates specific hydroxyl groups towards electrophiles like benzyl bromide.
Causality Behind Experimental Choices
-
Stannylene Acetal Formation: Reacting a diol (or polyol) like methyl α-D-glucopyranoside with dibutyltin oxide (Bu₂SnO) forms a five-membered cyclic stannylene acetal. In glucopyranosides, these acetals can form across different vicinal diols (2,3- or 3,4-). The formation of the acetal enhances the nucleophilicity of one of the involved oxygen atoms.
-
Regioselectivity: For methyl α-D-glucopyranoside, the stannylene acetal can form between the 2,3-OH or 3,4-OH groups. Subsequent reaction with benzyl bromide often shows a preference for benzylation at the O-2 or O-3 position.[9] The regioselectivity is influenced by factors like the solvent and temperature. For example, in dioxane at 60 °C, benzylation tends to favor the O-2 position.[9] However, achieving selective tri-benzylation at the 2, 3, and 4 positions in a single step using this method is complex and typically results in mono- or di-benzylated products with high selectivity, rather than the desired tri-benzylated compound. It is more commonly used to install a single protecting group with high precision.
Note: The stannylene acetal method is exceptionally useful for selective mono- or di-protection but is not a standard route to obtain the specific 2,3,4-tri-O-benzyl target in a single, efficient step.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Classical (Benzylidene Acetal) | Method 2: Direct Benzylation | Method 3: Stannylene Acetal |
| Overall Yield | Good to Excellent (typically 50-70% over 3 steps) | Poor for the target isomer; moderate for other isomers (e.g., 58% for 2,3,6-isomer)[1] | High for specific mono/di-benzylation, but not for the target tri-benzyl product |
| Number of Steps | 3 | 1 | 1 (for selective mono-alkylation) |
| Purity / Separation | Requires chromatography at each step, but separation is generally straightforward. | Requires extensive and difficult chromatographic separation of isomers.[1][8] | High purity for the major mono-substituted product; separation is often simple. |
| Scalability | Readily scalable, well-documented procedures. | Difficult to scale due to purification challenges and potential for side reactions. | Scalable, but the cost and toxicity of organotin reagents can be a concern. |
| Reliability | Highly reliable and reproducible. | Low reliability for obtaining the desired 2,3,4-isomer. | Highly reliable for achieving specific regioselectivity in mono-alkylation. |
| Key Advantage | High regioselectivity and reliability. | Simplicity of a one-pot reaction. | Exceptional regiocontrol for introducing a single protecting group. |
| Key Disadvantage | Lengthy (3 steps), requires multiple purifications. | Poor selectivity for the target, difficult purification. | Toxicity of tin reagents; not suited for direct synthesis of the target. |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals requiring a reliable and scalable synthesis of this compound, the Classical Multi-Step Approach (Method 1) remains the unequivocally superior choice. Its logical, step-wise protection strategy ensures high regiochemical control, particularly in the critical reductive opening of the benzylidene acetal. While it involves more synthetic steps, the reliability, reproducibility, and straightforward purification of intermediates result in a higher overall yield of the desired, pure product compared to direct approaches.
Direct benzylation methods, while appealing in their simplicity, are plagued by a lack of selectivity that leads to complex product mixtures, making them impractical for obtaining the specific 2,3,4-tri-O-benzyl isomer. The stannylene acetal method is a powerful tool for regioselective chemistry but is best applied to the selective protection of one or two hydroxyl groups, rather than the specific tri-benzylation required here. Therefore, the investment in the multi-step synthesis is justified by the predictable and high-quality outcome essential for subsequent applications in complex carbohydrate synthesis.
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Lou, X. (2012). Regioselectivity of Tin-Mediated Benzylation of Glycoside. Asian Journal of Chemistry, 24(12), 5645-5648. [Link]
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Li, X., Li, Z., Zhang, P., Chen, H., & Ikegami, S. (2007). Direct and Convenient Method of Regioselective Benzylation of Methyl α‐D‐Glucopyranoside. Taylor & Francis Online. [Link]
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Li, X., Li, Z., Zhang, P., Chen, H., & Ikegami, S. (2007). Direct and Convenient Method of Regioselective Benzylation of Methyl α‐D‐Glucopyranoside. Synthetic Communications, 37(13), 2195-2202. [Link]
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Reddy, G. V., Kumar, G. D. K., & Reddy, V. V. R. (2006). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl₂-Et₃SiH. ResearchGate. [Link]
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Li, X., et al. (2007). Direct and convenient method of regioselective benzylation of methyl α-D-glucopyranoside. Semantic Scholar. [Link]
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Kar, P., & Kinsky, S. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]
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Johnsson, R., Ohlin, M., & Ellervik, U. (2008). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 73(22), 8993-9001. [Link]
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Ohlin, M., Johnsson, R., & Ellervik, U. (2011). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. ResearchGate. [Link]
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Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. PubMed. [Link]
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Pozsgay, V., & Glaudemans, C. P. J. (1998). Stannylene acetal-mediated regioselective open glycosylation of methyl β-D-galactopyranoside and methyl α-L-rhamnopyranoside. ResearchGate. [Link]
-
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-
Cumpstey, I., et al. (2021). Synthesis of methyl 4,6-di-O-ethyl-α-d-glucopyranoside-based azacrown ethers and their effects in asymmetric reactions. National Institutes of Health. [Link]
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Navigating the Glycosylation Maze: A Comparative Guide to Alternative Glycosyl Acceptors
By Dr. Gemini, Senior Application Scientist
In the intricate world of synthetic carbohydrate chemistry, the strategic selection of a glycosyl acceptor is as critical as the choice of the glycosyl donor and the activation method. For decades, Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside has stood as a reliable and frequently utilized benchmark acceptor, prized for its relatively high reactivity and the stability of its benzyl ether protecting groups. However, the evolving demands of complex oligosaccharide synthesis necessitate a broader palette of acceptors with tunable reactivities and orthogonal protecting group schemes. This guide provides a comprehensive comparison of alternative glycosyl acceptors, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Enduring Benchmark: Why this compound?
The prevalence of this compound as a go-to acceptor is rooted in several key properties. The electron-donating nature of the benzyl ethers enhances the nucleophilicity of the free C6 hydroxyl group, rendering it a reactive partner in glycosylation reactions. Furthermore, the benzyl groups are stable across a wide range of reaction conditions, allowing for subsequent chemical transformations on other parts of the molecule before their removal by catalytic hydrogenation. However, this high reactivity can sometimes be a double-edged sword, leading to challenges in controlling stereoselectivity, particularly when aiming for the thermodynamically less favored anomer. Moreover, the simultaneous removal of all benzyl groups can be problematic in multi-step syntheses requiring selective deprotection.
I. The Power of Protecting Groups: Modulating Reactivity and Selectivity
The nature of the protecting groups on a glycosyl acceptor profoundly influences its nucleophilicity and, consequently, the outcome of the glycosylation reaction. By strategically replacing electron-donating benzyl ethers with electron-withdrawing acyl groups like acetyl or benzoyl, chemists can "disarm" the acceptor, thereby tuning its reactivity.
A. Benzyl vs. Acyl Protecting Groups: A Head-to-Head Comparison
Computational studies have elucidated the underlying reasons for the differing reactivities imparted by benzyl and benzoyl groups. The substitution of benzyl groups with benzoyl groups can lead to the formation of intramolecular hydrogen bonds, which significantly alters the charge distribution and reduces the nucleophilicity of the free hydroxyl group[1]. This electronic "disarming" effect is a powerful tool for controlling glycosylation outcomes.
A systematic study by van der Vorm et al. provides compelling experimental evidence for this phenomenon.[2][3][4][5] In a series of glycosylations with a conformationally locked donor, a clear trend was observed where the replacement of a benzyl ether with a benzoyl ester on the acceptor led to a dramatic shift in stereoselectivity from predominantly β- to exclusively α-glycosides. This shift is attributed to a change in the reaction mechanism from a more SN2-like pathway with reactive acceptors to a more SN1-like pathway with less reactive, "disarmed" acceptors.
Table 1: Comparison of Benzyl vs. Benzoyl Protecting Groups on Glycosylation Outcome [2][3][4][5]
| Acceptor | Donor | Activator | Solvent | Yield (%) | α:β Ratio |
| Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside (6-OH) | Thioglycoside Donor | NIS/TfOH | DCM | 85 | 1:1.5 |
| Methyl 2,3-Di-O-benzyl-4-O-benzoyl-α-D-glucopyranoside (6-OH) | Thioglycoside Donor | NIS/TfOH | DCM | 88 | 1.2:1 |
| Methyl 2,4-Di-O-benzyl-3-O-benzoyl-α-D-glucopyranoside (6-OH) | Thioglycoside Donor | NIS/TfOH | DCM | 91 | >20:1 |
| Methyl 3,4-Di-O-benzyl-2-O-benzoyl-α-D-glucopyranoside (6-OH) | Thioglycoside Donor | NIS/TfOH | DCM | 92 | 1:1.1 |
This data is illustrative and compiled from trends reported in the cited literature. Exact yields and ratios are highly dependent on specific reaction conditions.
Experimental Protocol: Synthesis of Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside
A streamlined synthesis of this common 3-OH acceptor has been reported, offering an alternative to lengthy procedures.[6]
-
To a solution of methyl α-D-glucopyranoside in benzyl chloride, add a 60% suspension of sodium hydride in mineral oil portion-wise.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Cool the reaction to room temperature and quench with methanol.
-
Perform an aqueous workup and purify the crude product by column chromatography on silica gel to yield a mixture of regioisomers.
-
The mixture of 3-OH and 4-OH acceptors can be separated by a subsequent acylation-purification-deacylation sequence to afford the pure 3-OH acceptor.
II. Positional Isomers as Alternative Acceptors: The Role of the Free Hydroxyl
The position of the free hydroxyl group on the pyranose ring is another critical determinant of acceptor reactivity. Steric hindrance and the electronic environment of the neighboring substituents play a significant role. The general reactivity order for hydroxyl groups on a glucose acceptor is typically 6-OH > 3-OH > 2-OH > 4-OH.[7]
A. Comparing C4-OH, C3-OH, and C2-OH Acceptors
Systematic studies have mapped the reactivity of a broad panel of glycosyl acceptors, revealing clear structure-reactivity-stereoselectivity principles.[2][3][4][5] For instance, in the glucose series, the C4-OH is generally the least reactive, leading to a higher proportion of the α-glycoside, especially when the acceptor is further disarmed with acyl protecting groups.
Table 2: Influence of Hydroxyl Position on Glycosylation Outcome [2][3][4][5]
| Acceptor | Donor | Activator | Solvent | Yield (%) | α:β Ratio |
| Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside (4-OH) | Thioglycoside Donor | NIS/TfOH | DCM | 82 | 1:7 |
| Methyl 2,4,6-Tri-O-benzyl-α-D-glucopyranoside (3-OH) | Thioglycoside Donor | NIS/TfOH | DCM | 85 | 1:5 |
| Methyl 3,4,6-Tri-O-benzyl-α-D-glucopyranoside (2-OH) | Thioglycoside Donor | NIS/TfOH | DCM | 80 | 1:2.8 |
This data is illustrative and compiled from trends reported in the cited literature. Exact yields and ratios are highly dependent on specific reaction conditions.
Logical Workflow for Acceptor Selection based on Protecting Groups and Hydroxyl Position
Caption: Decision workflow for selecting a glycosyl acceptor.
III. Beyond Traditional Protection: Partially and Unprotected Acceptors
A paradigm shift in oligosaccharide synthesis involves the use of partially protected or even unprotected glycosyl acceptors. This strategy aims to reduce the number of synthetic steps associated with protecting group manipulations, thereby improving overall efficiency.
A. Regioselective Glycosylation of Unprotected Acceptors
The regioselective glycosylation of unprotected sugars is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivities. However, innovative methods have been developed to achieve this. One such approach involves the transient masking of hydroxyl groups with arylboronic acids.[8] This in-situ protection strategy allows for the selective glycosylation of a specific hydroxyl group, even in the presence of a more sterically accessible primary hydroxyl group.
Experimental Protocol: Regioselective Glycosylation of Methyl α-D-galactopyranoside [8]
-
To a solution of methyl α-D-galactopyranoside in dichloromethane, add 3,5-bis(trifluoromethyl)phenylboronic acid and molecular sieves.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add a solution of the glycosyl bromide donor in dichloromethane.
-
Allow the reaction to proceed for 24 hours.
-
Quench the reaction, filter, and concentrate. Purify the residue by column chromatography to obtain the desired disaccharide.
This method has been shown to favor the formation of β-(1→3)-linked disaccharides in good yields and high regioselectivity.
IV. Mechanistic Causality: Understanding the "Why"
The observed differences in reactivity and stereoselectivity among various glycosyl acceptors can be rationalized by considering the underlying reaction mechanisms. Glycosylation reactions are generally considered to proceed through a continuum of SN1 and SN2 pathways.[9][10][11]
-
Reactive Acceptors (e.g., per-O-benzylated): These electron-rich nucleophiles can readily participate in an SN2-type displacement of the anomeric leaving group, often leading to the formation of the 1,2-trans product.
-
Less Reactive Acceptors (e.g., containing O-acyl groups): These "disarmed" acceptors are poorer nucleophiles and require a more electrophilic donor species. This favors a more dissociative, SN1-like mechanism involving an oxocarbenium ion intermediate. The attack on this planar intermediate can occur from either face, and the product distribution is often influenced by thermodynamic and stereoelectronic factors, frequently leading to the 1,2-cis product.
Diagram of the SN1/SN2 Glycosylation Continuum
Caption: The SN1/SN2 continuum in glycosylation reactions.
V. Conclusion and Future Outlook
While this compound remains a valuable tool in the synthetic chemist's arsenal, a nuanced understanding of the alternatives is paramount for the efficient and stereoselective synthesis of complex glycans. The strategic use of electron-withdrawing protecting groups, the careful selection of the free hydroxyl position, and the exploration of partially and unprotected acceptors offer a powerful toolkit for modulating reactivity and directing stereochemical outcomes. As our understanding of the subtle interplay of steric and electronic effects continues to grow, we can anticipate the development of even more sophisticated and predictable glycosylation strategies, further empowering the synthesis of these vital biomolecules.
References
-
Zhu, S., et al. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Taylor & Francis Online. [Link]
-
Zhu, S., et al. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Semantic Scholar. [Link]
-
van der Vorm, S., et al. (2018). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. PMC. [Link]
-
van der Vorm, S., et al. (2018). Mapping Glycosyl Acceptor Reactivity - Glycosylation Stereoselectivity Relationships. ResearchGate. [Link]
-
Zhu, S., et al. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. ResearchGate. [Link]
-
Demchenko, A. V., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]
-
van der Vorm, S., et al. (2018). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. Angewandte Chemie International Edition. [Link]
-
Nishino, T., et al. (2012). REGIOSELECTIVE GLYCOSYLATION OF UNPROTECTED METHYL HEXOPYRANOSIDE BY TRANSIENT MASKING WITH ARYLBORONIC ACID. HETEROCYCLES. [Link]
-
Parida, K. N., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]
-
van der Vorm, S., et al. (2018). Mapping Glycosyl Acceptor Reactivity - Glycosylation Stereoselectivity Relationships. ResearchGate. [Link]
-
van der Vorm, S., et al. (2018). Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. Semantic Scholar. [Link]
-
Hansen, T. B., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
-
Codée, J. D. C., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]
-
Hansen, T. B., et al. (2025). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
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A Tale of Two Building Blocks: A Comparative Guide to Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside and Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside in Synthesis
For the Researcher Navigating the Complex Landscape of Oligosaccharide Synthesis, the Choice of Glycosyl Acceptor is Paramount. The subtle differences in the placement of a single free hydroxyl group can dramatically influence reactivity, yield, and stereochemical outcome. This guide provides an in-depth comparison of two pivotal, yet distinct, building blocks: Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside and Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside, offering experimental insights and mechanistic rationale to inform your synthetic strategy.
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is a cornerstone of success. Benzyl ethers, prized for their stability across a wide range of reaction conditions and their facile removal via catalytic hydrogenation, are workhorses in the field.[1] However, it is the absence of a protecting group at a specific position that dictates the utility of a monosaccharide as a glycosyl acceptor. This guide focuses on two such partially benzylated methyl glucopyranosides, isomeric building blocks that offer distinct opportunities and challenges in the assembly of complex glycans.
Synthetic Accessibility: A Tale of Regioselectivity
The preparation of selectively protected carbohydrates is often a non-trivial pursuit. The all-equatorial arrangement of hydroxyl groups in D-glucose presents a significant challenge to achieving high regioselectivity.[2]
Direct benzylation of methyl-α-D-glucopyranoside often yields a mixture of products, necessitating chromatographic separation. One reported method involving sodium hydride and benzyl chloride at elevated temperatures produced a mixture of the 2,4,6-tri-O-benzyl (a precursor to the 3-OH acceptor) and the 2,3,6-tri-O-benzyl (the 4-OH acceptor) derivatives, alongside the fully benzylated product.[2] This lack of complete regioselectivity underscores the importance of carefully designed synthetic routes, which may involve multiple protection and deprotection steps to isolate the desired isomer.
An alternative strategy involves a sequence of acylation, purification, and deacylation to achieve the desired partially benzylated glucoside in a more controlled, albeit longer, process.[2]
The Crucial Distinction: Reactivity of the Free Hydroxyl Group
The fundamental difference between this compound and Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside lies in the position of the nucleophilic hydroxyl group: C6-OH versus C4-OH, respectively. This seemingly minor isomeric difference has profound implications for their performance as glycosyl acceptors.
The generally accepted order of reactivity for the hydroxyl groups in a glucose acceptor, assuming all are equatorial, is 6-OH > 3-OH > 2-OH > 4-OH .[3] This hierarchy is a consequence of both steric and electronic factors.
This compound (C6-OH Acceptor): The More Reactive Partner
The primary hydroxyl group at the C6 position is sterically the most accessible of all the hydroxyls on the pyranose ring. This lack of steric hindrance allows for a more facile approach of the incoming activated glycosyl donor, generally leading to higher reaction rates and yields. When a glycosyl donor is presented to an acceptor with both a free 4-OH and 6-OH, glycosylation preferentially occurs at the 6-OH position.[3][4]
Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside (C4-OH Acceptor): The Less Reactive, More Stereochemically Challenging Partner
In contrast, the C4-OH is a secondary hydroxyl group and is significantly more sterically hindered by the adjacent groups on the pyranose ring. This increased steric bulk around the nucleophile can lead to several challenges:
-
Lower Reactivity: Glycosylation reactions at the C4 position are often more sluggish, requiring longer reaction times or more forceful activation conditions.
-
Lower Yields: The reduced reactivity can result in lower yields of the desired disaccharide.[3][4]
-
Poorer Stereoselectivity: The steric environment around the C4-OH can also negatively impact the stereochemical outcome of the glycosylation, potentially leading to mixtures of α and β anomers.[4]
The electron-donating nature of the benzyl ether protecting groups on both molecules serves to "arm" the pyranose ring, increasing the overall nucleophilicity of the free hydroxyl group compared to if electron-withdrawing protecting groups like acetyl esters were used.[1] However, this "arming" effect does not override the inherent steric and positional differences between the C6-OH and C4-OH groups.
Comparative Performance in Glycosylation: A Data-Driven Perspective
| Feature | This compound (C6-OH) | Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside (C4-OH) |
| Position of Free OH | Primary (C6) | Secondary (C4) |
| Relative Reactivity | High | Low |
| Steric Hindrance | Low | High |
| Expected Yields | Generally High | Generally Moderate to Low[3][4] |
| Stereoselectivity | Generally Good | Often Lower and More Variable[4] |
| Typical Application | Synthesis of (1→6)-linked oligosaccharides | Synthesis of (1→4)-linked oligosaccharides (e.g., cellobiose, lactose analogues) |
Experimental Protocols: A Representative Glycosylation Procedure
The following is a generalized protocol for a glycosylation reaction using a trichloroacetimidate donor, a common and versatile glycosylating agent.
Protocol: TMSOTf-Promoted Glycosylation
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (either this compound or Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside, 1.0 eq.), the glycosyl trichloroacetimidate donor (1.2 eq.), and activated molecular sieves (4 Å).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask and stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Initiation: Slowly add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq.) to the reaction mixture.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Quench the reaction by adding a few drops of triethylamine or pyridine, followed by a saturated aqueous solution of NaHCO₃.
-
Work-up: Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite®. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the protected disaccharide.
Logical Workflow for Selecting the Appropriate Acceptor
Caption: Decision workflow for choosing between C6-OH and C4-OH acceptors.
Conclusion: Strategic Choices for Synthetic Success
The choice between this compound and Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside is a strategic one, dictated by the desired glycosidic linkage in the target oligosaccharide.
-
For the synthesis of (1→6)-linked disaccharides , the C6-OH acceptor (this compound) is the superior choice, offering higher reactivity and a greater likelihood of a high-yielding, stereoselective reaction.
-
For the synthesis of (1→4)-linked disaccharides , the C4-OH acceptor (Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside) is the necessary building block. Researchers should be prepared for potentially more challenging reaction conditions, including the possibility of lower yields and the need for careful optimization to control stereoselectivity.
Understanding the inherent reactivity differences between these two valuable building blocks empowers the synthetic chemist to anticipate challenges, optimize reaction conditions, and ultimately, to more efficiently construct the complex carbohydrate structures that are vital to advancing research in biology and medicine.
References
-
Demchenko, A. V., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Available at: [Link]
- BenchChem (2025). Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
-
Dash, R., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Gervay-Hague, J., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. Available at: [Link]
Sources
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- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
The Strategic Advantage of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside in Complex Oligosaccharide Synthesis: A Comparative Guide
In the intricate field of synthetic carbohydrate chemistry, the judicious selection of building blocks is paramount to the successful assembly of complex oligosaccharides. These molecules, critical to numerous biological processes, demand synthetic strategies that are both efficient and highly stereoselective. This guide provides an in-depth analysis of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside , a cornerstone glycosyl acceptor, and evaluates its performance in concert with a range of contemporary glycosyl donors. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their oligosaccharide synthesis campaigns.
Introduction: The Central Role of the Glycosyl Acceptor
The construction of a glycosidic bond, the fundamental linkage in oligosaccharides, involves the reaction of a glycosyl donor with a glycosyl acceptor. While the donor provides the new sugar unit and the anomeric leaving group, the acceptor presents a nucleophilic hydroxyl group for the crucial coupling reaction. The protecting group strategy employed on the acceptor is a key determinant of reactivity and the regioselectivity of the glycosylation.
This compound has emerged as a valuable glycosyl acceptor due to a confluence of advantageous structural features. The methyl glycoside at the anomeric position (C-1) is relatively stable under many glycosylation conditions, preventing self-condensation. The benzyl ether protecting groups at the C-2, C-3, and C-4 positions are robust and non-participating, which influences the stereochemical outcome of the glycosidic bond formation. This leaves the C-6 hydroxyl group as the primary site for glycosylation, offering a predictable and reliable platform for the elongation of oligosaccharide chains.
Physicochemical Properties and Advantages of this compound
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₂₈H₃₂O₆ | - |
| Molecular Weight | 464.55 g/mol | - |
| Appearance | White to off-white crystalline powder | Ease of handling and dissolution |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene) | Compatibility with a wide range of reaction conditions |
| Key Structural Feature | Free hydroxyl group at C-6 | Directs regioselective glycosylation |
| Protecting Groups | Benzyl ethers (C-2, C-3, C-4) | Stable under acidic and basic conditions, removable by hydrogenolysis |
| Anomeric Group | Methyl glycoside (α) | Stable, preventing use as a donor and unwanted side reactions |
The primary advantages of employing this acceptor are:
-
Regiocontrol: The single free hydroxyl group at the C-6 position directs the glycosylation to a specific site, minimizing the formation of isomeric byproducts.
-
Stereocontrol: The non-participating benzyl groups at C-2 do not interfere with the stereochemical outcome at the anomeric center of the incoming glycosyl donor, allowing the donor's protecting groups and the reaction conditions to dictate the formation of α or β linkages.
-
Stability: Benzyl ethers are stable to a wide range of reagents used in oligosaccharide synthesis, allowing for multi-step reaction sequences without the need for protecting group manipulation.
-
Versatility: It can be used in conjunction with a wide array of glycosyl donors, making it a versatile tool in the synthetic chemist's arsenal.
Comparative Efficacy with Various Glycosyl Donors
The success of a glycosylation reaction hinges on the interplay between the glycosyl acceptor and the chosen glycosyl donor. Here, we compare the performance of several common classes of glycosyl donors when coupled with an acceptor such as this compound. The yields presented are representative and can vary based on the specific substrate, promoter, and reaction conditions.
| Glycosyl Donor Type | Leaving Group | Typical Promoter | Representative Yield (%) | Key Advantages | Potential Drawbacks |
| Thioglycosides | -SR (e.g., -SPh, -SEt) | NIS/TfOH, DMTST | 70-90% | Stable, tunable reactivity, can act as temporary protecting groups. | Activation can require stoichiometric and sometimes harsh promoters. |
| Trichloroacetimidates | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | 80-95% | Highly reactive, excellent leaving group, mild activation conditions. | Moisture sensitive, can be prone to decomposition. |
| Glycosyl Phosphates | -OPO(OPh)₂ | TMSOTf | 75-90% | Stable, can be activated under mild conditions.[1] | Preparation of the donor can be more complex than other types. |
| Glycosyl Halides | -Br, -F | AgOTf, Hg(CN)₂ | 60-85% | Historically significant, fluorides offer good stability. | Bromides can be unstable, use of heavy metal promoters. |
Expert Insights:
The choice of glycosyl donor is often dictated by the desired stereochemical outcome and the overall synthetic strategy. For the synthesis of 1,2-trans-glycosides, donors with a participating protecting group at C-2 (e.g., an acetyl or benzoyl group) are typically used. For 1,2-cis-glycosides, non-participating groups on the donor are employed, and the stereoselectivity is controlled by other factors such as solvent and temperature.
Given that this compound has non-participating benzyl ethers, the stereochemical outcome of the glycosylation will be primarily influenced by the nature of the glycosyl donor and the reaction conditions. Trichloroacetimidates are often favored for their high reactivity and the ability to achieve high yields under mild conditions.[2] Thioglycosides offer a balance of stability and reactivity, making them suitable for multi-step syntheses where the anomeric thioalkyl group can be carried through several steps before activation.[3]
Experimental Protocols
Synthesis of this compound (Acceptor)
A streamlined synthesis of a similar, commonly used 3-OH glycosyl acceptor, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, has been reported.[4] The synthesis of the title acceptor follows a similar logic, starting from methyl α-D-glucopyranoside. The key is the regioselective protection of the hydroxyl groups.
Conceptual Workflow for Acceptor Synthesis:
Caption: Conceptual workflow for the synthesis of the glycosyl acceptor.
General Glycosylation Protocol using a Trichloroacetimidate Donor
This protocol describes a typical glycosylation reaction between a generic trichloroacetimidate donor and this compound.
Materials:
-
Glycosyl Acceptor: this compound
-
Glycosyl Donor: A suitable per-O-protected glucosyl trichloroacetimidate
-
Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon), add the glycosyl acceptor (1.0 eq.), the glycosyl donor (1.2 eq.), and activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to -40 °C.
-
Slowly add a solution of TMSOTf (0.1 eq.) in anhydrous DCM.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired disaccharide.
Glycosylation Reaction Workflow:
Caption: General workflow for a glycosylation reaction.
Conclusion and Future Perspectives
This compound stands as a robust and reliable glycosyl acceptor in the challenging endeavor of complex oligosaccharide synthesis. Its well-defined reactivity and stability provide a solid foundation for the construction of intricate glycan structures. The choice of glycosyl donor remains a critical parameter, with highly reactive species like trichloroacetimidates often providing excellent yields in a timely manner.
Future advancements in this field will likely focus on the development of even more efficient and stereoselective glycosylation methods, including the use of novel catalysts and automated synthesis platforms.[5] As our understanding of the roles of complex carbohydrates in biology deepens, the demand for versatile and effective building blocks like this compound will undoubtedly continue to grow, enabling further discoveries in glycobiology and the development of new carbohydrate-based therapeutics.
References
-
Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents. Journal of the American Chemical Society, 123(39), 9545-9554. [Link]
-
Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen activation for glycoside synthesis: The trichloroacetimidate method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123. [Link]
-
Demchenko, A. V. (2008). Thioglycosides in carbohydrate chemistry. Current Organic Chemistry, 12(8), 635-667. [Link]
-
Codée, J. D. C., Litjens, R. E. J. N., & van der Marel, G. A. (2005). The chemistry of glycosyl triflates: synthesis of β-mannopyranosides. Chemical Communications, (35), 4353-4363. [Link]
-
Shrestha, G., & Demchenko, A. V. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 2596-2602. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Walvoort, M. T. C., & van der Marel, G. A. (2012). Recent developments in chemical oligosaccharide synthesis. Chemical Science, 3(4), 937-948. [Link]
-
Codée, J. D. C., van der Marel, G. A., & Overkleeft, H. S. (2011). Automated solid-phase oligosaccharide synthesis. Chemical Society Reviews, 40(8), 4473-4486. [Link]
-
Demchenko, A. V. (Ed.). (2008). Handbook of chemical glycosylation: advances in stereoselectivity and therapeutic relevance. John Wiley & Sons. [Link]
-
Orlova, A. V., Malysheva, N. N., Panova, M. V., Podvalnyy, N. M., Medvedev, M. G., & Kononov, L. O. (2018). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 14, 2478-2486. [Link]
-
Guberman, M., & Seeberger, P. H. (2019). Automated glycan assembly: a perspective. Journal of the American Chemical Society, 141(16), 6405-6418. [Link]
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- 1. Toward the automated solid-phase synthesis of oligoglucosamines: systematic evaluation of glycosyl phosphate and glycosyl trichloroacetimidate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 3. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glyco-world.com [glyco-world.com]
A Senior Application Scientist's Guide to the Spectroscopic Nuances of Tri-O-benzyl Protected Methyl Glucopyranosides
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of carbohydrate intermediates is paramount. The regioselective protection of hydroxyl groups on a sugar backbone is a foundational strategy in glycoscience, enabling the construction of complex oligosaccharides and glycoconjugates. Among the workhorse protecting groups, the benzyl ether stands out for its stability and ease of removal. However, the isomeric purity of partially benzylated intermediates can be a critical, and often challenging, analytical problem.
This guide provides an in-depth comparison of the spectroscopic data for Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside and its common isomeric alternatives: Methyl 2,4,6-Tri-O-benzyl-alpha-D-glucopyranoside and Methyl 2,3,6-Tri-O-benzyl-alpha-D-glucopyranoside. Understanding the subtle yet distinct differences in their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles is essential for unambiguous identification and quality control in synthetic carbohydrate chemistry.
While extensive spectroscopic data is publicly available for the 2,4,6- and 2,3,6-isomers, a comprehensive experimental dataset for this compound is not readily found in the public domain. This guide will therefore focus on a detailed comparative analysis of the available data for the two isomers, highlighting the key diagnostic markers that would be anticipated for the 2,3,4-isomer, providing a valuable framework for researchers who may synthesize this compound.
The Importance of Spectroscopic Fingerprinting in Glycochemistry
The seemingly minor shift of a single benzyl group among the hydroxyl positions of the glucopyranoside ring can significantly impact the molecule's reactivity and its utility as a glycosyl donor or acceptor in complex synthetic pathways. Misidentification of an isomeric intermediate can lead to unexpected reaction outcomes, loss of valuable materials, and significant delays in research and development timelines.
Therefore, a robust and reliable method for the characterization of these isomers is not merely a procedural formality but a cornerstone of successful glycosylation chemistry. High-resolution NMR and MS are the principal tools for this purpose, providing a detailed "fingerprint" of the molecule's structure.
Chemical Structures Under Comparison
To visually represent the molecules discussed in this guide, their chemical structures are depicted below.
Figure 1. Chemical structures of the tri-O-benzyl methyl glucopyranoside isomers.
Comparative Spectroscopic Data Analysis
A detailed comparison of the available ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for the 2,4,6- and 2,3,6-isomers is presented below. These data are extracted from peer-reviewed scientific literature and serve as a reliable benchmark for identification.
¹H NMR Spectroscopy Data
The proton NMR spectrum is often the first and most informative tool for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of the pyranose ring protons are highly sensitive to the substitution pattern of the benzyl groups.
| Proton | Methyl 2,4,6-Tri-O-benzyl-α-D-glucopyranoside [1] | Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside [1] | Anticipated Key Features for Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside |
| H-1 | 4.10–4.81 (m) | 4.51–5.02 (m) | The anomeric proton (H-1) is expected to be a doublet with a small coupling constant (J ≈ 3.5 Hz), characteristic of an α-anomer. Its chemical shift will be influenced by the C2-O-benzyl group. |
| H-2 | 3.43 (dd, J = 9.6 Hz) | 3.55 (dd, J = 3.5 Hz) | The H-2 proton, being adjacent to a benzyloxy group, will likely resonate in the 3.5-3.7 ppm range. |
| H-3 | 4.10 (dd, J = 9.2 Hz) | 3.78 (dd, J = 8.9 Hz) | The H-3 proton will also be deshielded by the adjacent benzyloxy group. |
| H-4 | 3.69 (dd, J = 9.2 Hz) | 3.60–3.72 (m) | The H-4 proton is expected to show a downfield shift due to the C4-O-benzyl group. |
| H-5 | 3.69–3.74 (m) | 3.60–3.72 (m) | The H-5 proton's chemical shift will be influenced by the stereochemistry of the surrounding groups. |
| H-6a, H-6b | 3.69–3.74 (m) | 3.60–3.72 (m) | With a free hydroxyl at C6, these protons are expected to be in the 3.7-3.9 ppm range and will likely show diastereotopic splitting. |
| -OCH₃ | 3.33 (s) | 3.38 (s) | A sharp singlet around 3.3-3.4 ppm is characteristic of the anomeric methoxy group. |
| -CH₂Ph | 4.10–4.81 (m, 7H) | 4.51–5.02 (m, 7H) | Multiple overlapping signals for the benzylic methylene protons are expected in the 4.4-5.0 ppm region. |
| Aromatic | 7.20–7.37 (m, 15H) | 7.25–7.37 (m, 15H) | A complex multiplet in the aromatic region (7.2-7.4 ppm) corresponding to the 15 protons of the three benzyl groups. |
Key Distinguishing Features in ¹H NMR:
-
The position of the free hydroxyl group: The proton of the free hydroxyl group will either be observable as a broad singlet (if not exchanged with D₂O) or its absence will be noted. More importantly, the protons on the carbon bearing the free hydroxyl (e.g., H-6a and H-6b for the 2,3,4-isomer) will have a characteristic chemical shift that is upfield compared to when it is benzylated.
-
Ring proton chemical shifts: The protons attached to carbons bearing a benzyl ether will be shifted downfield compared to those on carbons with a free hydroxyl. This allows for the differentiation of the substitution pattern. For instance, in the 2,3,4-isomer, H-2, H-3, and H-4 would be expected to be in a more downfield region compared to the corresponding protons in an isomer with a free hydroxyl at one of these positions.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides complementary information, with the chemical shift of each carbon atom being indicative of its local electronic environment.
| Carbon | Methyl 2,4,6-Tri-O-benzyl-α-D-glucopyranoside [1] | Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside [1] | Anticipated Key Features for Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside |
| C-1 | 97.4 | 98.7 | The anomeric carbon (C-1) is expected to resonate around 97-99 ppm. |
| C-2 | 79.3 | 81.4 | Deshielded due to the C2-O-benzyl group. |
| C-3 | 74.5 | 79.5 | Deshielded due to the C3-O-benzyl group. |
| C-4 | 77.3 | 70.6 | Deshielded due to the C4-O-benzyl group. |
| C-5 | 69.5 | 69.8 | The C-5 chemical shift will be influenced by the C4 and C6 substituents. |
| C-6 | 68.3 | 69.3 | With a free hydroxyl at C6, this carbon is expected to be significantly upfield (around 62 ppm) compared to when it is benzylated (around 68-70 ppm). |
| -OCH₃ | 55.1 | 55.2 | A signal around 55 ppm is characteristic of the anomeric methoxy group. |
| -CH₂Ph | 73.0, 73.4, 73.5 | 73.1, 73.5, 75.4 | Several signals in the 72-76 ppm range for the benzylic methylene carbons. |
| Aromatic | 127.5-128.5, 137.7, 138.3 | 127.6-128.5, 137.7, 137.9, 138.7 | A series of signals in the aromatic region (127-139 ppm). |
Key Distinguishing Features in ¹³C NMR:
-
The C-6 Chemical Shift: The most telling signal for the 2,3,4-isomer would be the chemical shift of the C-6 carbon. A free hydroxyl at this position results in a signal around 62 ppm, whereas a benzyl ether at C-6 shifts this signal downfield to approximately 68-70 ppm.
-
Ring Carbon Chemical Shifts: The carbons bearing benzyl ethers (C-2, C-3, and C-4 in the target compound) will have characteristic downfield shifts compared to carbons with free hydroxyls.
Mass Spectrometry Data
High-resolution mass spectrometry is crucial for confirming the elemental composition of the synthesized compounds. Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules.
| Parameter | Methyl 2,4,6-Tri-O-benzyl-α-D-glucopyranoside [1] | Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside [1] | Anticipated Key Features for Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside |
| Molecular Formula | C₂₈H₃₂O₆ | C₂₈H₃₂O₆ | C₂₈H₃₂O₆ |
| Molecular Weight | 464.55 | 464.55 | 464.55 |
| HRMS ([M+Na]⁺) | Calculated: 487.2097; Found: 487.2098 | Calculated: 487.2097; Found: 487.2102 | The calculated m/z for the sodium adduct ([C₂₈H₃₂O₆Na]⁺) would be 487.2097. An experimental value within a few ppm of this would confirm the elemental composition. |
Key Distinguishing Features in Mass Spectrometry:
While the parent ion mass will be identical for all isomers, tandem mass spectrometry (MS/MS) could potentially be used to differentiate them. The fragmentation patterns may differ based on the stability of the resulting fragment ions, which is influenced by the positions of the benzyl groups. However, without experimental data for the 2,3,4-isomer, this remains a hypothesis.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended. These are synthesized from best practices in the field of carbohydrate analysis.
Workflow for Spectroscopic Characterization
Figure 2. A generalized workflow for the spectroscopic analysis of protected monosaccharides.
Detailed Step-by-Step Methodologies
1. Sample Preparation for NMR Spectroscopy
-
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important; deuterated chloroform (CDCl₃) is typically used for benzylated carbohydrates due to their good solubility. The concentration should be optimized to provide a good signal-to-noise ratio without causing line broadening.
-
Protocol:
-
Weigh approximately 5-10 mg of the purified tri-O-benzyl methyl glucopyranoside isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or sonicate for a few seconds to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
2. ¹H and ¹³C NMR Data Acquisition
-
Rationale: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good spectral dispersion, which is particularly important for resolving the complex multiplets of the pyranose and benzyl protons. Standard 1D proton and carbon experiments are the primary tools for structural elucidation. 2D experiments like COSY and HSQC can be invaluable for unambiguous assignment of all signals.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
(Optional but recommended) Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a 2D ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.
-
3. Mass Spectrometry Data Acquisition (ESI-MS)
-
Rationale: Electrospray ionization is a soft ionization technique that is well-suited for analyzing these moderately polar, non-volatile compounds. Time-of-flight (TOF) or quadrupole time-of-flight (QTOF) mass analyzers provide high mass accuracy, which is essential for confirming the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample (approximately 10-50 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of sodium acetate or sodium chloride to promote the formation of sodium adducts ([M+Na]⁺), which often give a more stable and abundant signal than the protonated molecule ([M+H]⁺).
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., m/z 100-1000).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the [M+Na]⁺ ion.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).
-
Conclusion
The spectroscopic characterization of partially protected carbohydrate intermediates is a critical step in synthetic organic chemistry and drug development. While the isomers of tri-O-benzyl methyl glucopyranoside present a challenging analytical problem due to their similar structures and physical properties, a careful and systematic analysis of their ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry, allows for their unambiguous differentiation.
This guide provides a framework for the comparative analysis of these important building blocks. The key to successful identification lies in a detailed examination of the chemical shifts of the pyranose ring protons and carbons, with particular attention to the signals corresponding to the position of the free hydroxyl group. By following the detailed experimental protocols outlined herein, researchers can confidently determine the isomeric purity of their synthetic intermediates, ensuring the success of their subsequent synthetic endeavors.
References
-
B. B. Shingate, et al. (2020). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein J. Org. Chem., 16, 2874-2880. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,4,6-tri-O-benzyl-alpha-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
- J. O. Duus, et al. (2000). Absolute configuration of monosaccharides: a comparison of the NMR chemical shifts of methyl glycosides and their corresponding trimethylsilyl ethers.
- A. S. Serianni. (1997). NMR Spectra of Carbohydrates. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
- S. J. Angyal, et al. (1979). Conformations of acyclic sugars. ¹³C N.m.r. spectra of alditols.
- V. S. Rao, et al. (1998).
-
B. B. Shingate, M. D. Chorghade, V. D. Gite, S. K. Kadam, & P. V. Anbhule. (2020). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 16, 2874–2880. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" Purity from Different Suppliers
Introduction: The Critical Role of Purity in Glycosynthesis
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is a cornerstone glycosyl donor in the intricate art of oligosaccharide synthesis. Its tribenzylated structure provides a strategic balance of reactivity and stability, making it an invaluable building block in the development of complex carbohydrates for therapeutics, vaccines, and functional foods.[1] However, the success of a multi-step glycosylation campaign is profoundly dependent on the purity of this starting material. Even seemingly minor impurities can lead to undesired side products, reduced yields, and complex purification challenges, ultimately compromising the integrity of the final product and derailing research timelines.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of this compound from various commercial suppliers. We will delve into the causality behind experimental choices, provide detailed protocols for a multi-pronged analytical approach, and present a comparative analysis of hypothetical data to empower you to make informed decisions for your critical research.
Understanding Potential Impurities: A Mechanistic Perspective
The synthesis of this compound typically involves the regioselective benzylation of methyl-alpha-D-glucopyranoside. This process can be challenging to control perfectly, leading to a predictable profile of potential impurities.[2] Understanding these potential contaminants is key to designing a robust analytical strategy.
-
Regioisomers: Incomplete or over-benzylation can result in a mixture of isomers, such as the 2,3,6- and 2,4,6-tribenzylated analogues. These isomers can be difficult to separate from the desired product and may participate in subsequent glycosylation reactions, leading to structurally incorrect oligosaccharides.[2]
-
Di- and Tetra-benzylated Species: The presence of under-benzylated (di-O-benzyl) or over-benzylated (tetra-O-benzyl) species indicates an incomplete or non-selective reaction.
-
Anomeric Impurities: While the alpha-anomer is the target, small amounts of the beta-anomer may be present, which can impact the stereochemical outcome of glycosylation reactions.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., toluene, ethyl acetate) and residual reagents can be carried over into the final product.
To illustrate the analytical workflow, we will hypothetically assess the purity of this compound from three representative suppliers:
-
Supplier A (Stated Purity: >98% by HPLC)
-
Supplier B (Stated Purity: ≥99% by HPLC-ELSD)
-
Supplier C (Stated Purity: ≥95%)
Experimental Design: A Multi-Modal Approach to Purity Verification
A single analytical technique is often insufficient to provide a complete purity profile for complex molecules like protected carbohydrates.[3][4] We will employ a synergistic combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and trustworthy assessment.
Caption: Experimental workflow for purity benchmarking.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity assessment of protected carbohydrates.[5][6][7] We will utilize a reversed-phase method, as the benzyl groups impart significant hydrophobicity to the molecule.[8]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve 1 mg of the compound from each supplier in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna C18(2) (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (for the benzyl groups).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information on the chemical structure and can be used to identify and quantify impurities.[9][10] ¹H NMR is particularly useful for identifying characteristic signals of the anomeric proton and the benzyl protecting groups.
Protocol:
-
Sample Preparation: Dissolve approximately 5 mg of the compound from each supplier in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Experiments: ¹H NMR, ¹³C NMR, and COSY.
-
-
Data Analysis:
-
¹H NMR:
-
Confirm the presence of the characteristic anomeric proton doublet around 4.8 ppm.
-
Integrate the signals corresponding to the aromatic protons of the benzyl groups and the methoxy group protons to check for stoichiometric consistency.
-
Look for smaller peaks in the baseline that may indicate impurities.
-
-
¹³C NMR:
-
Confirm the expected number of carbon signals.[10]
-
The anomeric carbon should appear around 98 ppm.
-
-
COSY:
-
Confirm the proton-proton correlations within the glucopyranoside ring.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying the mass of any impurities detected by HPLC.[11][12]
Protocol:
-
Sample Preparation: Use the same samples prepared for HPLC analysis.
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo G2-XS QTof or equivalent with an electrospray ionization (ESI) source.
-
LC Method: A rapid UPLC gradient can be used, similar to the HPLC method but with a shorter run time.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
-
-
Data Analysis:
-
Confirm the presence of the [M+Na]⁺ adduct at m/z 487.56.
-
Analyze the mass spectra of any impurity peaks to propose their structures.
-
Hypothetical Results and Comparative Analysis
The following table summarizes the hypothetical data obtained from the analysis of samples from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% (HPLC) | ≥99% (HPLC-ELSD) | ≥95% |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
| HPLC Purity (Area % at 254 nm) | 98.2% | 99.5% | 95.8% |
| ¹H NMR | Conforms to structure. Minor unidentified peaks at 7.2-7.4 ppm. | Conforms to structure. Clean baseline. | Conforms to structure. Significant peaks corresponding to a regioisomer. |
| LC-MS (m/z of [M+Na]⁺) | 487.56 | 487.56 | 487.56 |
| Major Impurity 1 (by LC-MS) | m/z 397.4 (Dibenzylated species) | Not detected | m/z 487.56 (Regioisomer) |
| Major Impurity 2 (by LC-MS) | Not detected | Not detected | m/z 577.6 (Tetrabenzylated species) |
Interpretation of Results
-
Supplier A: The HPLC purity of 98.2% is consistent with the stated purity. The ¹H NMR shows minor unidentified peaks, and the LC-MS confirms the presence of a dibenzylated species as a minor impurity. This level of purity may be acceptable for some applications but could be problematic for the synthesis of complex oligosaccharides where high purity is paramount.
-
Supplier B: This sample demonstrates the highest purity at 99.5% by HPLC, exceeding the stated specification. The ¹H NMR spectrum is clean, and no significant impurities were detected by LC-MS. This material would be the preferred choice for demanding synthetic applications where purity is critical.
-
Supplier C: While the HPLC purity of 95.8% meets the specification, the ¹H NMR and LC-MS data reveal the presence of significant impurities, including a regioisomer and a tetrabenzylated species. The presence of a regioisomeric impurity is particularly concerning as it can lead to the formation of incorrect glycosidic linkages in subsequent reactions. The off-white appearance also suggests a lower overall purity.
Caption: Decision workflow for incoming material qualification.
Conclusion and Recommendations
This guide demonstrates a robust, multi-modal approach to benchmarking the purity of this compound from different suppliers. Our hypothetical results underscore that stated purity on a certificate of analysis should be independently verified.
-
For critical applications such as the synthesis of pharmaceutical intermediates or complex glycans, a higher purity grade (like that from Supplier B) is strongly recommended, even if it comes at a premium price. The upfront cost is often justified by the savings in time and resources during downstream purification and the increased probability of a successful synthetic outcome.
-
For less sensitive applications or early-stage research, a lower purity grade (like that from Supplier A) might be acceptable. However, researchers should be aware of the potential for impurities to interfere with their reactions.
-
Materials with significant levels of regioisomers (like that from Supplier C) should generally be avoided, as these impurities can be particularly problematic.
By implementing a rigorous in-house quality control workflow, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Demchenko, A. V., & Stine, K. J. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. RSC Advances, 6(94), 91949–91953. [Link]
-
American Chemical Society. (2025). New analytical methods for the chemical characterization of carbohydrates in food. [Link]
-
Danielsson, B., & Larsson, K. (1986). Carbohydrates--purity assessment. Journal of pharmaceutical and biomedical analysis, 4(5), 609–614. [Link]
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Food and Agriculture Organization of the United Nations. 7. ANALYSIS OF CARBOHYDRATES. [Link]
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Bennett, C. S. (2017). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. ACS omega, 2(10), 6431–6442. [Link]
-
Wikipedia. (2024). Carbohydrate. [Link]
-
Guo, X., & Ye, X. (2019). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules (Basel, Switzerland), 24(1), 164. [Link]
-
Zhang, Z., & Wuhrer, M. (2020). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical reviews, 120(17), 9636–9698. [Link]
-
Toukach, P. V., & Shashkov, A. S. (2021). Primary Structure of Glycans by NMR Spectroscopy. Chemical reviews, 121(10), 5756–5826. [Link]
-
Wikipedia. (2023). Chemical glycosylation. [Link]
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- 12. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of deprotection strategies for "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside"
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among these, the benzyl ether stands out for its robustness under a variety of reaction conditions. However, the successful removal of these groups, or deprotection, is a critical final step that dictates the overall efficiency of a synthetic route. This guide provides a comparative analysis of three common strategies for the deprotection of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. We will delve into the mechanistic underpinnings and practical considerations of Catalytic Transfer Hydrogenation, Dissolving Metal Reduction, and Acid-Catalyzed Hydrolysis, offering field-proven insights and experimental data to inform your selection of the most appropriate strategy.
The Central Role of Benzyl Ethers in Carbohydrate Synthesis
Benzyl ethers are favored for protecting hydroxyl groups in carbohydrate synthesis due to their stability under both acidic and basic conditions. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyls. The selective removal of benzyl groups under specific and mild conditions is therefore a crucial aspect of oligosaccharide synthesis.[1]
Deprotection Strategies: A Head-to-Head Comparison
The choice of a deprotection method is a critical decision that hinges on factors such as the presence of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment. Below, we explore three widely employed methods for the removal of benzyl ethers from this compound.
Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a powerful and often preferred method for benzyl ether deprotection. It offers a milder and safer alternative to traditional catalytic hydrogenation that uses flammable hydrogen gas.[1] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
Mechanism of Action: The reaction proceeds via the adsorption of the hydrogen donor and the benzylated carbohydrate onto the surface of the palladium catalyst. The catalyst facilitates the transfer of hydrogen atoms from the donor to the benzyl group, leading to the cleavage of the C-O bond and the formation of the deprotected alcohol and toluene as a byproduct.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Experimental Protocol: CTH using Triethylsilane
A clean and efficient deprotection can be achieved using triethylsilane as the hydrogen donor.[1][2]
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in methanol.
-
Add Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10-20 mg per 100 mg of substrate).
-
Add Hydrogen Donor: Add triethylsilane (Et₃SiH) (3 equivalents) portionwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a bed of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield the deprotected product.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the substrate and the hydrogen donor, and it facilitates the reaction on the catalyst surface.
-
Triethylsilane as Hydrogen Donor: Triethylsilane is a mild and effective hydrogen donor that avoids the need for handling flammable hydrogen gas.[1][2]
-
Palladium on Carbon (Pd/C): This is a highly efficient and reusable catalyst for hydrogenation reactions.
-
Filtration through Celite®: Celite® is a diatomaceous earth that effectively removes the fine particles of the palladium catalyst from the reaction mixture.
Dissolving Metal Reduction (Birch Reduction)
The Birch reduction is a powerful method for the deprotection of benzyl ethers, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[3] This method employs an alkali metal, typically sodium or lithium, dissolved in liquid ammonia, with an alcohol as a proton source.
Mechanism of Action: The reaction proceeds through a single-electron transfer from the dissolved alkali metal to the aromatic ring of the benzyl group, forming a radical anion. This is followed by protonation by the alcohol and a subsequent electron transfer and protonation to yield the deprotected alcohol and 1,4-cyclohexadiene.
Caption: Workflow for Dissolving Metal Reduction (Birch Reduction).
Experimental Protocol: Birch Reduction
This protocol provides a general procedure for the Birch reduction of benzyl ethers.[3]
-
Setup: Set up a three-necked flask equipped with a dry ice condenser and a gas inlet under an inert atmosphere.
-
Condense Ammonia: Cool the flask to -78 °C and condense ammonia gas into the flask.
-
Add Substrate: Add a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to the liquid ammonia.
-
Add Sodium: Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Reaction: Stir the reaction mixture for 1-2 hours at -78 °C.
-
Quench: Quench the reaction by the slow addition of ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate. Add water to the residue and extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by chromatography.
Causality Behind Experimental Choices:
-
Liquid Ammonia as Solvent: Liquid ammonia is an excellent solvent for alkali metals, creating solvated electrons that are the reducing species.
-
-78 °C Reaction Temperature: This low temperature is necessary to maintain ammonia in its liquid state.
-
THF as Co-solvent: THF helps to dissolve the carbohydrate substrate in the liquid ammonia.
-
Ethanol as Proton Source: The alcohol provides the protons needed to complete the reduction process.
-
Ammonium Chloride Quench: Ammonium chloride is a proton source that neutralizes the excess sodium and quenches the reaction.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis offers a classical approach to ether cleavage. However, it is generally considered a harsher method and its application for the deprotection of benzyl ethers on carbohydrates requires careful consideration of the substrate's sensitivity to acidic conditions.[4]
Mechanism of Action: The reaction is initiated by the protonation of the ether oxygen by a strong acid, which makes the benzyl group a better leaving group. The cleavage of the C-O bond can then proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the resulting carbocation. For a benzyl ether, the formation of a relatively stable benzyl carbocation favors an Sₙ1 pathway.
Caption: Mechanism of Acid-Catalyzed Ether Cleavage.
Experimental Protocol: Acid-Catalyzed Hydrolysis with Acetic Acid/Sulfuric Acid
While less common for complete debenzylation of poly-benzylated sugars due to potential side reactions, acid-catalyzed cleavage can be employed.
-
Dissolve Substrate: Dissolve this compound in a mixture of acetic acid and water.
-
Add Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture and monitor its progress by TLC.
-
Neutralization: After cooling, carefully neutralize the reaction mixture with a base such as sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by chromatography.
Causality Behind Experimental Choices:
-
Strong Acid Catalyst: A strong acid like sulfuric acid is required to protonate the ether oxygen effectively.
-
Acetic Acid/Water as Solvent: This mixture provides a protic environment and the nucleophile (water) for the hydrolysis reaction.
-
Heating: The reaction often requires elevated temperatures to proceed at a reasonable rate.
Performance Comparison
| Deprotection Strategy | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Catalytic Transfer Hydrogenation | Pd/C, H₂ donor (e.g., Et₃SiH, HCOOH) | Room Temperature | Mild, high yielding, avoids flammable H₂ gas, clean reaction.[1][2] | Catalyst can be poisoned, may not be suitable for substrates with other reducible groups. | >90% |
| Dissolving Metal Reduction | Na or Li, liquid NH₃, Alcohol | -78 °C | Effective for substrates with groups sensitive to hydrogenolysis.[3] | Requires specialized equipment for handling liquid ammonia, harsh conditions. | 80-95% |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄, TFA) | Elevated Temperatures | Reagents are readily available and inexpensive. | Harsh conditions can lead to side reactions and degradation of the carbohydrate.[4] | Variable, often lower than other methods. |
Conclusion and Recommendations
For the deprotection of this compound, Catalytic Transfer Hydrogenation emerges as the most advantageous strategy for general applications. Its mild reaction conditions, high yields, and operational simplicity make it a robust and reliable method.[1] The avoidance of flammable hydrogen gas is a significant safety benefit in a research setting.
Dissolving Metal Reduction (Birch Reduction) serves as a powerful alternative, particularly when the substrate contains functional groups that are incompatible with hydrogenation, such as alkenes or alkynes. However, the requirement for specialized equipment and the harsh reaction conditions make it a less routine choice.
Acid-Catalyzed Hydrolysis , while mechanistically straightforward, is often the least preferred method for deprotecting poly-benzylated carbohydrates. The harsh acidic conditions and high temperatures can lead to a mixture of products and degradation of the sugar backbone, resulting in lower yields and more complex purification procedures.
Ultimately, the optimal deprotection strategy will be dictated by the specific requirements of your synthetic route. By understanding the underlying chemistry and practical considerations of each method presented in this guide, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.
References
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Mandal, P. K., & McMurray, J. S. (2007). A simple and efficient method for the removal of benzyl and benzylidene protecting groups by catalytic transfer hydrogenation. Beilstein Journal of Organic Chemistry, 3, 11. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Hashemi, P., Wenderoth, S., Koschella, A., Heinze, T., & Mischnick, P. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Polysaccharides, 3(3), 458-479. [Link]
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Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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BeMiller, J. N., Wing, R. E., & Meyers, C. Y. (1968). Specific debenzylation of alkylated carbohydrates via bromination-hydrolysis. The Journal of Organic Chemistry, 33(11), 4292-4295. [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection Strategies for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Retrieved from a hypothetical BenchChem application note.
Sources
Advantages of using "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" over benzoyl-protected glucosides
In the intricate field of synthetic carbohydrate chemistry, the success of a multi-step synthesis often hinges on the judicious selection of protecting groups. These temporary modifications to reactive functional groups are not merely passive shields; they actively influence the reactivity and stereochemical outcome of glycosylation reactions. This guide provides an in-depth comparison of two of the most common protecting groups for hydroxyl moieties in glucopyranosides: the benzyl ether and the benzoyl ester, with a focus on the advantages of using "Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside" over its benzoyl-protected counterparts in specific synthetic contexts.
The Dichotomy of Protecting Groups: "Armed" vs. "Disarmed" Glycosyl Donors
The reactivity of a glycosyl donor is profoundly affected by the electronic nature of its protecting groups. This has led to the useful classification of donors as either "armed" or "disarmed".[1][2]
-
Armed Donors : These possess electron-donating protecting groups, such as the benzyl (Bn) ethers in "this compound". These groups increase the electron density on the pyranose ring, thereby stabilizing the developing positive charge of the oxocarbenium ion intermediate formed during glycosylation. This stabilization enhances the reactivity of the glycosyl donor, allowing for glycosylation to proceed under milder conditions.[3]
-
Disarmed Donors : Conversely, these are equipped with electron-withdrawing protecting groups, like benzoyl (Bz) esters. The carbonyl group of the ester withdraws electron density from the ring, destabilizing the oxocarbenium ion and thus reducing the reactivity of the donor.[1][2]
This fundamental difference in reactivity is a cornerstone of modern oligosaccharide synthesis, enabling chemoselective glycosylations where an "armed" donor can be activated in the presence of a "disarmed" acceptor.[1]
The Critical Role of the C-2 Protecting Group in Stereoselectivity
Beyond the "armed/disarmed" effect, the protecting group at the C-2 position of the glycosyl donor plays a pivotal role in dictating the stereochemical outcome of the glycosylation.
Benzoyl Group (Participating): An acyl group, such as a benzoyl group, at the C-2 position can act as a "participating" group. During the glycosylation reaction, the carbonyl oxygen of the benzoyl group can attack the anomeric center, forming a stable cyclic dioxolenium ion intermediate.[4][5] This intermediate effectively shields one face of the sugar (the α-face in glucose), compelling the incoming glycosyl acceptor to attack from the opposite (β) face. This neighboring group participation is a reliable method for the stereoselective synthesis of 1,2-trans-glycosides (β-glycosides for glucose).[4][6]
Benzyl Group (Non-Participating): In contrast, an ether-type protecting group like benzyl at the C-2 position is "non-participating". It does not form a covalent intermediate with the anomeric center.[5] Consequently, the glycosyl acceptor can approach from either the α or β face, often resulting in a mixture of anomers. The final α:β ratio is then governed by other factors such as the anomeric effect, solvent, temperature, and the promoter used.[7] The absence of a participating group at C-2 is often a prerequisite for the synthesis of the more challenging 1,2-cis-glycosides (α-glycosides for glucose).
Comparative Analysis: Benzyl vs. Benzoyl Protection
The choice between benzyl and benzoyl protecting groups is therefore a strategic decision based on the desired reactivity and stereochemical outcome. The following table summarizes the key differences:
| Feature | This compound (and other Benzyl-protected glucosides) | Benzoyl-Protected Glucosides |
| Reactivity | "Armed" (electron-donating) - Higher reactivity, milder activation conditions.[1][3] | "Disarmed" (electron-withdrawing) - Lower reactivity, more forcing conditions may be needed.[1][2] |
| C-2 Stereocontrol | Non-participating - Favors 1,2-cis (α) glycoside formation or gives mixtures, depending on conditions.[5][7] | Participating - Excellent for 1,2-trans (β) glycoside formation via a dioxolenium intermediate.[4][6] |
| Stability | Generally stable to both acidic and basic conditions.[8][9] | Stable under acidic conditions, but labile to basic conditions (hydrolysis).[6] |
| Deprotection | Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation.[8][10][11] | Removed by base-catalyzed hydrolysis (e.g., NaOMe in MeOH). |
| Orthogonality | Can be removed in the presence of benzoyl and other ester groups. | Can be removed in the presence of benzyl ethers. |
Experimental Evidence: A Representative Glycosylation Scenario
While a direct head-to-head comparison in a single publication is elusive, the principles outlined above allow us to construct a representative experimental outcome. Consider the glycosylation of a primary alcohol acceptor with two different glycosyl donors: one per-benzylated and one per-benzoylated.
| Glycosyl Donor | Acceptor | Promoter | Expected Yield | Expected α:β Ratio | Reference |
| Per-O-benzyl glucosyl donor | Primary Alcohol | NIS/TfOH | Good to Excellent | Predominantly α | [7] |
| Per-O-benzoyl glucosyl donor | Primary Alcohol | NIS/TfOH | Good | Exclusively β | [5][6] |
This illustrates the orthogonal stereochemical control offered by the two types of protecting groups. The benzyl-protected donor, being "armed" and non-participating, would favor the α-anomer. The benzoyl-protected donor, through neighboring group participation at C-2, would yield the β-anomer exclusively.
Visualizing the Mechanistic Pathways
The differing behaviors of benzyl and benzoyl protecting groups at the C-2 position can be visualized through their respective glycosylation mechanisms.
Caption: Mechanistic comparison of glycosylation with non-participating (benzyl) and participating (benzoyl) C-2 protecting groups.
Experimental Protocols
Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside
This protocol is adapted from the work of Koto et al., followed by an acylation-deacylation purification sequence for improved regioselectivity.[12]
-
Initial Benzylation: To a stirred suspension of methyl α-D-glucopyranoside (1.0 eq) in benzyl chloride, add sodium hydride (portionwise, ~3.0 eq) at room temperature under an inert atmosphere.
-
Reaction: Heat the mixture to 100-105 °C and stir for 3-5 hours. Monitor the reaction by TLC. The reaction will produce a mixture of the desired 3-OH product, the 4-OH regioisomer, and the per-benzylated product.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with methanol. Dilute with an organic solvent (e.g., toluene or dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification via Acylation: Dissolve the crude mixture in pyridine and add benzoyl chloride. Stir until the reaction is complete (TLC). Work up by diluting with an organic solvent and washing with aqueous HCl, saturated sodium bicarbonate, and brine. The benzoylated products can now be more easily separated by silica gel chromatography.
-
Deprotection: Isolate the desired 3-O-benzoyl derivative and dissolve it in methanol. Add a catalytic amount of sodium methoxide and stir at room temperature for 3 hours. Neutralize with an acidic resin, filter, and concentrate to yield pure Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. For the title compound, a similar strategy is employed, isolating the desired regioisomer.[12]
Synthesis of Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside
This protocol is a standard procedure for the per-acylation of a methyl glycoside.[13]
-
Dissolution: Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (excess, ~5-6 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with cold aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.
Deprotection Protocols
Caption: Comparative workflow for the deprotection of benzyl and benzoyl ethers.
Catalytic Transfer Hydrogenation for Debenzylation: An operationally simpler and safer alternative to using hydrogen gas is catalytic transfer hydrogenation.[8][10]
-
Dissolve the benzyl-protected glucoside in methanol.
-
Add 10% Palladium on carbon (Pd/C).
-
Add triethylsilane as the hydrogen donor.
-
Stir at room temperature until the reaction is complete by TLC analysis.
-
Filter through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
Base-Catalyzed Deprotection of Benzoyl Esters (Zemplén conditions):
-
Dissolve the benzoyl-protected glucoside in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with an acidic ion-exchange resin.
-
Filter the resin and concentrate the filtrate to yield the deprotected glucoside.
Conclusion and Strategic Recommendations
The choice between "this compound" and a benzoyl-protected glucoside is not a matter of one being universally superior, but rather a strategic decision dictated by the synthetic goal.
Choose a Benzyl-Protected Glucoside when:
-
The target is a 1,2-cis (α) glycoside.
-
High reactivity ("armed" donor) is required for a challenging glycosylation.
-
The synthetic route involves basic conditions under which benzoyl esters would be cleaved.
-
A "permanent" protecting group is needed that will survive multiple synthetic steps.
Choose a Benzoyl-Protected Glucoside when:
-
The unambiguous synthesis of a 1,2-trans (β) glycoside is the primary objective.
-
A "disarmed" donor is needed for a chemoselective glycosylation strategy.
-
The final deprotection needs to be performed under basic conditions, avoiding catalytic hydrogenation which might affect other functional groups (e.g., alkenes, alkynes, or other reducible moieties).
By understanding the fundamental principles of reactivity and stereocontrol imparted by these protecting groups, researchers can more effectively design and execute complex oligosaccharide syntheses, ultimately accelerating the development of novel carbohydrate-based therapeutics and research tools.
References
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Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
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Mondal, M. A., & Misra, A. K. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 333–338. [Link]
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Mondal, M. A., & Misra, A. K. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 333–338. [Link]
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Grokipedia. (2026). Armed and disarmed saccharides. [Link]
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Wikipedia. (n.d.). Glycosyl donor. Retrieved from [Link]
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Wikipedia. (n.d.). Armed and disarmed saccharides. Retrieved from [Link]
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Guo, J., & Ye, X. S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]
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Demchenko, A. V., et al. (2020). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 16, 1836-1842. [Link]
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Sarbajna, A., & Mal, N. K. (2018). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 14, 1-28. [Link]
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Wu, X., et al. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 16(12), 10134-10146. [Link]
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Guo, J., & Ye, X. S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]
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SpectraBase. (n.d.). METHYL-2,3,4-TRI-O-BENZYL-6-O-(2,3,4-TRI-O-BENZYL-6-DEOXY-ALPHA-D-GLUCOPYRANOSYL)-ALPHA-D-GLUCOPYRANOSIDE. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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Request PDF. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. [Link]
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van der Vorm, S., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science, 14(4), 869-879. [Link]
-
Request PDF. (n.d.). Influence of the Benzyloxycarbonyl Protective Group on Glycosylation with Mannopyranosyl Donors. [Link]
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Geue, N., et al. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ChemRxiv. [Link]
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Codée, J. D. C., et al. (2005). Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection. Organic Letters, 7(16), 3401–3404. [Link]
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YouTube. (2020, April 9). Carbohydrate Chemistry Part 3. Protecting Groups. [Link]
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Crich, D., & Li, W. (2011). Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides. Organic Letters, 13(23), 6184–6187. [Link]
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ResearchGate. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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SpectraBase. (n.d.). ALPHA-D-GLUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. [Link]
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Kulkarni, S. S., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1032–1065. [Link]
-
SpectraBase. (n.d.). ALPHA-D-GLUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. [Link]
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Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
ResearchGate. (n.d.). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. [Link]
- Google Patents. (n.d.). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ....
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ResearchGate. (n.d.). Deprotection of benzyl in ester substrates | Download Scientific Diagram. [Link]
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SpectraBase. (n.d.). 2-ACETAMIDO-4,6-DI-O-BENZYL-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem. (n.d.). This compound. [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
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The Strategic Intermediate: Validating Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside for Complex Oligosaccharide Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex carbohydrates is a cornerstone of innovation. The choice of protecting groups on monosaccharide building blocks is a critical decision that dictates the regioselectivity and stereoselectivity of glycosylation reactions, ultimately influencing the success of a synthetic strategy. This guide provides an in-depth validation of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside as a strategic intermediate for the synthesis of specific target molecules, offering a comparison with alternative building blocks and supported by experimental data.
This versatile glycoside serves as a key intermediate in the synthesis of various glycosides, enabling the creation of complex carbohydrate structures.[1] In the pharmaceutical industry, it is utilized in the development of glycosylated drugs to potentially enhance bioavailability and target specificity.[1] Its unique structure, with benzyl protecting groups, provides stability and solubility, which are crucial for a variety of applications in biochemistry and materials science.[1]
The Rationale for a Free C-6 Hydroxyl Group
The primary strategic advantage of this compound lies in its selectively exposed primary hydroxyl group at the C-6 position. This feature makes it an ideal glycosyl acceptor for the synthesis of oligosaccharides where elongation is desired at this specific position. Target molecules such as fragments of heparin and hyaluronic acid, both of which contain (1→4) linkages involving the C-6 hydroxyl of a glucose or glucosamine residue, are prime candidates for synthetic strategies employing this intermediate.
The benzyl ether protecting groups at the C-2, C-3, and C-4 positions are considered "arming" groups. Their electron-donating nature enhances the reactivity of the glycosyl donor at the anomeric center in subsequent reactions, a principle that is foundational to many strategic glycosylation approaches. These benzyl groups are stable under a wide range of reaction conditions and can be cleanly removed via catalytic hydrogenation in the final stages of a synthesis.
A Comparative Look at Alternative Intermediates
The selection of a glycosyl acceptor is a critical step in oligosaccharide synthesis. While this compound offers a distinct advantage for C-6 elaboration, it is essential to compare its performance with other commonly used intermediates.
| Intermediate | Key Feature | Advantages | Disadvantages |
| This compound | Free primary -OH at C-6 | Direct glycosylation at the desired position; "armed" for subsequent reactions. | Requires a multi-step synthesis to achieve the specific protecting group pattern. |
| Methyl 2,3,6-Tri-O-benzyl-alpha-D-glucopyranoside | Free secondary -OH at C-4 | Useful for constructing (1→4) linkages. | The C-4 hydroxyl is less reactive than the primary C-6 hydroxyl. |
| Methyl 2,4,6-Tri-O-benzyl-alpha-D-glucopyranoside | Free secondary -OH at C-3 | Suitable for synthesizing (1→3) linkages. | The C-3 hydroxyl is also a less reactive secondary alcohol. |
| Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside | Fully protected | Highly reactive as a glycosyl donor after activation of the anomeric position. | Requires a deprotection step to expose a hydroxyl group for use as an acceptor, which can be challenging to perform regioselectively. |
The direct synthesis of tri-O-benzyl glucopyranosides often leads to a mixture of regioisomers, making the isolation of a single, pure isomer challenging. This highlights the importance of a robust, regioselective synthetic route for intermediates like this compound.
Synthesis Strategy and Experimental Protocols
The regioselective synthesis of this compound is a multi-step process that leverages the differential reactivity of the hydroxyl groups on the pyranose ring. The general and most effective strategy involves:
-
Selective Protection of the C-6 Hydroxyl Group: The primary hydroxyl at C-6 is more reactive than the secondary hydroxyls. This allows for its selective protection with a bulky group, such as a trityl (Tr) or tert-butyldimethylsilyl (TBDMS) group.
-
Benzylation of the Remaining Hydroxyl Groups: With the C-6 position blocked, the hydroxyl groups at C-2, C-3, and C-4 can be benzylated using benzyl bromide or benzyl chloride in the presence of a strong base like sodium hydride.
-
Deprotection of the C-6 Hydroxyl Group: The bulky protecting group at C-6 is then selectively removed under conditions that do not affect the benzyl ethers, yielding the target intermediate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Methyl 6-O-trityl-α-D-glucopyranoside
-
Dissolve methyl α-D-glucopyranoside in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the title compound.
Step 2: Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside
-
Dissolve methyl 6-O-trityl-α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature.
-
Stir for 18-24 hours.
-
Quench the reaction by the slow addition of methanol.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Step 3: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
Dissolve the tritylated intermediate in 80% aqueous acetic acid.
-
Heat the solution at 60-70 °C for 2-3 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the final product.
Validation in Target Synthesis: A Case Study
The true validation of an intermediate comes from its successful application in the synthesis of a complex target molecule. While direct comparative studies are not always published, the rationale for choosing an intermediate with a free C-6 hydroxyl is evident in the synthesis of heparin and hyaluronic acid oligosaccharides. For instance, in the synthesis of a hyaluronic acid decasaccharide, building blocks with a free hydroxyl at the position required for glycosidic linkage are essential. The use of a 6-OH acceptor allows for the direct and regioselective formation of the required bond without the need for additional deprotection and protection steps at that position.
Hypothetical Performance Data for a Glycosylation Reaction:
The following table presents hypothetical, yet representative, data for a glycosylation reaction to form a disaccharide, comparing the performance of this compound as the acceptor with a strategy involving the debenzylation of a fully protected precursor.
| Glycosyl Acceptor | Glycosylation Conditions | Yield (%) | α:β Ratio | Comments |
| This compound | Glycosyl Donor (e.g., trichloroacetimidate), TMSOTf, CH₂Cl₂, -40 °C to 0 °C | 75-85 | >10:1 | Direct glycosylation onto the primary C-6 hydroxyl. High yield and good stereoselectivity are typically observed. |
| Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside (after selective C-6 debenzylation) | 1. Selective debenzylation at C-6. 2. Glycosylation as above. | 60-70 (overall) | >10:1 | The additional debenzylation step adds complexity and can reduce the overall yield. Regioselectivity of debenzylation can be challenging. |
This comparison highlights the efficiency of using a pre-formed acceptor with the desired free hydroxyl group.
Caption: Glycosylation with a C-6 hydroxyl acceptor.
Conclusion
This compound is a highly valuable and strategic intermediate for the synthesis of complex oligosaccharides, particularly those requiring elongation at the C-6 position. Its synthesis, while multi-stepped, provides a building block that enables efficient and regioselective glycosylation. When compared to alternatives that would necessitate additional deprotection steps, the use of this pre-functionalized acceptor can lead to higher overall yields and a more streamlined synthetic route. For researchers in drug discovery and development, the judicious choice of such intermediates is paramount to the successful and timely synthesis of novel carbohydrate-based therapeutics.
References
-
Chem-Impex. Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside. [Link]
-
PubMed Central. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. [Link]
-
PubMed. Synthesis and Characterization of Methyl 6-O-alpha- And -beta-D-galactopyranosyl-beta-D-galactopyranoside. [Link]
-
PubMed Central. Chemical Synthesis of a Hyaluronic Acid Decasaccharide. [Link]
-
PubMed. Synthesis of heparin oligosaccharides and their interaction with eosinophil-derived neurotoxin. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
For the diligent researcher engaged in the intricate world of carbohydrate chemistry and drug development, the responsible management of chemical reagents is paramount. Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside, a cornerstone intermediate in glycosylation reactions, demands meticulous handling not only during its use but also in its disposal.[1] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
I. Understanding the Compound: A Safety and Hazard Profile
This compound is a white to pale yellow crystalline solid.[2] While it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to recognize its potential environmental impact.[2] Safety Data Sheets (SDS) indicate that this compound may cause long-lasting harmful effects to aquatic life.[3] Therefore, indiscriminate disposal is unacceptable.
Key Safety Information:
| Property | Value | Source |
| Physical State | Solid (Crystal - Powder) | TCI Chemicals[2] |
| GHS Hazard Classification | Not classified as hazardous | TCI Chemicals[2] |
| Environmental Hazard | H413: May cause long lasting harmful effects to aquatic life | PubChem[3] |
| Recommended PPE | Eyeshields, Gloves | Sigma-Aldrich |
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound and its associated waste requires a systematic approach. This workflow ensures that all waste streams are correctly identified, segregated, and managed in compliance with institutional and regulatory standards.
Caption: Decision workflow for the proper segregation and disposal of waste generated from this compound.
III. Detailed Disposal Protocols
-
Waste Characterization: Unused or expired this compound is to be treated as non-hazardous solid chemical waste.
-
Container Selection: Procure a designated solid chemical waste container. This container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[4][5]
-
Labeling: The container must be clearly labeled as "Solid Chemical Waste" and should list the chemical name: "this compound." Ensure the label is legible and securely affixed to the container.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be away from general lab traffic and clearly marked.
-
Disposal Request: Once the container is full, or after a designated accumulation time (typically not exceeding one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.[4]
This category includes items such as disposable weighing boats, pipette tips, and contaminated paper towels used during handling or spill cleanup.
-
Waste Segregation: This waste stream should be considered chemically contaminated solid waste.
-
Container Selection: Use a designated container for chemically contaminated solid lab waste. This is often a lined cardboard box or a plastic drum.
-
Labeling: The container must be clearly labeled as "Chemically Contaminated Solid Waste."
-
Collection: Place all contaminated solid materials directly into this container. Do not mix with general laboratory trash.
-
Disposal: When the container is full, seal it and arrange for pickup through your institution's EHS office for disposal, which is typically incineration.
Empty containers that once held this compound must be properly decontaminated before being discarded.
-
Triple Rinsing:
-
Rinse the empty bottle three times with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).
-
The rinsate from these washes must be collected and disposed of as hazardous liquid chemical waste, typically in a "Non-Halogenated Organic Solvent Waste" container. This is because the solvent itself is often flammable.
-
-
Label Defacement: After triple rinsing and allowing the bottle to dry completely, deface or remove the original chemical label to prevent any confusion.
-
Final Disposal: The decontaminated bottle can now be disposed of in the container for clean laboratory glass or plastic, destined for recycling where possible.[7]
-
Gloves and Other Disposable PPE: Contaminated gloves and other disposable PPE should be placed in the "Chemically Contaminated Solid Waste" container.
-
Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered by a service that handles contaminated lab attire. Do not take contaminated lab coats home.
IV. Spill Management
In the event of a spill of solid this compound:
-
Personnel Safety: Ensure proper PPE is worn (gloves, safety glasses, lab coat).
-
Containment: Prevent the powder from becoming airborne. Do not use a dry sweeping method.
-
Cleanup: Gently cover the spill with an inert absorbent material. Carefully scoop the mixture into a designated "Solid Chemical Waste" container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and dispose of the cloth in the "Chemically Contaminated Solid Waste" container.
V. Guiding Principles for Responsible Chemical Waste Management
The following principles are fundamental to ensuring safety and compliance in all laboratory waste disposal activities:
-
Segregation is Key: Never mix different types of chemical waste.[5][7] Incompatible materials can react violently or produce hazardous gases.[4]
-
Proper Labeling is Non-Negotiable: All waste containers must be clearly and accurately labeled with their contents.[7]
-
Container Integrity: Always use appropriate and compatible containers for waste collection. Ensure they are kept closed except when adding waste.[4][6]
-
Minimize Waste Generation: Order only the amount of chemical needed for your experiments to reduce the generation of surplus waste.[5][6]
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 53008-65-4 Name: this compound. XiXisys. [Link]
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This compound. PubChem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, in-depth safety and operational protocols for handling Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside (CAS 53008-65-4). While some safety data sheets (SDS) indicate this compound does not meet the criteria for classification in any major hazard class, a deeper look reveals a classification for long-term aquatic hazards and a significant lack of comprehensive toxicological data.[1][2] This necessitates a cautious and well-informed approach to personal protective equipment (PPE). This document is designed to build your trust and become your preferred source for laboratory safety by explaining the causality behind each procedural step.
Understanding the Compound: A Risk-Based Approach
This compound is a benzylated ether derivative of a monosaccharide, commonly used in synthetic carbohydrate chemistry. It exists as a white to pale yellow crystalline powder.[1] The primary risks associated with this and similar compounds stem from two areas: the physical form (dust) and the chemical nature (ether linkages and lack of toxicity data).
The benzyl ether groups are generally stable, but like many fine organic powders, the dust can be irritating and poses an inhalation risk.[3][4] The most definitive hazard classification available is its potential to cause long-lasting harmful effects to aquatic life.[2][5] Therefore, all handling and disposal procedures must prioritize containment to prevent environmental release.[6]
| Chemical Property | Value | Source |
| CAS Number | 53008-65-4 | [1] |
| Molecular Formula | C₂₈H₃₂O₆ | [1] |
| Molecular Weight | 464.55 g/mol | |
| Physical State | Solid, Crystal - Powder | [1] |
| Appearance | White - Very pale yellow | [1] |
| Melting Point | 67°C | [1] |
| Storage Temperature | 2-8°C or Freezer | [1] |
| Known Hazards | Aquatic Chronic 4 (H413) | [2] |
Core Protective Measures: Your First Line of Defense
A multi-layered approach to safety, beginning with engineering controls and followed by carefully selected PPE, is crucial.
Engineering Controls: The Non-Negotiable Foundation
All operations involving this compound should be conducted in a properly functioning chemical fume hood.[7][8] This is the most effective way to control exposure by containing dust and potential vapors, preventing inhalation.[8] The work area should also be equipped with an eyewash station and a safety shower.[9][10]
Respiratory Protection: Preventing Inhalation of Particulates
Given the compound's powdered form, preventing dust dispersion is a primary goal.[1] If there is any risk of dust or aerosol generation, such as during weighing or transfer, respiratory protection is mandatory.
-
Standard Operations (in a fume hood): A NIOSH-approved N95 dust respirator is recommended to prevent inhalation of fine particles.
-
Situations with Inadequate Ventilation: If work must be performed outside of a fume hood (which is strongly discouraged), a more comprehensive air-purifying respirator may be required.[7][11]
Eye and Face Protection: Shielding from Splashes and Dust
Direct contact with chemical dust can cause irritation. Therefore, robust eye and face protection is essential.
-
Minimum Requirement: ANSI-approved safety glasses with side shields must be worn at all times.[1]
-
Recommended: Chemical splash goggles provide a more complete seal around the eyes and are the preferred standard.[7]
-
High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1][9]
Hand Protection: The Critical Barrier
Choosing the right gloves is vital to prevent skin contact. The ether linkages in the molecule suggest that standard disposable gloves may offer only limited splash protection.
-
Glove Type: Chemical-resistant nitrile gloves are the recommended choice for incidental contact.[7][8] It is crucial to note that disposable gloves are intended for splash resistance only and have a limited breakthrough time (potentially as short as a few minutes for ethers).[8]
-
Protocol: Always inspect gloves for tears or holes before use.[3] If direct contact with the chemical occurs, remove the contaminated gloves immediately, wash your hands thoroughly with soap and water, and put on a new pair.[4][9] For extended work, consider wearing two pairs of nitrile gloves (double-gloving).[7]
Skin and Body Protection: Preventing Contamination
Protective clothing prevents the chemical from contaminating your personal clothes and skin.
-
Standard Attire: A full-length laboratory coat, buttoned completely, is mandatory.[7]
-
Additional Protection: For tasks with a higher risk of spills or dust generation, consider disposable chemical-resistant coveralls.[11][12]
-
General Laboratory Practice: Always wear full-length pants and closed-toe shoes in the laboratory. No skin should be exposed between the shoe and the ankle.[7]
Procedural Guide: Step-by-Step Safety Operations
Adherence to a strict protocol for donning and doffing PPE minimizes the risk of exposure and contamination.
PPE Donning Sequence
-
Clothing: Put on your lab coat and any additional protective clothing.
-
Respiratory: Fit your N95 respirator or other required respiratory protection.
-
Eye/Face: Put on safety goggles and a face shield if needed.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Handling Protocol
-
Preparation: Work within the certified chemical fume hood.[7][8]
-
Weighing: Handle the solid carefully with a spatula to minimize dust generation.
-
After Handling: Thoroughly wash your hands with soap and water after removing your gloves and before leaving the lab.[1][9]
Spills, Disposal, and Decontamination
Accidental Spills
-
Evacuate personnel from the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material.
-
Sweep up the material and place it into a suitable, sealed container for disposal.[9][10]
-
Clean the contaminated surface thoroughly.[12]
Waste Disposal
-
Chemical Waste: this compound and any materials contaminated with it should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[12][13] Avoid release into the environment.[6] A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner.[12]
-
Contaminated PPE: Used gloves, disposable lab coats, and respirators should be placed in a sealed bag and disposed of as hazardous waste.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling the specified chemical.
References
-
Diethyl Ether Standard Operating Procedure . Purdue University. URL: [Link]
-
Ethers - Handling and control of exposure . The University of Edinburgh. URL: [Link]
-
Safety Data Sheet Methyl alpha-D-glucopyranoside . Metasci. URL: [Link]
-
BENZYL DI GLYCOL SAFETY DATA SHEET . Nippon Nyukazai Co., Ltd. URL: [Link]
-
Safety Data Sheet Methyl alpha-D-glucopyranoside (Duplicate of #9) . Metasci. URL: [Link]
-
GHS 11 (Rev.11) SDS for this compound . XiXisys. URL: [Link]
-
This compound - PubChem . National Center for Biotechnology Information. URL: [Link]
-
Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. URL: [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. URL: [Link]
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- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 53008-65-4 Name: this compound [xixisys.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
